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  • Product: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine
  • CAS: 425616-70-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Introduction: Strategic Importance of N-Aryl-N-sulfonyl Amino Acids N-aryl-N-sulfonyl amino acids represent a pivotal class of molecules in contemporary drug discovery and development. The unique structural architecture,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Aryl-N-sulfonyl Amino Acids

N-aryl-N-sulfonyl amino acids represent a pivotal class of molecules in contemporary drug discovery and development. The unique structural architecture, combining a substituted aromatic ring, a sulfonyl moiety, and an amino acid backbone, imparts a favorable combination of rigidity and flexibility. This allows for precise three-dimensional orientation of functional groups, which is critical for specific and high-affinity interactions with biological targets. The title compound, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , is a key exemplar of this scaffold. The 4-methoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the methylsulfonyl group acts as a potent hydrogen bond acceptor and can enhance metabolic stability. The glycine core provides a versatile attachment point for further molecular elaboration. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable compound, emphasizing the underlying chemical principles and offering a robust, reproducible protocol.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the nitrogen-sulfur bond, pointing to a sulfonylation reaction as the final step. This leads to two key precursors: N-(4-methoxyphenyl)glycine and methanesulfonyl chloride. The former, a secondary amine, can be synthesized through the N-arylation of glycine, with p-anisidine (4-methoxyaniline) being the logical starting material.

Two primary routes were considered for the synthesis of the N-(4-methoxyphenyl)glycine intermediate:

  • Direct Alkylation: Nucleophilic substitution of a haloacetic acid (e.g., chloroacetic acid) with p-anisidine. This is a classical and straightforward approach.

  • Reductive Amination: Reaction of p-anisidine with glyoxylic acid to form an imine intermediate, followed by in-situ reduction.

While both routes are viable, the direct alkylation method is often chosen for its operational simplicity and the ready availability of starting materials. This guide will focus on this pathway. The subsequent sulfonylation of the secondary amine intermediate is ideally achieved under Schotten-Baumann conditions, which are well-established for their efficiency in forming sulfonamides.

Visualizing the Synthetic Pathway

The overall synthetic strategy is a sequential two-step process, as depicted in the workflow diagram below. The successful synthesis of the final product is contingent on the effective formation and purification of the N-(4-methoxyphenyl)glycine intermediate.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Sulfonylation p_anisidine p-Anisidine intermediate N-(4-methoxyphenyl)glycine p_anisidine->intermediate 1. NaOH, H₂O 2. Heat chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate intermediate_2 N-(4-methoxyphenyl)glycine mesyl_chloride Methanesulfonyl Chloride final_product N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine mesyl_chloride->final_product intermediate_2->final_product Pyridine, CH₂Cl₂

Synthetic workflow for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Experimental Protocols

Part 1: Synthesis of N-(4-methoxyphenyl)glycine (Intermediate)

This procedure outlines the synthesis of the key intermediate via nucleophilic substitution, adapted from established methods for N-aryl amino acid synthesis.[1]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Chloroacetate: In a 500 mL round-bottom flask, dissolve chloroacetic acid (1.0 equivalent) in deionized water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 equivalent) in water with continuous stirring to neutralize the acid.

  • N-Arylation Reaction: To the freshly prepared sodium chloroacetate solution, add p-anisidine (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the p-anisidine spot.

  • Precipitation of Intermediate: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-(4-methoxyphenyl)glycine.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.[1]

  • Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

  • Drying: Dry the purified white to off-white solid product under vacuum.

Part 2: Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (Final Product)

This procedure details the sulfonylation of the intermediate under modified Schotten-Baumann conditions.[1]

Materials:

  • N-(4-methoxyphenyl)glycine

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, suspend N-(4-methoxyphenyl)glycine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the suspension in an ice bath and add anhydrous pyridine (2.0-2.5 equivalents) to act as a base and acid scavenger.

  • Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 20-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes key quantitative data for the starting materials, intermediate, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
p-AnisidineC₇H₉NO123.15Solid
Chloroacetic AcidC₂H₃ClO₂94.50Solid
N-(4-methoxyphenyl)glycineC₉H₁₁NO₃181.19[2]Solid
Methanesulfonyl ChlorideCH₃ClO₂S114.55Liquid
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₃NO₅S 259.28 Solid

Characterization Data for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine:

While a definitive, published spectrum for the title compound was not located in the searched literature, the following are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include a singlet for the methylsulfonyl protons (around 3.0-3.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the glycine methylene protons, and multiplets in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons of the 4-methoxyphenyl ring. The carboxylic acid proton would likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: Resonances for the methylsulfonyl carbon, the methoxy carbon, the glycine methylene and carbonyl carbons, and the aromatic carbons of the 4-methoxyphenyl ring are anticipated.

  • IR (Infrared Spectroscopy): Characteristic absorption bands are expected for the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group (typically two strong bands), C-O stretches, and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Field-Proven Insights and Causality

  • Choice of Base in Step 1: The use of sodium hydroxide in the first step is crucial not only to deprotonate the carboxylic acid of chloroacetic acid but also to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Control of pH in Step 1 Work-up: Precise acidification is necessary to precipitate the amphoteric amino acid intermediate. Over-acidification could lead to the formation of the hydrochloride salt, which may be more soluble.

  • Anhydrous Conditions in Step 2: The sulfonylation step requires anhydrous conditions because methanesulfonyl chloride is highly reactive and will readily hydrolyze in the presence of water, reducing the yield of the desired product.

  • Role of Pyridine in Step 2: Pyridine serves a dual purpose: it acts as a base to deprotonate the nitrogen of the intermediate, increasing its nucleophilicity, and it also functions as a scavenger for the HCl generated during the reaction, preventing side reactions.

Conclusion

The two-step synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale production of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can obtain this valuable compound in high purity. The principles and procedures outlined herein are grounded in established organic chemistry and are designed to be both reproducible and scalable, thereby supporting further research and development in medicinal chemistry and related fields.

References

  • PubChem. N-((4-Methylphenyl)sulfonyl)glycine. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. Available from: [Link]

  • IndiaMART. P-Anisidine Price. Available from: [Link]

  • IndiaMART. Methanesulfonyl Chloride Price. Available from: [Link]

  • Google Patents. N-substituted phenyl glycine preparation method. EP3153498A1.
  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: Synthesis, Characterization, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of the novel compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a structurally unique molecule with significant potential in medicinal chemistry. As t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the novel compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a structurally unique molecule with significant potential in medicinal chemistry. As this compound is not extensively described in current literature, this document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential biological activities and therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical framework for the synthesis and evaluation of this promising molecule.

Introduction: Rationale and Scientific Context

The strategic combination of pharmacologically relevant moieties into a single molecular entity is a cornerstone of modern drug discovery. N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel compound that integrates three key structural features: a glycine backbone, a 4-methoxyphenyl group, and a methylsulfonyl substituent. The glycine core provides a versatile scaffold, while the N-aryl and N-sulfonyl groups are known to modulate biological activity and physicochemical properties.

The N-aryl sulfonamide motif is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1] The incorporation of a glycine unit introduces a carboxylic acid function, which can participate in crucial interactions with biological targets and influence the compound's pharmacokinetic profile. This guide will therefore explore the synthesis, characterization, and potential applications of this unique chemical entity.

Proposed Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Given the novelty of the target compound, a robust and efficient synthetic strategy is paramount. A multi-step synthesis is proposed, leveraging well-established reactions in organic chemistry. The proposed pathway is designed to be logical, with each step validated by established methodologies for similar transformations.

Synthetic Strategy Overview

The proposed synthesis involves a two-step process starting from commercially available materials: 4-methoxyaniline (p-anisidine). The first step is the N-sulfonylation of p-anisidine with methanesulfonyl chloride, followed by N-alkylation with an appropriate glycine equivalent.

Synthesis_Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 4-Methoxyaniline (p-Anisidine) C N-(4-methoxyphenyl)methanesulfonamide A->C Base (e.g., Pyridine) DCM, 0°C to rt B Methanesulfonyl Chloride B->C E Ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate C->E Base (e.g., K2CO3) DMF, rt D Ethyl Bromoacetate D->E F N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine E->F LiOH, THF/H2O, rt

Caption: Proposed synthetic workflow for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)methanesulfonamide

This procedure is adapted from standard sulfonamide synthesis protocols.[2]

  • To a stirred solution of 4-methoxyaniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (aq).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield N-(4-methoxyphenyl)methanesulfonamide.

Step 2: Synthesis of Ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate

This N-alkylation step is based on established procedures for the alkylation of sulfonamides.

  • To a solution of N-(4-methoxyphenyl)methanesulfonamide (1.0 eq) in N,N-dimethylformamide (DMF, 8 mL/mmol), add potassium carbonate (K2CO3, 2.0 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate.

Step 3: Hydrolysis to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

  • Dissolve the ethyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl (aq).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for the title compound, its physicochemical and spectroscopic properties are predicted based on data from structurally related molecules.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C10H13NO5SBased on the proposed structure.
Molecular Weight 259.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar crystalline organic compounds.
Melting Point 150-170 °CBased on melting points of related N-aryl-N-sulfonyl amino acids.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH), sparingly soluble in water.The presence of both polar (carboxylic acid, sulfonamide) and non-polar (aryl) groups suggests this solubility profile.
pKa 3.5 - 4.5The carboxylic acid proton's acidity is influenced by the electron-withdrawing sulfonamide group.
Predicted Spectroscopic Data

1H NMR Spectroscopy:

The predicted 1H NMR spectrum would exhibit characteristic signals for each distinct proton environment in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (ortho to -N)7.2 - 7.4doublet2H
Aromatic (ortho to -OCH3)6.9 - 7.1doublet2H
Methylene (-CH2-)4.1 - 4.3singlet2H
Methyoxy (-OCH3)3.8 - 3.9singlet3H
Methylsulfonyl (-SO2CH3)3.0 - 3.2singlet3H

13C NMR Spectroscopy:

The 13C NMR spectrum would show distinct resonances for each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)168 - 172
Aromatic (C-O)158 - 162
Aromatic (C-N)135 - 140
Aromatic (CH, ortho to -N)128 - 132
Aromatic (CH, ortho to -OCH3)114 - 118
Methylene (-CH2-)50 - 55
Methyoxy (-OCH3)55 - 57
Methylsulfonyl (-SO2CH3)40 - 45

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm-1)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
S=O (Sulfonamide)1320-1350 (asymmetric), 1140-1160 (symmetric)Strong
C-O (Aryl Ether)1230-1270Strong
C-N Stretch1310-1360Medium

Mass Spectrometry (MS):

In high-resolution mass spectrometry (HRMS), the calculated exact mass for [M+H]+ would be a key identifier. Fragmentation patterns in MS/MS would likely involve the loss of the methylsulfonyl group, the carboxylic acid moiety, and cleavage of the N-aryl bond. A characteristic fragmentation would be the loss of SO2 (64 Da).[3]

Biological Relevance and Therapeutic Potential

While no specific biological data exists for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, its structural components suggest several potential areas of therapeutic interest. Sulfonylglycine derivatives have been explored for a range of biological activities, including as potential anticancer and antibacterial agents.[4]

Potential Mechanisms of Action

The N-aryl-N-sulfonyl glycine scaffold could potentially interact with a variety of biological targets. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a key feature for binding to enzyme active sites. The sulfonamide group is a well-known zinc-binding group, suggesting potential inhibitory activity against zinc-containing enzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases.

Biological_Potential cluster_target Potential Biological Targets cluster_compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine cluster_application Potential Therapeutic Applications A Matrix Metalloproteinases (MMPs) E Anticancer A->E B Carbonic Anhydrases F Anti-inflammatory B->F C Serine Proteases C->E C->F D Kinases D->E H Neurological Disorders D->H Compound Core Scaffold Compound->A Inhibition/Modulation Compound->B Inhibition/Modulation Compound->C Inhibition/Modulation Compound->D Inhibition/Modulation G Antimicrobial

Caption: Potential biological targets and therapeutic applications of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Future Directions for Research

To validate the therapeutic potential of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a systematic biological evaluation is necessary. Initial screening should focus on a panel of enzymes known to be targeted by sulfonamide-containing compounds. Subsequent studies should include cell-based assays to assess cytotoxicity, anti-proliferative effects, and antimicrobial activity. Further optimization of the lead compound through medicinal chemistry approaches could lead to the development of potent and selective therapeutic agents.

Conclusion

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine represents a novel and unexplored chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive framework for its synthesis, proposed its key physicochemical and spectroscopic characteristics, and outlined its potential biological relevance. The methodologies and predictions presented herein serve as a valuable resource for researchers and scientists, encouraging further investigation into this promising compound and its derivatives. The successful synthesis and biological evaluation of this molecule could pave the way for new therapeutic interventions in various disease areas.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70653, N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [Link].

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine. Retrieved from [Link].

  • Ye, F., Cheng, G., & Zhang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(10), 1333–1340. [Link]

  • Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2976. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel chemical entity for which, to date, no direct experimental data on its mechanism of action has been published. This technical guide synthesizes informatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel chemical entity for which, to date, no direct experimental data on its mechanism of action has been published. This technical guide synthesizes information from structurally related compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous, albeit hypothetical, mechanism of action. We postulate that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine acts as a selective inhibitor of the Glycine Transporter Type 1 (GlyT1). This guide will deconstruct the molecule's structure to predict its interaction with the transporter, outline the downstream neurochemical consequences, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of glycinergic neurotransmission.

Introduction: Deconstructing a Novel N-Substituted Glycine

Glycine is a pivotal neurotransmitter in the central nervous system (CNS), serving a dual role. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby modulating excitatory glutamatergic signaling.[1] The synaptic concentration of glycine is meticulously regulated by high-affinity glycine transporters, GlyT1 and GlyT2.[2][3]

The molecule N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine integrates three key structural motifs: a glycine backbone, an N-aryl (4-methoxyphenyl) substituent, and an N-sulfonyl (methylsulfonyl) substituent. The N-substitution of glycine is a common strategy in the design of inhibitors for glycine transporters.[4][5] Based on the known pharmacology of N-aryl and N-sulfonyl glycine derivatives, we hypothesize that this compound's primary biological target is GlyT1.[2][6]

This guide will explore this proposed mechanism through the following sections:

  • Postulated Primary Target and Mechanism: A detailed examination of GlyT1 inhibition.

  • Structure-Activity Relationship (SAR) Analysis: A breakdown of how each molecular component contributes to the hypothesized activity.

  • Pharmacological and Neurochemical Consequences: The predicted downstream effects of GlyT1 inhibition.

  • A Framework for Experimental Validation: A set of detailed protocols to test the proposed mechanism.

Postulated Primary Target: Glycine Transporter Type 1 (GlyT1)

We propose that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine functions as a competitive inhibitor at the Glycine Transporter Type 1 (GlyT1). GlyT1 is predominantly expressed in glial cells surrounding both glycinergic and glutamatergic synapses.[2][3] Its primary role is the reuptake of glycine from the synaptic cleft, which terminates glycinergic signaling and, crucially, maintains sub-saturating levels of glycine at the NMDA receptor co-agonist site.[1]

The inhibition of GlyT1 would lead to an increase in extracellular glycine concentrations. This elevation is expected to enhance NMDA receptor function, a therapeutic strategy being explored for treating the negative symptoms of schizophrenia and cognitive deficits.[2]

Molecular Interaction Model

The proposed binding mode involves the inhibitor occupying the S1 and S2 binding sites of GlyT1.[2] The glycine backbone of the molecule likely mimics the endogenous substrate, while the N-substituents provide the necessary bulk and chemical interactions to confer high-affinity binding and inhibitory activity.

  • Glycine Backbone: The carboxylate group is predicted to form a critical ionic interaction with a conserved sodium ion (Na1) in the transporter's binding pocket, a hallmark of many SLC6 transporter inhibitors.[2]

  • N-(methylsulfonyl) Group: The sulfonyl group is a potent hydrogen bond acceptor.[7][8][9] We postulate it forms hydrogen bonds with key residues in the binding pocket, such as Gly121 and Tyr196, which have been identified as important for the binding of other sulfonyl-containing GlyT1 inhibitors.[2] This interaction would serve to anchor the molecule within the active site.

  • N-(4-methoxyphenyl) Group: This lipophilic aryl group likely engages in hydrophobic or van der Waals interactions within a more distal, hydrophobic pocket of the transporter. The 4-methoxy group can also act as a hydrogen bond acceptor, potentially forming additional interactions that enhance binding affinity.[10]

The combined effect of these interactions is to lock the transporter in an outward-facing conformation, preventing the translocation and reuptake of synaptic glycine.

cluster_GlyT1 GlyT1 Transporter Binding Site cluster_Molecule Inhibitor Moieties Inhibitor N-(4-methoxyphenyl) -N-(methylsulfonyl)glycine S1_Site S1 Binding Site (Na1, Glycine Mimicry) S2_Site S2 Hydrophobic Pocket H_Bond_Residues Key Residues (e.g., Gly121, Tyr196) Glycine_Backbone Glycine Backbone Glycine_Backbone->S1_Site Ionic Interaction (mimics Glycine) Sulfonyl_Group Methylsulfonyl Group Sulfonyl_Group->H_Bond_Residues Hydrogen Bonding Aryl_Group 4-Methoxyphenyl Group Aryl_Group->S2_Site Hydrophobic Interaction

Caption: Postulated binding of the inhibitor within the GlyT1 active site.

Structure-Activity Relationship (SAR) Analysis

The specific chemical architecture of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is critical for its hypothesized activity.

Molecular ComponentPostulated RoleRationale & Supporting Evidence
Glycine Core Substrate MimicryEssential for recognition by the transporter. The carboxylate and amino groups are the foundational pharmacophore for SLC6 transporter interaction.[2]
N-Aryl Substitution Potency & SelectivityN-aryl glycine derivatives are a known class of NMDA/glycine site antagonists and transporter ligands.[11][12] The aryl group occupies a hydrophobic pocket, increasing affinity over the endogenous substrate.
4-Methoxyphenyl Group Lipophilicity & CNS PenetrationThe methoxy group increases lipophilicity, which can aid in crossing the blood-brain barrier. The 4-position substitution is a common feature in CNS-active drugs.[10][13]
N-Sulfonyl Substitution High-Affinity BindingThe sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable.[7][8][14] Sulfonyl-containing moieties are present in many potent GlyT1 inhibitors.[2][5]
Methyl Group Modulator of Physicochemical PropertiesThe methyl group on the sulfonyl moiety can influence solubility and conformation.[15]

Pharmacological and Neurochemical Consequences

The inhibition of GlyT1 by N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is predicted to initiate a cascade of neurochemical changes.

Inhibitor N-(4-methoxyphenyl) -N-(methylsulfonyl)glycine GlyT1 GlyT1 Transporter Inhibitor->GlyT1 Inhibits Glycine_Uptake Glycine Reuptake from Synaptic Cleft GlyT1->Glycine_Uptake Mediates Extracellular_Glycine Increased Extracellular Glycine Concentration Glycine_Uptake->Extracellular_Glycine Leads to (when blocked) NMDAR NMDA Receptor Extracellular_Glycine->NMDAR Acts on NMDAR_Activation Enhanced NMDAR Co-agonism & Activity NMDAR->NMDAR_Activation Results in Downstream Modulation of Glutamatergic Neurotransmission NMDAR_Activation->Downstream Causes

Caption: Predicted downstream signaling cascade following GlyT1 inhibition.

The primary consequence is an elevation of glycine in the extrasynaptic space.[5] This leads to increased occupancy of the glycine co-agonist site on synaptic and extrasynaptic NMDA receptors.[13] The resulting potentiation of NMDA receptor activity can have profound effects on synaptic plasticity, learning, and memory. This mechanism forms the basis for the therapeutic hypothesis of using GlyT1 inhibitors to treat cognitive impairments associated with schizophrenia.[2]

A Framework for Experimental Validation

To transition this hypothesis from postulation to validated mechanism, a multi-tiered experimental approach is required.

Workflow for In Vitro Characterization

Start Synthesize & Purify Test Compound Binding_Assay Radioligand Binding Assay (e.g., [3H]Org24291) vs. hGlyT1 & hGlyT2 Start->Binding_Assay Uptake_Assay Functional Uptake Assay (e.g., [3H]Glycine) in HEK293 cells expressing hGlyT1 or hGlyT2 Start->Uptake_Assay Data_Analysis Determine Ki, IC50, Selectivity, and Effect on NMDAR-mediated currents Binding_Assay->Data_Analysis Electrophysiology Electrophysiology Patch-clamp on primary neurons to measure NMDAR currents Uptake_Assay->Electrophysiology Confirm functional effect Uptake_Assay->Data_Analysis Electrophysiology->Data_Analysis

Caption: Experimental workflow for in vitro validation of the proposed mechanism.

Protocol 1: GlyT1/GlyT2 Functional Uptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine at human GlyT1 and GlyT2 and to establish its selectivity.

Methodology:

  • Cell Culture: Maintain HEK293 cell lines stably expressing either human GlyT1 or human GlyT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Seed cells into 96-well plates and grow to confluence. On the day of the assay, wash cells twice with a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Prepare serial dilutions of the test compound in KRH buffer. Add the compound solutions to the cells and pre-incubate for 20 minutes at room temperature.

  • Uptake Initiation: Initiate glycine uptake by adding KRH buffer containing a mixture of [³H]Glycine (final concentration ~10 nM) and unlabeled glycine (to achieve a final concentration at the known Km for each transporter).

  • Uptake Termination: After a 10-minute incubation at room temperature, terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse the cells with a scintillation cocktail. Quantify the amount of [³H]Glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of glycine uptake at each concentration of the test compound relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Microdialysis

Objective: To confirm that the test compound engages the GlyT1 target in the CNS of a living animal and elevates extracellular glycine levels.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting a brain region rich in NMDA receptors, such as the medial prefrontal cortex (mPFC). Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular glycine concentration.

  • Compound Administration: Administer N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine via an appropriate route (e.g., intraperitoneal injection).

  • Post-Dose Collection: Continue to collect dialysate samples for at least 4 hours post-administration.

  • Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

  • Data Analysis: Express the post-dose glycine concentrations as a percentage of the average baseline concentration for each animal. Analyze the data using an appropriate statistical test (e.g., repeated measures ANOVA). A significant increase in extracellular glycine post-dosing would provide strong evidence of in vivo GlyT1 inhibition.[5]

Conclusion

While direct experimental investigation is pending, a robust hypothesis for the mechanism of action of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can be formulated based on well-established principles of medicinal chemistry and neuropharmacology. We postulate that this compound is a selective inhibitor of the Glycine Transporter Type 1 (GlyT1). Its N-aryl and N-sulfonyl substituents are predicted to confer high-affinity binding, leading to an increase in synaptic glycine and subsequent potentiation of NMDA receptor activity. The experimental framework provided in this guide offers a clear and logical path to rigorously test this hypothesis and elucidate the true biological function of this novel molecule.

References

  • The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. (2009). PubMed. [Link]

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Exploratory

A Strategic Guide to the Biological Activity Screening of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel chemical entity with structural motifs suggestive of potential biological activity. To date, its pharmacological profile remains uncharacterized in public...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel chemical entity with structural motifs suggestive of potential biological activity. To date, its pharmacological profile remains uncharacterized in public-domain literature. This technical guide presents a comprehensive, hypothesis-driven screening cascade designed to systematically elucidate the biological activities of this compound. We provide a rationale grounded in structure-activity relationships (SAR) of analogous compounds, detailed protocols for a tiered series of in vitro assays, and a framework for data interpretation. The proposed workflow begins with foundational cytotoxicity assessments, proceeds to targeted screens against high-probability enzyme and receptor families—including cyclooxygenases (COX), matrix metalloproteinases (MMPs), kinases, and G-protein coupled receptors (GPCRs)—and incorporates key inflammatory pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to profile novel chemical matter with efficiency and scientific rigor.

Introduction and Rationale

The exploration of novel chemical space is a cornerstone of modern drug discovery. The compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine represents such an opportunity. Its structure, which combines an N-acylglycine core with an arylsulfonyl moiety, suggests potential interactions with several classes of therapeutically relevant biological targets.

  • N-Acylglycine Core: Derivatives of glycine, the simplest amino acid, are integral to numerous biological processes. N-acylglycines, specifically, are being investigated for their potential anti-inflammatory properties[1].

  • Arylsulfonyl Group: This functional group is a well-established pharmacophore present in numerous approved drugs, most notably in selective COX-2 inhibitors (e.g., Celecoxib), where it plays a critical role in binding to the enzyme's active site[2].

  • Combined Structure: The amalgamation of these groups warrants a systematic investigation into the compound's potential as an inhibitor of enzymes involved in inflammation, tissue remodeling, and cellular signaling.

Given the absence of published data, a structured and logical screening cascade is paramount to efficiently identify and characterize its biological function[3][4]. This guide outlines a multi-phase approach, beginning with broad assessments and progressively narrowing the focus to specific, hypothesis-driven mechanistic studies.

Proposed Screening Cascade

Effective screening conserves resources by eliminating non-viable compounds early and prioritizing promising leads[5]. We propose a three-phase cascade designed to first establish a baseline for bioactivity and then to interrogate specific, high-probability target classes.

Screening_Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Target Screening cluster_2 Phase 3: Hit Validation & Mechanistic Studies A Compound Acquisition & Solubility Testing B Cytotoxicity Assessment (e.g., MTT/MTS Assay) A->B Proceed if soluble C Anti-Inflammatory Assays (COX-1/COX-2, NF-κB) B->C Proceed if non-toxic at relevant concentrations D Enzyme Inhibition Assays (MMP Panel, Kinase Panel) B->D Proceed if non-toxic at relevant concentrations E GPCR Modulation Assays (Calcium Flux, cAMP) B->E Proceed if non-toxic at relevant concentrations F Orthogonal Assays (Confirm primary hits) C->F D->F E->F G Dose-Response Analysis (IC50/EC50 Determination) F->G H Mechanism of Action (e.g., Enzyme Kinetics) G->H

Caption: Proposed multi-phase screening cascade for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Phase 1: Foundational Screening

The initial phase establishes the compound's basic cell health profile, a critical prerequisite for all subsequent cell-based assays.

Cytotoxicity Assessment

Causality: Before assessing specific biological activities, it is essential to determine the concentration range at which the compound is not broadly toxic to cells. A compound that kills cells will appear to inhibit cellular processes non-specifically, leading to false-positive results. The MTT assay is a robust, colorimetric method for evaluating cell viability by measuring mitochondrial metabolic activity[6][7]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[8]. The amount of formazan produced is directly proportional to the number of viable cells[9].

  • Cell Plating: Seed cells (e.g., HEK293, HeLa, or a relevant cell line for later assays) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Phase 2: Hypothesis-Driven Target Screening

Based on the compound's structural features, this phase focuses on screening against key target families implicated in inflammation and other disease processes. All assays should be conducted at non-toxic concentrations determined in Phase 1.

Anti-Inflammatory Potential

Causality: The arylsulfonyl moiety is a classic feature of selective COX-2 inhibitors[2]. COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[10]. Screening against both COX-1 (constitutively expressed) and COX-2 (inducible during inflammation) can reveal the compound's potency and selectivity. A fluorometric assay provides a sensitive and high-throughput method for this purpose[10].

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Prepare the arachidonic acid substrate and the COX probe as directed by the kit manufacturer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control[10].

  • Reaction Setup: In a 96-well black plate, add COX Assay Buffer, the COX Cofactor, and the COX Probe to each well.

  • Inhibitor Addition: Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control. Incubate for 10-15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes[10].

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value. The same protocol can be followed using a COX-1 enzyme to determine selectivity.

Causality: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression[11]. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate transcription[12]. A high-content imaging assay that measures the nuclear translocation of NF-κB provides a direct and quantitative assessment of pathway inhibition.

NFkB_Pathway cluster_outside Extracellular cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Activation Stimulus->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_IkB NF-κB / IκB Complex (Inactive) NFkB_Free Active NF-κB NFkB_IkB->NFkB_Free Release NFkB_Nuc Nuclear NF-κB NFkB_Free->NFkB_Nuc Translocation Gene_Exp Inflammatory Gene Expression NFkB_Nuc->Gene_Exp

Caption: Simplified NF-κB signaling pathway leading to inflammatory gene expression.

  • Cell Culture: Plate a suitable cell line (e.g., A549 or U2OS) on a 96- or 384-well imaging plate.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Activate the NF-κB pathway by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β. Incubate for 30-60 minutes[12].

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow with a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the NF-κB antibody in both compartments.

  • Data Interpretation: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. An effective inhibitor will prevent the stimulus-induced increase in this ratio.

Enzyme Inhibition Potential

Causality: MMPs are zinc-dependent endopeptidases involved in extracellular matrix degradation, a process crucial in arthritis, cancer metastasis, and inflammation[13]. The structural features of the test compound could potentially chelate the catalytic zinc ion or interact with the enzyme's active site. A FRET (Förster Resonance Energy Transfer) based assay is a common method for screening MMP inhibitors[14].

  • Reagent Preparation: Reconstitute the active MMP enzyme (e.g., MMP-3) and the FRET substrate according to the supplier's protocol. The substrate is a peptide containing a fluorescent donor and a quencher.

  • Assay Setup: In a 96-well plate, add assay buffer to all wells.

  • Inhibitor Addition: Add serial dilutions of the test compound, a known MMP inhibitor (e.g., GM6001) as a positive control, and a vehicle control.

  • Enzyme Addition: Add the diluted MMP enzyme to all wells except the 'no enzyme' control. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure fluorescence intensity over time (e.g., 30-60 minutes) at the appropriate wavelengths for the FRET pair (e.g., λex = 490 nm / λem = 520 nm)[14]. In the absence of inhibition, the enzyme cleaves the substrate, separating the donor from the quencher and causing an increase in fluorescence.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase). Determine the percent inhibition and calculate the IC₅₀ value.

Causality: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to many diseases, including cancer and inflammatory disorders[15]. Given the prevalence of kinases as drug targets, a broad panel screen is a valuable exploratory step. Luminescence-based assays that measure ATP consumption (or ADP production) are widely used for their high sensitivity and throughput[15][16].

  • Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Signal Generation: Add a reagent (e.g., ADP-Glo™ Reagent) that simultaneously stops the kinase reaction and depletes the remaining ATP[15].

  • Luminescence Detection: Add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value for any active kinases.

GPCR Modulation Potential

Causality: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of marketed drugs[17]. They mediate cellular responses to a wide variety of external signals. Screening for GPCR activity can uncover unexpected therapeutic potential. Calcium flux assays are a common method for monitoring GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium[18][19].

  • Cell Preparation: Use a cell line stably expressing a target Gq-coupled GPCR. Plate the cells in a 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium-6) for 1 hour at 37°C. These dyes exhibit increased fluorescence upon binding to calcium[18].

  • Compound Addition (Antagonist Mode): Add serial dilutions of the test compound to the plate and incubate for 15-30 minutes.

  • Agonist Addition and Measurement: Place the plate in a kinetic plate reader (e.g., a FLIPR). Add a known agonist for the target GPCR and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes). An antagonist will blunt the agonist-induced fluorescence spike.

  • Agonist Mode Screening: To test for agonist activity, add the test compound instead of a known agonist and measure any resulting fluorescence signal.

  • Data Analysis: Quantify the fluorescence response (e.g., peak height or area under the curve). For antagonist mode, calculate the percent inhibition and determine the IC₅₀. For agonist mode, calculate the percent activation relative to a known full agonist and determine the EC₅₀.

Data Summary and Interpretation

The data generated from the screening cascade should be compiled to build a comprehensive profile of the compound's biological activity.

Assay Type Target/Pathway Metric Hypothetical Result for Compound X Interpretation
Cytotoxicity General Cell HealthCC₅₀> 100 µMCompound is not broadly cytotoxic.
Enzyme Inhibition COX-1IC₅₀25 µMWeak inhibition of COX-1.
Enzyme Inhibition COX-2IC₅₀0.5 µMPotent and selective inhibition of COX-2.
Enzyme Inhibition MMP-3IC₅₀15 µMModerate off-target activity.
Enzyme Inhibition Kinase Panel (400 kinases)% Inhibition @ 10 µM< 20% for all kinasesNot a broad-spectrum kinase inhibitor.
Cell-Based Assay NF-κB TranslocationIC₅₀1.2 µMPotent inhibition of a key inflammatory pathway.
Cell-Based Assay GPCR Calcium FluxIC₅₀ / EC₅₀> 50 µMNo significant activity at the tested GPCR.

Table 1: Example data summary table for interpreting screening results.

A profile like the one in Table 1 would suggest that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a potent and selective COX-2 inhibitor with activity in a relevant downstream cellular pathway (NF-κB). The moderate MMP-3 activity would be noted as a potential off-target effect to monitor. The lack of broad kinase or GPCR activity suggests a specific mechanism of action. Such a result would justify progression to Phase 3, involving hit validation in orthogonal assays and more detailed mechanistic studies like enzyme kinetics.

Conclusion

This technical guide provides a robust, logical, and resource-conscious framework for the initial biological characterization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. By starting with foundational assays and moving to hypothesis-driven screens based on the compound's chemical structure, researchers can efficiently navigate the early stages of the drug discovery process. The detailed protocols and rationale provided herein serve as a practical blueprint for uncovering the therapeutic potential of this and other novel chemical entities. Successful execution of this cascade will generate a rich dataset, enabling informed decisions about the future development of the compound.

References

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Foundational

An In-depth Technical Guide to the Molecular Structure and Analysis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract This technical guide provides a comprehensive analysis of the molecular structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a specialized N-aryl-N-sulfonyl amino acid. Although not extensively documented...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a specialized N-aryl-N-sulfonyl amino acid. Although not extensively documented in publicly available literature, its structure suggests significant potential in medicinal chemistry and materials science, mirroring the utility of related N-substituted glycine derivatives. This document outlines a theoretical yet highly plausible synthetic pathway, details expected physicochemical properties, and presents a thorough framework for its structural elucidation using state-of-the-art spectroscopic techniques. The methodologies and analytical interpretations are grounded in established principles and data from closely analogous compounds, offering a robust guide for researchers synthesizing and characterizing this molecule or similar structures.

Introduction and Rationale

N-substituted glycine derivatives are a cornerstone in the development of peptidomimetics, therapeutic agents, and functional materials. The introduction of both an aryl and a sulfonyl group onto the glycine nitrogen atom, as in N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, is anticipated to confer unique conformational constraints and electronic properties. The 4-methoxyphenyl group is a common moiety in pharmacologically active molecules, influencing properties like solubility and receptor binding. The methylsulfonyl group, a bioisostere for amide functionalities, can enhance metabolic stability and act as a hydrogen bond acceptor.[1] The resulting tertiary sulfonamide linkage creates a chiral center at the nitrogen atom under certain conditions, adding a layer of stereochemical complexity.

This guide serves as a foundational document, providing the necessary theoretical and practical framework to approach the synthesis and in-depth characterization of this novel compound.

Proposed Synthesis Pathway

A logical and efficient two-step synthesis is proposed, commencing with the preparation of the intermediate N-(4-methoxyphenyl)glycine, followed by sulfonylation.

Synthesis Workflow

The proposed synthetic route is a well-established pathway for generating N-aryl-N-sulfonyl amino acids.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(4-methoxyphenyl)glycine cluster_step2 Step 2: Sulfonylation A p-Anisidine C N-(4-methoxyphenyl)glycine (Intermediate) A->C NaOH(aq), Reflux B Chloroacetic Acid B->C E N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (Final Product) C->E Pyridine, DCM (Schotten-Baumann Conditions) D Methanesulfonyl Chloride D->E

Caption: Proposed two-step synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)glycine

This procedure is adapted from established methods for the synthesis of N-aryl glycine derivatives.[2]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of a 50% aqueous sodium hydroxide solution to form sodium chloroacetate.

  • To this solution, add an equimolar amount of p-anisidine.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the N-(4-methoxyphenyl)glycine.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-methoxyphenyl)glycine.

Step 2: Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

This step employs the Schotten-Baumann reaction, a robust method for the sulfonylation of secondary amines.[3][4][5]

  • Suspend the synthesized N-(4-methoxyphenyl)glycine in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath and add 2-3 equivalents of pyridine to act as a base and catalyst.

  • Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture using a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash sequentially with 1M HCl, deionized water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Molecular Structure and Spectroscopic Characterization

The structural analysis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine relies on a combination of spectroscopic techniques to confirm the presence of key functional groups and the overall molecular architecture.

Molecular Structure Diagram

Caption: 2D structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Predicted Physicochemical Properties
ParameterPredicted ValueRationale/Reference
Molecular FormulaC₁₀H₁₃NO₅SBased on atomic composition
Molecular Weight259.28 g/mol Calculated from molecular formula
AppearanceWhite to off-white solidTypical for similar organic acids
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterInferred from structural components
Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups.[6]

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
Carboxylic Acid O-H2500-3300Very broad, strong
Aromatic C-H3000-3100Sharp, weak to medium
Aliphatic C-H2850-3000Sharp, medium
Carboxylic Acid C=O1700-1725Strong, sharp
Aromatic C=C1450-1600Medium to weak, multiple bands
Sulfonamide S=O (asymm.)1320-1350Strong
Sulfonamide S=O (symm.)1140-1160Strong
Aryl Ether C-O1230-1270 (asymm.), 1020-1075 (symm.)Strong

Causality: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[7][8] The two strong S=O stretching bands are characteristic of the sulfonamide group. The presence of these, along with the carbonyl peak and aromatic signals, would provide strong initial evidence for the successful synthesis of the target molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation, providing information on the electronic environment and connectivity of each atom.[10][11]

¹H NMR Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale/Reference
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HHighly deshielded acidic proton.[12]
Aromatic (-C₆H₄-)6.9 - 7.5Two Doublets (AA'BB' system)4HProtons on the 4-methoxyphenyl ring.[13]
Glycine Methylene (-NCH₂CO-)4.0 - 4.5Singlet2HDeshielded by adjacent nitrogen and carbonyl group.[14][15]
Methoxy (-OCH₃)~3.8Singlet3HTypical chemical shift for aryl methoxy protons.[16]
Methylsulfonyl (-SO₂CH₃)2.9 - 3.2Singlet3HDeshielded by the sulfonyl group.

¹³C NMR Predicted Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale/Reference
Carboxylic Acid (-C OOH)170 - 175Standard range for carboxylic acid carbons.[17]
Aromatic (C-O)155 - 160Quaternary aromatic carbon attached to oxygen.
Aromatic (C-H)114 - 130Aromatic carbons in the methoxyphenyl ring.
Aromatic (C-N)130 - 135Quaternary aromatic carbon attached to nitrogen.
Glycine Methylene (-NC H₂CO-)50 - 55Methylene carbon deshielded by nitrogen.
Methoxy (-OC H₃)~55Typical shift for a methoxy carbon.
Methylsulfonyl (-SO₂C H₃)40 - 45Methyl carbon attached to the sulfonyl group.

Self-Validation: The combination of chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, correlated with the number of unique carbon signals in the ¹³C NMR, provides a self-validating dataset for the proposed structure.[18] Techniques like HSQC would definitively link the glycine protons to their corresponding carbon.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule.[19][20]

ParameterExpected Value
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Molecular FormulaC₁₀H₁₃NO₅S
Exact Mass (Monoisotopic)259.0514
Expected Adducts (ESI+)[M+H]⁺ at m/z 260.0587, [M+Na]⁺ at m/z 282.0406
Expected Adducts (ESI-)[M-H]⁻ at m/z 258.0441

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to further confirm the structure. Expected fragmentation patterns would include the loss of the carboxylic acid group (-45 Da), cleavage of the N-S bond, and fragmentation of the methoxyphenyl ring.

Conclusion

This technical guide presents a comprehensive analytical framework for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. By leveraging established synthetic methodologies and predictive spectroscopic analysis based on analogous structures, researchers are equipped with a robust roadmap for the synthesis, purification, and rigorous structural confirmation of this compound. The detailed protocols and expected data serve as a critical resource for scientists and developers exploring the potential of novel N-aryl-N-sulfonyl amino acids in various scientific disciplines.

References

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Exploratory

"N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" in vitro stability assessment

An In-Depth Technical Guide to the In Vitro Stability Assessment of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine Authored by: A Senior Application Scientist Foreword: The Imperative of Early Stability Assessment in Drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Authored by: A Senior Application Scientist

Foreword: The Imperative of Early Stability Assessment in Drug Discovery

In the intricate journey of drug discovery and development, the early characterization of a compound's stability is a cornerstone of a successful campaign. An otherwise potent and selective molecule can falter due to poor stability, leading to rapid clearance, low bioavailability, and ultimately, therapeutic failure. This guide provides a comprehensive framework for the in vitro stability assessment of a novel chemical entity, exemplified by "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine." As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the principles behind them, empowering researchers to make informed decisions and generate robust, reliable data. We will explore the critical assays that form the bedrock of early stability profiling: metabolic stability in human liver microsomes, stability in plasma, and chemical stability across a physiologically relevant pH range.

Compound Profile: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

While "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" is presented here as a model compound, its structural motifs—a methoxy-substituted aromatic ring, a sulfonamide linkage, and a glycine core—are common in medicinal chemistry. The methoxy group may be susceptible to O-dealkylation by cytochrome P450 enzymes, the sulfonamide could be a site for hydrolysis, and the overall molecule's charge state will be influenced by the carboxylic acid of the glycine moiety. These features make it an excellent candidate for illustrating a multi-faceted stability assessment.

A plausible synthetic route for this compound could involve the reaction of N-(4-methoxyphenyl)glycine with methanesulfonyl chloride, a common method for forming sulfonamides.

Metabolic Stability in Human Liver Microsomes (HLM)

Metabolic stability is a critical parameter that gauges a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] The liver is the primary site of drug metabolism, and assays using liver subcellular fractions like microsomes are a vital first step in predicting a compound's metabolic fate.[1][2][3]

The "Why": Rationale and Experimental Causality

We employ Human Liver Microsomes (HLM) as they are a rich source of Phase I metabolic enzymes, particularly CYPs.[1] The rate of disappearance of the parent compound over time in the presence of HLM and the necessary cofactor, NADPH, allows us to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[2][3][4] These parameters are invaluable for ranking compounds and predicting in vivo hepatic clearance.[4]

The inclusion of a "no-cofactor" control (without NADPH) is a self-validating mechanism to ensure that any observed compound loss is due to enzymatic metabolism and not non-specific binding or chemical degradation in the assay matrix. Positive control compounds with known metabolic profiles (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) are essential for validating the activity of the microsomal batch.

Experimental Workflow: HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare 10 mM stock of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO B Prepare working solutions of Test Compound & Controls (e.g., 100 µM) A->B F Add Test Compound to HLM mixture (Final concentration e.g., 1 µM) B->F C Thaw pooled Human Liver Microsomes (HLM) on ice E Pre-warm HLM and buffer at 37°C C->E D Prepare NADPH regenerating system (or NADPH stock solution) G Initiate reaction by adding NADPH (T=0 sample taken immediately before) D->G E->F F->G H Incubate at 37°C with shaking G->H I Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 min) H->I J Quench reaction with ice-cold acetonitrile containing an internal standard I->J K Centrifuge to precipitate proteins J->K L Transfer supernatant for analysis K->L M Analyze by LC-MS/MS to quantify remaining parent compound L->M N Plot ln(% remaining) vs. time M->N O Calculate elimination rate constant (k) from the slope N->O P Calculate Half-Life (t1/2 = 0.693/k) O->P Q Calculate Intrinsic Clearance (CLint) O->Q

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Protocol: HLM Stability
  • Compound Preparation : Prepare a 10 mM stock solution of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" in DMSO. From this, create a 100 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[5]

  • Reaction Mixture Preparation : In a microcentrifuge tube, combine phosphate buffer, pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[2] Prepare parallel incubations without the NADPH cofactor as a negative control.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system or a solution of NADPH (final concentration ~1 mM).[6] The time point immediately prior to this addition is considered T=0.

  • Time Course Sampling : Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching : Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Protein Precipitation : Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

  • Sample Analysis : Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

Data Presentation and Interpretation

The data is typically presented as the percentage of the compound remaining at each time point relative to the T=0 sample.

Time (min)% Remaining (NADPH)% Remaining (No NADPH)
0100100
58599
156098
303597
451898
60897

From a plot of the natural logarithm of the percent remaining versus time, the elimination rate constant (k) is determined from the slope of the line.

  • Half-life (t1/2) = 0.693 / k

  • Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * (volume of incubation)

A short half-life (< 30 minutes) suggests high metabolic liability, which may warrant chemical modification to improve stability.

Plasma Stability

Compounds can be degraded in plasma by various enzymes, such as esterases and hydrolases.[7] Assessing plasma stability is crucial, as instability can lead to a short in vivo half-life and misleading results in other in vitro assays, such as plasma protein binding studies.[8][9]

The "Why": Rationale and Experimental Causality

This assay determines the chemical and enzymatic stability of a compound in plasma from different species (e.g., human, rat, mouse). This is important for several reasons:

  • Interspecies Differences : Significant differences in plasma enzyme activity can exist between species, which can help in selecting the appropriate preclinical species for in vivo studies.

  • Prodrug Activation : For prodrugs, particularly those with ester linkages, plasma stability assays can confirm their conversion to the active form.

  • Interpretation of In Vivo Data : Poor plasma stability can explain rapid clearance observed in pharmacokinetic studies.[8][10]

A heat-inactivated plasma control is included to differentiate between enzymatic and purely chemical degradation.

Experimental Workflow: Plasma Stability Assay

Plasma_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare 10 mM stock of N-(4-methoxyphenyl)-N-(sulfonyl)glycine in DMSO C Add test compound to plasma (Final concentration e.g., 1-10 µM) A->C B Thaw plasma (e.g., Human, Rat) and heat-inactivated plasma on ice B->C D Incubate at 37°C C->D E Aliquots taken at specified time points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench reaction with ice-cold acetonitrile containing an internal standard E->F G Centrifuge to precipitate proteins F->G H Transfer supernatant for analysis G->H I Analyze by LC-MS/MS H->I J Calculate % remaining vs. T=0 I->J K Calculate Half-Life (t1/2) J->K

Caption: Workflow for the Plasma Stability Assay.

Detailed Protocol: Plasma Stability
  • Compound Spiking : Add the test compound from a concentrated stock solution (in DMSO) to pre-warmed (37°C) plasma from the desired species (e.g., human, rat). The final DMSO concentration should be low (<1%) to avoid plasma protein denaturation.[9]

  • Incubation : Incubate the samples at 37°C.[11]

  • Time Course Sampling : Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[7][11]

  • Quenching and Protein Precipitation : Terminate the reaction by adding each aliquot to a tube containing 3-4 volumes of cold acetonitrile with an internal standard.[11]

  • Centrifugation and Analysis : Vortex and centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Controls : Run a parallel experiment using heat-inactivated plasma to serve as a control for non-enzymatic degradation. A known plasma-labile compound (e.g., procaine) should be included as a positive control.

Data Presentation and Interpretation

Results are expressed as the percentage of compound remaining over time.

Time (min)% Remaining (Human Plasma)% Remaining (Rat Plasma)% Remaining (Heat-Inactivated)
0100100100
15989599
309791100
60958299
120946598

In this example, "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" is stable in human plasma but shows moderate degradation in rat plasma, suggesting a species-specific difference in plasma enzymes. The stability in heat-inactivated plasma confirms that the degradation is enzymatic.

Chemical Stability: pH Dependence

The gastrointestinal tract exposes orally administered drugs to a wide range of pH values, from the acidic environment of the stomach (pH ~1-2) to the more neutral and slightly alkaline conditions of the intestine (pH ~6.8-8.0).[12] Therefore, assessing a compound's stability across this pH range is essential to anticipate potential degradation before absorption.[12][13]

The "Why": Rationale and Experimental Causality

This assay identifies liabilities to acid- or base-catalyzed hydrolysis. Instability at a particular pH can significantly impact a drug's bioavailability and can confuse the interpretation of other in vitro assays conducted in buffered solutions.[12] By testing at pH values representative of key physiological compartments (e.g., pH 1.2 for the stomach, pH 7.4 for blood), we can proactively identify potential development hurdles.[14]

Experimental Workflow: pH Stability Assay

pH_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare buffer solutions (e.g., pH 1.2, pH 7.4, pH 9.0) C Add test compound to each buffer solution (Final concentration e.g., 5-10 µM) A->C B Prepare 10 mM stock of N-(4-methoxyphenyl)-N-(sulfonyl)glycine in DMSO B->C D Incubate at 37°C C->D E Aliquots taken at T=0 and a final time point (e.g., 24 hours) D->E F Neutralize samples if necessary and mix with acetonitrile containing internal standard E->F G Analyze by LC-MS/MS F->G H Calculate % remaining at final time point relative to T=0 for each pH G->H I Identify pH conditions leading to significant degradation H->I

Caption: Workflow for the pH-Dependent Chemical Stability Assay.

Detailed Protocol: pH Stability
  • Buffer Preparation : Prepare a series of buffers covering the desired pH range. Commonly used buffers include HCl for acidic pH (e.g., 1.2), phosphate-buffered saline (PBS) for neutral pH (7.4), and borate or glycine buffers for basic pH (e.g., 9.0).[12][15]

  • Incubation Setup : In separate vials for each pH, add the test compound to the buffer solution to a final concentration of 5-10 µM.

  • Time Course : Take an initial sample (T=0) immediately after adding the compound. Incubate the remaining solutions at a controlled temperature (e.g., 37°C or an elevated temperature like 60°C to accelerate degradation).[14][16] Take a final sample at a later time point (e.g., 24 hours).

  • Sample Analysis : Analyze the T=0 and final time point samples by LC-MS/MS to determine the concentration of the parent compound. Samples from highly acidic or basic conditions may need to be neutralized before injection to protect the analytical column.

Data Presentation and Interpretation

The primary deliverable is the percentage of the compound remaining after the incubation period at each pH.

pH% Remaining after 24h at 37°CStability Classification
1.292%Stable
7.498%Stable
9.045%Unstable

A compound is generally considered stable if more than 90% of the parent remains. In this hypothetical case, the compound is stable under acidic and neutral conditions but shows significant degradation under basic conditions, suggesting a susceptibility to base-catalyzed hydrolysis.

Synthesis and Conclusion

The in vitro stability profile of a drug candidate is a multidimensional characteristic that is fundamental to its success. This guide has outlined a robust, logical, and experimentally sound approach to assessing the stability of a novel compound, "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine." By systematically evaluating its metabolic, plasma, and pH-dependent stability, we can build a comprehensive understanding of its potential liabilities. The data generated from these assays are not merely endpoints; they are critical decision-making tools that guide the iterative process of drug design, enabling chemists to optimize metabolic soft spots and enhance the overall developability of a lead candidate. A thorough and early assessment of stability is an investment that pays dividends, reducing late-stage attrition and paving the way for the development of safe and effective medicines.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract Part 1: Introduction and Molecular Overview N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a substituted amino acid derivative incorporating three key functional domains: a p-methoxyphenyl group, a sulfonamide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Part 1: Introduction and Molecular Overview

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a substituted amino acid derivative incorporating three key functional domains: a p-methoxyphenyl group, a sulfonamide linkage, and a glycine backbone. The interplay of these groups dictates the molecule's chemical properties and its spectral signature. Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological or material properties are correctly attributed to the molecule of interest. This guide outlines the application of NMR and MS, the two most powerful techniques in modern organic chemistry, for the unambiguous structural verification of the title compound.

Caption: Molecular Structure of the target compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data is both accurate and reproducible.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons (like the carboxylic acid) as it facilitates the observation of the -OH proton signal.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An Attached Proton Test (APT) or DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons versus quaternary carbons.[1]

  • 2D NMR Acquisition (for confirmation): If assignments are ambiguous, acquire gs-COSY, gs-HSQC, and gs-HMBC spectra. These experiments are invaluable for confirming H-H connectivities, direct C-H attachments, and long-range (2-3 bond) C-H correlations, respectively.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established substituent effects and data from analogous compounds. The chemical environment of each proton determines its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelPredicted δ (ppm)IntegrationMultiplicityCoupling (J, Hz)AssignmentJustification
a 13.0 - 12.01Hbroad singlet--COOH Acidic proton, chemical shift is concentration and solvent dependent.
b 7.20 - 7.102Hdoublet (d)~9.0Ar-H Protons ortho to the sulfonamide group, part of an AA'BB' system.
c 7.05 - 6.952Hdoublet (d)~9.0Ar-H Protons ortho to the methoxy group, part of an AA'BB' system.
d 4.352Hsinglet (s)--N-CH₂ -COOHMethylene protons are deshielded by the adjacent nitrogen and carbonyl group.
e 3.783Hsinglet (s)--OCH₃ Standard chemical shift for an aryl methyl ether.
f 3.103Hsinglet (s)--SO₂CH₃ Methyl protons are deshielded by the strongly electron-withdrawing sulfonyl group.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted δ (ppm)AssignmentJustification
171.5C =OTypical chemical shift for a carboxylic acid carbonyl.
159.0Ar-C -OAromatic carbon attached to the electron-donating methoxy group.
133.0Ar-C -NQuaternary aromatic carbon attached to the nitrogen.
129.5Ar-C HAromatic carbons ortho to the sulfonamide group.
114.5Ar-C HAromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
55.8-OC H₃Standard chemical shift for a methoxy carbon.
54.0-N-C H₂-Methylene carbon, deshielded by adjacent nitrogen.
42.0-SO₂C H₃Methyl carbon attached to the sulfonyl group.
2D NMR for Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the proposed structure.

cluster_main Key Predicted HMBC Correlations H_d H-d (-CH₂-) C_carbonyl C=O H_d->C_carbonyl ³J C_ipso_N C-ipso (Ar-C-N) H_d->C_ipso_N ³J H_f H-f (-SO₂CH₃) C_SO2CH3 C-f (-SO₂CH₃) H_b H-b (Ar-H) H_b->C_ipso_N ³J C_ortho_N C-ortho (Ar-CH)

Caption: Expected long-range C-H correlations from an HMBC experiment.

  • ¹H-¹H COSY: Would show a correlation between the aromatic doublets at ~7.15 ppm and ~7.00 ppm, confirming they are on the same aromatic ring.

  • ¹³C-¹H HSQC: Would connect each proton signal to its directly attached carbon (e.g., δH 4.35 to δC 54.0).

  • ¹³C-¹H HMBC: This is the most powerful experiment for mapping the molecular skeleton. Key expected correlations include:

    • The methylene protons (d ) to the carbonyl carbon and the ipso-carbon of the aromatic ring.

    • The aromatic protons (b ) to the ipso-carbon attached to nitrogen.

Part 3: Mass Spectrometry - Elucidating the Fragmentation Pathway

Mass spectrometry provides the molecular weight and, through fragmentation analysis (MS/MS), crucial information about the molecule's substructures.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

  • Ionization: Employ Electrospray Ionization (ESI), as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing premature fragmentation.[2]

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential for determining the exact mass and confirming the elemental composition.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" of the molecule.[3]

Expected High-Resolution Mass Data
  • Molecular Formula: C₁₀H₁₃NO₅S

  • Exact Mass (Monoisotopic): 259.0514

  • Expected [M+H]⁺ (protonated): 260.0587

Predicted MS/MS Fragmentation Pattern

The fragmentation of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine under CID is predicted to follow several logical pathways based on the stability of the resulting ions and established fragmentation mechanisms for sulfonamides and amino acid derivatives.[4][5]

cluster_frag Predicted ESI+ MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 260.06 frag1 Loss of SO₂ (-64 Da) m/z 196.08 parent->frag1 - SO₂ frag2 Loss of H₂O (-18 Da) m/z 242.05 parent->frag2 - H₂O frag3 Loss of COOH radical & H (-46 Da) m/z 214.08 parent->frag3 - HCOOH frag4 [C₈H₁₀NO]⁺ m/z 136.07 frag1->frag4 - C₂H₂O₂

Caption: Proposed fragmentation scheme for the protonated molecule.

Table 3: Predicted Major Fragment Ions in ESI+ MS/MS

m/z (Predicted)Formula of IonLoss from ParentProposed Fragment Structure / Description
196.08[C₉H₁₄NO₃]⁺SO₂ (64.0 Da)Loss of Sulfur Dioxide. This is a highly characteristic rearrangement-based fragmentation of arylsulfonamides, providing strong evidence for this moiety.[4]
214.08[C₉H₁₂NO₃S]⁺HCOOH (46.0 Da)Loss of Formic Acid. A common loss from the carboxylic acid group.
184.05[C₈H₁₀NO₂S]⁺C₂H₃O₂ (75.0 Da)Cleavage of the N-C bond, loss of the glycine moiety (-CH₂COOH).
136.07[C₈H₁₀NO]⁺C₂H₃NO₃S (123.0 Da)Fragment corresponding to the protonated N-methyl-4-methoxyaniline cation, likely formed after the initial loss of SO₂.

Part 4: Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques.

  • MS confirms the molecular formula (C₁₀H₁₃NO₅S) via high-resolution measurement of the molecular ion.

  • ¹³C NMR confirms the presence of 10 unique carbon atoms , with chemical shifts consistent with the proposed functional groups (carbonyl, aromatic, aliphatic).

  • ¹H NMR confirms the number and type of protons , their relative ratios (integration), and their connectivity through adjacent atoms (multiplicity). The characteristic AA'BB' pattern confirms the 1,4-disubstitution on the benzene ring.

  • MS/MS fragmentation confirms the presence of key substructures , most notably the arylsulfonamide linkage via the diagnostic loss of SO₂ (64 Da).

  • 2D NMR experiments definitively link the entire molecular framework together, confirming the precise arrangement of the methoxyphenyl, sulfonamide, and glycine components.

By combining these predicted datasets, a scientist can confidently and unambiguously confirm the structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This guide provides the expected spectral roadmap for that confirmation, grounding predictive data in the established principles of chemical analysis.

References

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine. PubChem. Available at: [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical Reviews. Available at: [Link]

  • Metzger, S., et al. (2001). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. Available at: [Link]

  • Human Metabolome Database (HMDB). (n.d.). 1H NMR Spectrum for Glycine. HMDB. Available at: [Link]

  • Liu, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Kühne, S., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B. Available at: [Link]

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Exploratory

An In-depth Technical Guide to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and Its Derivatives: A Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a molecule of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a molecule of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and potential biological activities, along with those of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the potential of this chemical scaffold.

Introduction: The Convergence of Key Pharmacophores

The structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine brings together three key moieties of interest in medicinal chemistry: the N-(4-methoxyphenyl) group, the N-sulfonylated amino acid core, and the methylsulfonyl group. The strategic combination of these fragments suggests a rich potential for this scaffold in the development of novel therapeutic agents.

  • The glycine backbone provides a simple and versatile amino acid core, allowing for a variety of synthetic modifications.[1]

  • The N-(4-methoxyphenyl) group is a common feature in a range of biologically active compounds, including those with anthelmintic and anticancer properties.

  • The methylsulfonyl group is a well-established pharmacophore known to enhance the drug-like properties of molecules. It can improve metabolic stability, increase solubility, and act as a bioisostere for other functional groups.[2][3] N-sulfonylated amino acids have demonstrated a broad spectrum of biological activities, including anti-HIV, antileukemia, antiplatelet, and antimicrobial effects.[4][5]

This guide will delve into the synthesis of the core N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine scaffold, explore the potential for generating a diverse library of derivatives, and discuss their prospective biological applications based on the known activities of related compounds.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can be approached through a logical, multi-step process. A common and effective strategy involves the initial synthesis of an N-arylated glycine intermediate, followed by sulfonylation.

Synthesis of the N-(4-methoxyphenyl)glycine Intermediate

The intermediate, N-(4-methoxyphenyl)glycine, can be synthesized via several established methods, including reductive amination.[6]

This protocol outlines the synthesis of N-(4-methoxyphenyl)glycine from 4-methoxybenzaldehyde and glycine.

Materials:

  • 4-methoxybenzaldehyde

  • Glycine

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-methoxybenzaldehyde and an equimolar amount of glycine in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of water.

  • Acidify the mixture with HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the N-(4-methoxyphenyl)glycine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

The final product can be obtained by the sulfonylation of the N-(4-methoxyphenyl)glycine intermediate using methanesulfonyl chloride. A common method for this transformation is the Schotten-Baumann reaction.[7]

Materials:

  • N-(4-methoxyphenyl)glycine

  • Methanesulfonyl chloride

  • Sodium hydroxide (NaOH) or another suitable base

  • Dichloromethane (DCM) or a similar organic solvent

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Suspend N-(4-methoxyphenyl)glycine in dichloromethane.

  • Add an aqueous solution of sodium hydroxide to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction vigorously at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.


}

Synthetic workflow for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Physicochemical Properties and Structural Data

The physicochemical properties of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its derivatives are crucial for their potential as drug candidates. The incorporation of the methylsulfonyl group is expected to influence properties such as solubility and metabolic stability.[2]

PropertyPredicted Value for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycineRationale
Molecular Weight ~275.3 g/mol C₁₀H₁₃NO₅S
LogP ~1.5Balance of lipophilic (methoxyphenyl) and hydrophilic (sulfonyl, carboxyl) groups.
pKa ~3-4The N-acyl sulfonamide moiety is acidic, comparable to a carboxylic acid.[8]
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 5From the methoxy, sulfonyl, and carboxyl oxygens.
Metabolic Stability Likely enhancedThe methylsulfonyl group is generally resistant to metabolic degradation.[2]

Potential Biological Activities and Mechanism of Action

While direct biological data for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is limited, the known activities of its constituent parts and analogous structures provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Derivatives of N-acyl sulfonamides have been investigated as anticancer agents.[8] Furthermore, compounds containing the N-(4-methoxyphenyl) moiety have also shown promise in this area.[9] The mechanism of action could involve the inhibition of key enzymes in cancer cell signaling pathways, such as carbonic anhydrases, which are involved in tumor progression.[10][11]

Antimicrobial Activity

N-arylsulfonylated compounds have demonstrated promising antimicrobial and antifungal activities.[5] The structural features of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its derivatives make them candidates for development as novel antimicrobial agents.

Enzyme Inhibition

The N-acyl sulfonamide group can act as a bioisostere for carboxylic acids, enabling these molecules to interact with the active sites of various enzymes.[8] For instance, sulfonylated amino acid hydroxamates have been studied as inhibitors of carbonic anhydrase, binding to the zinc ion in the active site.[12]


}

Potential biological activities of the core scaffold.

Structure-Activity Relationships (SAR)

The development of a diverse library of derivatives is crucial for exploring the structure-activity relationships of this scaffold. Key areas for modification include:

  • Substitution on the Phenyl Ring: Introducing various substituents on the 4-methoxyphenyl ring can modulate electronic properties and steric interactions, influencing binding affinity and selectivity for biological targets.

  • Variation of the Amino Acid: Replacing the glycine core with other amino acids (e.g., alanine, valine, phenylalanine) can introduce chirality and different side chains, which can probe the steric and hydrophobic pockets of target enzymes.

  • Modification of the Sulfonyl Group: While this guide focuses on the methylsulfonyl group, replacing it with other sulfonyl groups (e.g., arylsulfonyl) can also impact the compound's properties and activity.

Conclusion and Future Directions

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine represents a promising and versatile scaffold for drug discovery. Its synthesis is achievable through established chemical methodologies, and the combination of its constituent pharmacophores suggests a high potential for diverse biological activities, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis and screening of a library of derivatives to establish clear structure-activity relationships. In vitro and in vivo studies will be essential to validate the predicted biological activities and to elucidate the specific mechanisms of action. The insights gained from such studies will be invaluable for the rational design of novel and effective therapeutic agents based on this promising chemical scaffold.

References

  • BenchChem. (n.d.). Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Şenkardeş, S., et al. (2019). Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Letters in Drug Design & Discovery, 16(9), 974-983.
  • BenchChem. (n.d.). The Potential Biological Activity of Sulfonylglycine Derivatives: A Technical Guide.
  • Kozikowski, A. P., et al. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. Journal of Medicinal Chemistry, 37(20), 3440-3442.
  • (n.d.).
  • (n.d.). Structure–activity relationship (SAR)
  • (n.d.). Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide.
  • (n.d.). Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives: The Central Amino Acid of Vancomycin and Related Agents.
  • (2022). N-(4-Methoxyphenyl)
  • (2024). N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. PMC - PubMed Central.
  • Smolecule. (2023). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.
  • (n.d.).
  • (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central.
  • (n.d.). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PMC - PubMed Central.
  • (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • (n.d.).
  • (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
  • (n.d.). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC - NIH.
  • (2023).
  • (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor.
  • (n.d.). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. PubMed.
  • (n.d.). Application of Sulfonyl in Drug Design. Semantic Scholar.
  • (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement.
  • (n.d.).
  • (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • (2023).
  • (2025). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv | Cambridge Open Engage.
  • (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine.
  • (n.d.). N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784. PubChem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its Analogs as Modulators of the NMDA Receptor Glycine Site

Introduction: The Therapeutic Potential of Modulating the NMDA Receptor Glycine Site The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and schizophrenia.[1][2] The NMDA receptor is unique in that it requires the binding of two co-agonists for activation: glutamate and glycine (or D-serine).[1][3] The glycine binding site on the NMDA receptor represents a key allosteric modulatory site, offering a more nuanced approach to controlling receptor function compared to direct antagonism of the glutamate binding site.[2][3]

Antagonists of the glycine site are of significant therapeutic interest as they can reduce NMDA receptor overactivation without the severe side effects associated with direct channel blockers or glutamate site antagonists.[3][4] This has driven the search for novel, potent, and selective glycine site antagonists. "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" is an investigational compound designed as a potential modulator of this site. Its structural features, combining a glycine core with a methoxyphenyl and a methylsulfonyl group, suggest it may interact with the glycine binding pocket.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its analog libraries to identify and characterize novel modulators of the NMDA receptor glycine site. The protocols herein are designed to be robust, reproducible, and scalable for drug discovery campaigns.

Principle of the Assay: A Fluorescence-Based High-Throughput Screen for NMDA Receptor Antagonism

The primary HTS assay described is a cell-based fluorescent assay that measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation. NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[1] In this assay, cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1 and GluN2A) are loaded with a Ca²⁺-sensitive fluorescent dye.

Upon stimulation with glutamate and the co-agonist glycine, the NMDA receptor channel opens, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. A compound that acts as an antagonist at the glycine site will prevent or reduce this Ca²⁺ influx, resulting in a diminished fluorescent signal. This provides a direct and quantifiable measure of the compound's inhibitory activity.

Experimental Workflow and Protocols

The overall workflow for the HTS campaign is depicted below. It encompasses initial compound handling, primary screening, hit confirmation, and subsequent dose-response analysis to determine potency.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine & Analogs) Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Cell_Plating Cell Plating (HEK293-GluN1/GluN2A) Dye_Loading Fluorescent Dye Loading (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Dye_Loading->Primary_Screen Data_Acquisition Fluorescence Reading (FLIPR or similar) Primary_Screen->Data_Acquisition Hit_Confirmation Hit Confirmation (Re-test of Primary Hits) Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Hit_Selection Hit Selection & Prioritization Dose_Response->Hit_Selection QC_Analysis Quality Control (Z'-factor, S/B ratio) Data_Acquisition->QC_Analysis QC_Analysis->Hit_Confirmation

Caption: High-throughput screening workflow for identifying NMDA receptor glycine site modulators.

Protocol 1: Cell Culture and Plating

This protocol is designed for maintaining and plating a HEK293 cell line stably expressing the GluN1 and GluN2A subunits of the NMDA receptor.

Materials:

  • HEK293 cells stably expressing GluN1/GluN2A subunits

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Geneticin (G418) and Puromycin (or other appropriate selection antibiotics)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Culture: Maintain the HEK293-GluN1/GluN2A cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentrations of selection antibiotics (e.g., 500 µg/mL G418 and 1 µg/mL Puromycin). Culture at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting and Plating: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.

  • Plating: Dilute the cells to a final concentration of 250,000 cells/mL. Dispense 40 µL per well into 384-well assay plates (10,000 cells/well).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Expert Insight: Consistent cell density and health are paramount for assay reproducibility. Avoid letting cells become over-confluent, as this can alter receptor expression and cell signaling pathways.

Protocol 2: Compound Plate Preparation and Primary HTS

This protocol details the preparation of compound plates and the execution of the primary screen to identify initial hits.

Materials:

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and analog library (typically as 10 mM DMSO stocks)

  • Assay Buffer: HBSS (Hanks' Balanced Salt Solution) with 20 mM HEPES, pH 7.4, and 1 mM CaCl₂.

  • Fluo-4 AM or equivalent Ca²⁺ indicator dye

  • Probenecid (to prevent dye leakage)

  • Agonist Solution: Glutamate and Glycine in Assay Buffer.

  • Control compounds:

    • Positive control (antagonist): A known glycine site antagonist (e.g., L-701,324).

    • Negative control: DMSO.

Procedure:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting the 10 mM stock solutions.

    • For a 10 µM final assay concentration, perform serial dilutions in DMSO and then in Assay Buffer.

    • Transfer the diluted compounds to the final 384-well compound plates. Ensure control wells (DMSO and positive control antagonist) are included on each plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Probenecid in Assay Buffer.

    • Remove the culture medium from the cell plates and add 40 µL of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • High-Throughput Screening (using a FLIPR or similar instrument):

    • Place the cell plate and the compound plate into the instrument.

    • Program the instrument to perform a liquid transfer of 10 µL from the compound plate to the cell plate.

    • Incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the agonist solution (containing a predetermined EC₈₀ concentration of glutamate and glycine) to each well.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds.

Trustworthiness Check: The use of an EC₈₀ concentration of agonists ensures the assay is sensitive to inhibition. A full agonist dose-response curve should be generated during assay development to accurately determine this concentration.

Protocol 3: Data Analysis, Hit Confirmation, and Dose-Response

Data Analysis:

  • Calculate Response: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence for each well.

  • Normalization: Normalize the data on a plate-by-plate basis:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl])

  • Quality Control:

    • Calculate the Z'-factor for each plate: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|. A Z'-factor > 0.5 indicates an excellent assay.

    • Calculate the Signal-to-Background (S/B) ratio.

Hit Selection:

  • A primary hit is typically defined as a compound that produces a % inhibition greater than a set threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).

Hit Confirmation:

  • Re-test all primary hits under the same assay conditions to eliminate false positives.

Dose-Response Analysis:

  • For confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the maximal response).

Hypothetical Screening Data and Interpretation

The following table summarizes hypothetical data for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and selected analogs from a primary screen and subsequent dose-response analysis.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
Lead-001 N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine85.20.75
Analog-002N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine65.82.1
Analog-003N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycine89.10.52
Analog-004N-(4-methoxyphenyl)-N-(ethylsulfonyl)glycine45.38.9
Analog-005N-(4-hydroxyphenyl)-N-(methylsulfonyl)glycine92.50.38

Interpretation:

  • Lead-001 shows strong inhibitory activity.

  • Moving the methoxy group from the para to the meta position (Analog-002 ) reduces potency.

  • Modifying the methoxy to an ethoxy group (Analog-003 ) slightly improves potency.

  • Changing the methylsulfonyl to an ethylsulfonyl group (Analog-004 ) significantly decreases activity.

  • Demethylation to a hydroxyl group (Analog-005 ) results in the most potent analog in this series, suggesting a key hydrogen bond interaction may be possible.

Mechanism of Action: Glycine Site Antagonism

The proposed mechanism of action for an inhibitory compound like N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor.

MoA_Diagram cluster_receptor NMDA Receptor cluster_ligands Ligands NMDA_Receptor GluN1 Subunit Glycine Site GluN2 Subunit Glutamate Site Ion Channel (Closed) NMDA_Receptor_Open GluN1 Subunit Glycine Site GluN2 Subunit Glutamate Site Ion Channel (Open) Ca²⁺ Influx NMDA_Receptor->NMDA_Receptor_Open Activation Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:f1 Binds Glutamate Glutamate (Agonist) Glutamate->NMDA_Receptor:f3 Binds Compound N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine (Antagonist) Compound->NMDA_Receptor:f1 Competitively Binds (Blocks Glycine) Ca_Influx Increased [Ca²⁺]i NMDA_Receptor_Open:f4->Ca_Influx Leads to

Caption: Proposed mechanism of competitive antagonism at the NMDA receptor glycine site.

To confirm this mechanism, follow-up secondary assays should be performed. An electrophysiology patch-clamp assay can verify that the compound's inhibition is surmountable by increasing concentrations of glycine, a hallmark of competitive antagonism.[5]

Conclusion and Future Directions

This application note provides a robust framework for the high-throughput screening of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its analogs as potential modulators of the NMDA receptor glycine site. The described fluorescence-based assay is a reliable method for identifying and prioritizing hits from large compound libraries. Confirmed hits from this screen, particularly those with high potency and desirable structure-activity relationships, represent valuable starting points for lead optimization programs. Further characterization, including selectivity profiling against other receptors and transporters, and assessment of pharmacokinetic properties, will be essential in advancing these compounds toward potential therapeutic applications for neurological disorders.

References

  • Lynch, J. W. (2009). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Frontiers in Molecular Neuroscience, 2, 17. [Link]

  • Harrus, D., et al. (2006). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of Neuroscience Methods, 155(2), 246-253. [Link]

  • Pao, M., et al. (2009). A Novel, Non-Substrate-Based Series of Glycine Type 1 Transporter Inhibitors Derived From High-Throughput Screening. Bioorganic & Medicinal Chemistry Letters, 19(15), 4239-4242. [Link]

  • Wikipedia. (n.d.). NMDA receptor. [Link]

  • Parsons, C. G., et al. (1998). NMDA receptor antagonists and glycine site NMDA antagonists. Current Pharmaceutical Design, 4(3), 217-232. [Link]

  • Parsons, C. G., et al. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264-1275. [Link]

  • Danthois, E., et al. (2001). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Medicinal Chemistry, 8(8), 857-873. [Link]

  • Parsons, C. G., et al. (1999). Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments. Expert Opinion on Investigational Drugs, 8(11), 1753-1774. [Link]

Sources

Application

Application Note &amp; Protocols: Foundational Assay Development for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract N-sulfonylglycine derivatives represent a versatile chemical scaffold with demonstrated potential across various therapeutic areas, including oncology and infectious diseases.[1] The compound N-(4-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-sulfonylglycine derivatives represent a versatile chemical scaffold with demonstrated potential across various therapeutic areas, including oncology and infectious diseases.[1] The compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel small molecule within this class, necessitating the development of robust and reliable analytical and biological assays to enable its characterization and progression in drug discovery pipelines. This guide provides a comprehensive, field-tested framework for establishing foundational assays. We present detailed, self-validating protocols for: 1) Identity, purity, and stability analysis using High-Performance Liquid Chromatography with UV and Charged Aerosol Detection (HPLC-UV/CAD); 2) A sensitive and specific quantitative bioanalytical method in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed in accordance with regulatory expectations[2][3]; and 3) A primary assessment of biological activity through an in vitro cell viability assay. The causality behind experimental choices is explained throughout, providing researchers with the technical insight required to adapt and implement these methods effectively.

Introduction and Physicochemical Profile

The successful development of any new chemical entity (NCE) hinges on the early establishment of analytical methods to define its identity, purity, and quantity in various matrices. N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine combines a polar glycine backbone with a sulfonyl group and a methoxyphenyl moiety, resulting in a molecule with moderate polarity. Understanding its physicochemical properties is the first step in rational assay design. While experimental data is pending, computational predictions provide a solid foundation for method development.

Table 1: Predicted Physicochemical Properties of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Property Predicted Value Implication for Assay Development
Molecular Formula C₁₀H₁₃NO₅S Defines exact mass for mass spectrometry.
Molecular Weight 259.28 g/mol Used for preparing standard solutions of known molarity.
Topological Polar Surface Area (TPSA) 83.91 Ų Suggests good cell permeability is possible, relevant for cell-based assays.
Predicted LogP 1.1 - 1.5 Indicates moderate lipophilicity; suitable for reversed-phase HPLC but may require mobile phase optimization for sufficient retention.[4]
pKa (Carboxylic Acid) ~3.5 The acidic proton dictates that a low pH mobile phase (e.g., with formic acid) is required to ensure the molecule is in a neutral, well-retained form during reversed-phase chromatography.[5]

| pKa (Sulfonamide) | ~9.0 | The sulfonamide proton is weakly acidic and generally not a factor in typical reversed-phase HPLC conditions. |

Protocol 1: Purity, Identity, and Stability Analysis by HPLC-UV/CAD

Principle: This protocol establishes a primary analytical method to confirm the identity and assess the purity of the synthesized compound. Reversed-phase HPLC separates the main compound from potential impurities based on polarity.[6] A C18 column with polar-embedded functionality is selected to improve the retention and peak shape of this moderately polar analyte.[7] UV detection is used for chromophoric compounds, while Charged Aerosol Detection (CAD) provides near-universal mass-based detection, making it ideal for identifying non-chromophoric impurities.

Materials & Reagents
  • Compound: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine reference standard (>98% purity)

  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (FA, LC-MS Grade)

  • HPLC Column: Waters Atlantis T3 C18, 3 µm, 4.6 x 150 mm, or equivalent polar-modified C18 column.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector, and a charged aerosol detector (CAD).

  • Data System: Empower, Chromeleon, or equivalent Chromatography Data System (CDS).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (v/v).

    • Scientist's Note: The use of 0.1% formic acid serves to protonate the carboxylic acid group (pH << pKa), neutralizing its charge and maximizing its retention on the nonpolar stationary phase, which is critical for achieving sharp, symmetrical peaks.[5]

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 ACN:Water.

    • Prepare a working standard at 100 µg/mL by diluting the stock solution with 50:50 ACN:Water. This is the injection sample.

  • HPLC-UV/CAD Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • PDA Wavelength: Scan 210-400 nm; extract chromatogram at λ=254 nm (or λmax if determined).

    • CAD Settings: Evaporation Temperature: 35 °C; Gas Regulator: 35 psi.

    • Run Time: 25 minutes.

  • Chromatographic Gradient:

    Table 2: HPLC Gradient Program

    Time (min) % Mobile Phase A % Mobile Phase B Curve
    0.0 95 5 Initial
    15.0 5 95 Linear
    20.0 5 95 Isocratic
    20.1 95 5 Linear

    | 25.0 | 95 | 5 | Isocratic |

  • System Suitability & Analysis:

    • Inject the working standard five times. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

    • Inject a blank (50:50 ACN:Water) to ensure no carryover.

    • Analyze the sample. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in both the UV and CAD chromatograms.

    • Identity is confirmed by matching the retention time and UV spectrum of the sample to the reference standard.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) instrument_setup Set Up HPLC Method (Gradient, Temp, Flow) prep_mp->instrument_setup prep_std Prepare 100 µg/mL Working Standard system_suitability System Suitability (5x Injections, Check RSD) prep_std->system_suitability instrument_setup->system_suitability run_samples Inject Blank & Sample system_suitability->run_samples If Pass integrate Integrate Peaks (UV & CAD) run_samples->integrate calculate Calculate Purity (% Area) integrate->calculate confirm Confirm Identity (RT & UV Spectrum) calculate->confirm

Caption: HPLC-UV/CAD workflow for purity and identity assessment.

Protocol 2: Quantitative Bioanalysis in Human Plasma by LC-MS/MS

Principle: This method provides a robust, sensitive, and selective procedure for quantifying N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in human plasma, a critical assay for pharmacokinetic studies. The protocol follows FDA Bioanalytical Method Validation guidance.[2][8] A simple protein precipitation is used for sample cleanup. Quantification is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers exceptional specificity by monitoring a specific precursor-to-product ion transition. An isotopically labeled internal standard (IS) is recommended to correct for matrix effects and variability.

Materials & Reagents
  • Analytes: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine reference standard; Stable Isotope Labeled (SIL) internal standard (e.g., ¹³C₆-N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine).

  • Matrix: Blank human plasma (K₂EDTA).

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Type I).

Instrumentation
  • LC-MS/MS System: Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent, coupled to a UPLC/UHPLC system.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Step-by-Step Protocol
  • Stock and Standard Preparation:

    • Prepare 1.0 mg/mL stock solutions of the analyte and IS in DMSO.

    • Prepare serial dilutions in 50:50 ACN:Water to create spiking solutions for calibration standards (e.g., 0.1 to 1000 ng/mL) and quality control (QC) samples (Low, Mid, High).

    • Prepare a 50 ng/mL IS working solution in ACN.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples (standards, QCs, blanks, unknowns) into a 96-well plate.

    • Add 150 µL of ACN containing the internal standard (50 ng/mL).

    • Scientist's Note: This 3:1 ratio of organic solvent to plasma effectively denatures and precipitates plasma proteins, releasing the analyte into the supernatant. This is a rapid and universal extraction technique suitable for early-stage method development.[9]

    • Vortex the plate for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to a new plate for injection.

  • LC-MS/MS Method Parameters:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 2 µL

    • LC Gradient: A linear gradient from 5% to 95% B over 3 minutes (MPA: 0.1% FA in Water, MPB: 0.1% FA in ACN).

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Scientist's Note: Negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is typically very stable and provides high sensitivity.

  • Mass Spectrometer Settings (MRM):

    • Optimize source parameters (e.g., IonSpray Voltage, Temperature) and compound parameters (Declustering Potential, Collision Energy) via infusion of the analyte and IS. Hypothetical transitions are provided below.

    Table 3: Hypothetical MRM Transitions

    Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Dwell Time (ms)
    Analyte 258.1 152.0 (Loss of SO₂CH₃ and CO₂) 50

    | IS (¹³C₆) | 264.1 | 158.0 | 50 |

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[3][10] Key parameters to assess are summarized in the table below.

    Table 4: Summary of Bioanalytical Method Validation Parameters & Acceptance Criteria

    Parameter Purpose Acceptance Criteria
    Selectivity Ensure no interference from matrix components at the retention time of the analyte and IS. Response in blank samples <20% of LLOQ response.
    Calibration Curve Define the concentration-response relationship. ≥75% of standards within ±15% of nominal (±20% at LLOQ); r² > 0.99.[2]
    Accuracy & Precision Determine the closeness of measured values to nominal values and the reproducibility. Mean accuracy within ±15% (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).[11]
    Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. S/N > 5; Accuracy ±20%; Precision ≤20%.[2]
    Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. CV of matrix factor across lots should be ≤15%.

    | Stability | Ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentrations within ±15% of nominal. |

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation aliquot Aliquot 50 µL Plasma (Calibrators, QCs, Unknowns) ppt Add 150 µL ACN with Internal Standard aliquot->ppt vortex Vortex & Centrifuge ppt->vortex transfer Transfer Supernatant vortex->transfer inject Inject 2 µL onto UPLC-MS/MS System transfer->inject acquire Acquire Data in MRM Mode inject->acquire integrate Integrate Peak Areas (Analyte / IS Ratio) acquire->integrate regress Generate Calibration Curve (1/x² weighted regression) integrate->regress quantify Calculate Concentrations of QCs and Unknowns regress->quantify validate Assess Run Against Validation Criteria quantify->validate

Caption: Bioanalytical workflow for plasma quantification by LC-MS/MS.

Protocol 3: In Vitro Cell Viability Assessment

Principle: As a primary screen for biological activity, a cell viability assay is essential. It determines the concentration at which a compound exhibits cytotoxic or cytostatic effects.[12][13] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[14] A decrease in ATP is proportional to the degree of cytotoxicity.

Materials & Reagents
  • Cell Line: A relevant cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer) or a non-cancerous line (e.g., HEK293 - human embryonic kidney).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, DMSO (cell culture grade), Staurosporine (positive control for cytotoxicity), CellTiter-Glo® Reagent.

  • Plates: Sterile, white-walled, clear-bottom 96-well microplates.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a density of 5,000 cells/100 µL.

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate overnight (37 °C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound and staurosporine in DMSO.

    • Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of the compound in culture medium to create 2X working solutions. Final concentrations might range from 100 µM to 0.005 µM.

    • Scientist's Note: Keeping the final DMSO concentration constant and low (<0.5%) across all wells is critical to avoid solvent-induced toxicity.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium (or vehicle control medium) to the respective wells.

    • Incubate for 72 hours (37 °C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., SpectraMax, EnVision).

  • Data Analysis:

    • Normalize the data: % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of the cell viability).

Assay Principle Diagram

Viability_Assay cluster_cells Cell States cluster_reagent Assay Reagent Action live_cell Viable, Metabolically Active Cell dead_cell Non-Viable Cell live_cell->dead_cell atp ATP live_cell->atp Produces no_atp No ATP dead_cell->no_atp reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) no_luminescence No Signal no_atp->no_luminescence reaction ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light reagent->reaction Initiates luminescence Luminescent Signal (Proportional to ATP) reaction->luminescence compound Test Compound (e.g., N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine) compound->live_cell If Cytotoxic

Caption: Principle of the luminescent ATP-based cell viability assay.

References

  • Vertex AI Search. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Studies: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innov...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often implicated in disease pathogenesis. The targeted inhibition of specific enzymes can, therefore, offer a powerful strategy for therapeutic intervention.

This guide focuses on N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , a compound of interest for enzyme inhibition studies. While this specific molecule is not extensively documented in publicly available literature, its structure incorporates key pharmacophoric elements that suggest a potential for bioactivity. The presence of a glycine backbone, an aromatic methoxyphenyl group, and a methylsulfonyl moiety hints at possible interactions with various enzyme classes. For instance, sulfonamides are a well-established class of enzyme inhibitors, and glycine is a crucial neurotransmitter and metabolic intermediate, making enzymes involved in its transport or metabolism, such as Glycine Transporters (GlyT), potential targets.[1][2]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the systematic evaluation of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine as a potential enzyme inhibitor. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible findings. We will proceed from the foundational characterization of the compound to detailed kinetic studies aimed at elucidating its potency and mechanism of action.

Part 1: Foundational Characterization of the Test Compound

Before embarking on detailed enzyme inhibition assays, it is imperative to establish the fundamental physicochemical properties of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. These initial steps are critical for ensuring the accuracy and reproducibility of subsequent biological assays.

Solubility and Stability Assessment

An accurate determination of an inhibitor's potency can be compromised if its solubility in the assay buffer is limited.[3] Therefore, the first step is to determine the solubility of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in the intended assay buffer.

Protocol 1: Aqueous Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in the chosen aqueous assay buffer.

  • Visual and Spectroscopic Inspection: Visually inspect the dilutions for any signs of precipitation. Additionally, measure the absorbance or light scattering of the solutions using a spectrophotometer to detect the formation of aggregates, which can lead to non-specific inhibition.[3]

  • Working Concentration Range: Establish a working concentration range for the compound that is well below its solubility limit in the final assay buffer composition, including the final percentage of DMSO.

Compound Purity and Integrity

The presence of impurities can significantly impact experimental outcomes. It is crucial to verify the purity of the synthesized or procured N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Part 2: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[4] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.

Experimental Workflow for IC50 Determination

The following workflow outlines the key steps for determining the IC50 value of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine against a chosen target enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock B Serial Dilution of Inhibitor A->B C Pre-incubation: Enzyme + Inhibitor B->C D Initiate Reaction: Add Substrate C->D E Monitor Reaction Progress (Continuous or Endpoint) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) F->G H Non-linear Regression (Four-parameter logistic fit) G->H I Determine IC50 Value H->I

Caption: Workflow for IC50 Determination.

Protocol 2: IC50 Determination using a Spectrophotometric Assay

This protocol assumes a continuous spectrophotometric assay where the product formation leads to a change in absorbance.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer that ensures optimal enzyme activity and stability.

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in the assay buffer. The final concentration in the assay should be significantly lower than the inhibitor concentrations to be tested.[5]

    • Substrate Stock: Prepare a stock solution of the substrate. For initial IC50 determination, the substrate concentration is typically kept at or below its Michaelis-Menten constant (Km).[6]

    • Inhibitor Stock: Prepare a high-concentration stock of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in 100% DMSO.

  • Assay Plate Setup (96-well format):

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution. A common approach is to use 2-fold or 3-fold dilutions to cover a wide concentration range.[5]

    • Controls: Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% activity).

  • Assay Procedure:

    • Add the diluted inhibitor solutions to the respective wells of the microplate.

    • Add the enzyme solution to all wells (except the negative control).

    • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 10-15 minutes) to allow for binding.[7]

    • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

    • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate Initial Velocities: Determine the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_no_inhibitor))

    • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • IC50 Calculation: Fit the data to a four-parameter logistic equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[4][6]

ParameterDescriptionTypical Value/Range
Enzyme Concentration Should be in the linear range of the assay.Varies by enzyme
Substrate Concentration Typically at or below the Km for the enzyme.[6]Varies by enzyme
Inhibitor Concentration Range Should span from no inhibition to maximal inhibition.e.g., 0.1 nM to 100 µM
DMSO Concentration Keep constant and low (<1-2%) across all wells.< 2% (v/v)
Pre-incubation Time Allows for inhibitor-enzyme binding.10-15 minutes
Reaction Time Monitor until initial linear rates are established.Varies

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization in drug development.[8] Mechanism of action studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[9]

Principles of MoA Studies

The mechanism of reversible inhibition can be elucidated by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. The effect of the inhibitor on the apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) reveals its binding mode.[7]

Inhibition TypeEffect on KmEffect on VmaxInhibitor Binds To
Competitive IncreasesUnchangedFree Enzyme (E)
Non-competitive UnchangedDecreasesE and ES Complex
Uncompetitive DecreasesDecreasesEnzyme-Substrate (ES) Complex
Mixed Increases or DecreasesDecreasesE and ES Complex (with different affinities)
Experimental Workflow for MoA Determination

MoA_Workflow A Select Fixed Inhibitor Concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) B For each Inhibitor Concentration, Vary Substrate Concentration (e.g., 0.2x Km to 10x Km) A->B C Measure Initial Reaction Velocities for all conditions B->C D Generate Michaelis-Menten Plots (Velocity vs. [Substrate]) for each inhibitor concentration C->D E Global Non-linear Regression Fit to competitive, non-competitive, uncompetitive, and mixed models D->E F Determine Apparent Km and Vmax for each inhibitor concentration D->F G Analyze Changes in Km and Vmax to determine the inhibition modality E->G H Calculate Inhibition Constants (Ki, Ki') E->H F->G

Caption: Workflow for Mechanism of Action Studies.

Protocol 3: Kinetic Studies for MoA Determination

  • Experimental Design:

    • Select several fixed concentrations of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, typically based on its predetermined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, create a series of substrate concentrations that span a wide range around the enzyme's Km value (e.g., from 0.2 x Km to 10 x Km).[8]

  • Assay Execution:

    • Set up the reactions in a 96-well plate as described in Protocol 2.

    • For each fixed inhibitor concentration, measure the initial reaction velocities across the full range of substrate concentrations.

  • Data Analysis:

    • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity as a function of the substrate concentration.

    • Model Fitting: Use a specialized software to perform a global non-linear regression fit of the entire dataset to the equations for competitive, non-competitive, uncompetitive, and mixed-type inhibition.[8] The model that best fits the data will reveal the mechanism of action.

    • Determination of Kinetic Parameters: The software will calculate the apparent Km and Vmax values at each inhibitor concentration, as well as the inhibition constants (Ki and/or Ki').

Part 4: Assessing the Reversibility of Inhibition

Distinguishing between reversible and irreversible inhibitors is a critical step. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.[9]

Protocol 4: Rapid Dilution Method for Reversibility

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with a high concentration of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (e.g., 10-20 x IC50) for an extended period (e.g., 30-60 minutes) to ensure binding. A control sample with the enzyme and DMSO (no inhibitor) should be incubated under the same conditions.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay solution containing the substrate. The dilution should reduce the inhibitor concentration to a level well below its IC50.

  • Activity Measurement: Immediately monitor the enzyme activity over time.

  • Interpretation:

    • Reversible Inhibition: If the inhibition is reversible, the inhibitor will dissociate from the enzyme upon dilution, and enzyme activity will recover over time, approaching the level of the control sample.[8]

    • Irreversible Inhibition: If the inhibition is irreversible, the enzyme activity will not recover upon dilution, as the inhibitor remains covalently bound.[7]

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the comprehensive characterization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine as a potential enzyme inhibitor. By systematically determining its potency (IC50), elucidating its mechanism of action, and assessing its reversibility, researchers can gain critical insights into the compound's therapeutic potential. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reliable data, paving the way for further investigation and potential development of this novel chemical entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Goodsell, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 54-57. Retrieved from [Link]

  • Shapiro, A. B. (2018). Answer to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Shapiro, A. B. (2015). Answer to "How should I start with Enzyme-Inhibitor kinetics assay?". ResearchGate. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Science Gateway. (n.d.). Calculation of IC50 values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7045-7048. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 409(2), 263-269. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(20), 2145-2163. Retrieved from [Link]

  • Copeland, R. A. (2013). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Perspectives in Medicinal Chemistry, 5, 1-13. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4106784, N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302090, N-(4-Methoxybenzyl)glycine. Retrieved from [Link]

  • Chaffiol, A., & Saszik, S. (2005). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology, 562(Pt 3), 835–846. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736212, N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Methoxyphenyl_methyl_glycine-ethyl-ester]([Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70653, N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Methylphenyl_sulfonyl_glycine]([Link]

  • Łątka, K., Jończyk, J., & Bajda, M. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 22(11), 5945. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxyphenyl)-n-[(4-methylphenyl)sulfonyl]glycine. Retrieved from [Link]

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  • Morión, J. A., et al. (2014). Long-term Application of Glycine Transporter Inhibitors Acts Antineuropathic and Modulates Spinal N-methyl-D-aspartate Receptor Subunit NR-1 Expression in Rats. Anesthesiology, 121(1), 160-169. Retrieved from [Link]

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Application

Application Notes and Protocols for the Cellular Investigation of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract This technical guide provides a comprehensive framework for the initial investigation of the novel compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in cell-based assay systems. As specific biological data...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the novel compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in cell-based assay systems. As specific biological data for this compound is not yet publicly available, this document establishes a logical, tiered experimental workflow based on a structural analysis of the molecule. We hypothesize primary biological targets by drawing parallels to known activities of structurally related compounds, including N-sulfonyl glycine and N-acyl glycine derivatives.[1][2] Detailed, field-proven protocols are provided for essential preparatory steps, primary screening assays against high-probability targets such as glycine transporters, and secondary assays to elucidate the mechanism of action and confirm target engagement. This guide is intended for researchers, scientists, and drug development professionals initiating a discovery campaign for this and similar novel chemical entities.

Introduction and Rationale

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a novel chemical entity featuring three key structural motifs: a glycine backbone, an N-linked methylsulfonyl group, and an N-linked 4-methoxyphenyl group. An analysis of these components provides a rational basis for hypothesizing its biological function and designing an efficient screening cascade.

  • Glycine Backbone: Glycine is a fundamental amino acid that also functions as a major neurotransmitter.[2] Its presence suggests potential interactions with proteins of the glycinergic system, such as glycine receptors (GlyRs) or glycine transporters (GlyTs).

  • N-Sulfonyl Group: The N-sulfonyl glycine scaffold is a feature of compounds investigated as inhibitors of glycine transporter-1 (GlyT-1) and as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 5 (mGlu₅).[3][4] Furthermore, sulfonyl-containing compounds are a significant class of therapeutic agents with a wide range of activities, including anticancer and antidiabetic properties.[5][6]

  • 4-Methoxyphenyl Group: This group is a common feature in medicinal chemistry, known to influence physicochemical properties such as lipophilicity and membrane permeability. It can also play a crucial role in ligand-target binding interactions.

Based on this structural assessment, we propose a primary hypothesis that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine may act as a modulator of glycine transporters, specifically GlyT-1. A secondary hypothesis is its potential activity as a modulator of mGlu₅ receptors. This guide outlines the necessary cell-based assays to systematically test these hypotheses.

Foundational Assays: Compound Preparation and Cytotoxicity Profiling

Prior to any functional screening, it is critical to establish proper handling protocols and determine the compound's therapeutic window.

Compound Handling and Solubilization

Reproducible results begin with consistent compound preparation. Given the aromatic and sulfonyl moieties, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is predicted to have low aqueous solubility.

Protocol: Stock Solution Preparation

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO is recommended for preparing high-concentration stock solutions of novel compounds for biological assays.

  • Stock Concentration: Prepare a high-concentration stock solution, such as 10 mM or 20 mM, by dissolving a precisely weighed amount of the compound in the appropriate volume of DMSO.

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to confirm the absence of any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Assay Dilution: When preparing working concentrations for cell-based assays, perform serial dilutions from the DMSO stock. It is critical to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically ≤0.5% (v/v) , and to include a vehicle control (e.g., 0.5% DMSO) in all experiments.[7]

Determining the Non-Toxic Working Concentration Range

A cell viability assay is essential to identify the concentration range where the compound can be tested for specific biological activity without inducing general cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is proportional to the number of viable cells.[1]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293, CHO, or a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in culture medium, starting from a high concentration (e.g., 100 µM). The final DMSO concentration should be constant across all wells.

  • Incubation: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control" (e.g., 0.5% DMSO). Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Table 1: Example Data Layout for MTT Cytotoxicity Assay

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle (0.5% DMSO)1.2540.088100.0%
0.11.2480.09199.5%
11.2330.07698.3%
101.1980.08295.5%
250.9500.06575.8%
500.6120.05148.8%
1000.1550.02312.4%

Select concentrations for functional assays that show >90% cell viability.

Tier 1 Assays: Primary Target Screening

Based on our primary hypothesis, the initial functional screens should focus on glycine transporters.

Glycine Transporter 1 (GlyT-1) Inhibition Assay

A radiolabeled glycine uptake assay is the gold standard for directly measuring the function of glycine transporters.[8][9] This assay quantifies the inhibition of [³H]-glycine uptake into cells engineered to overexpress the target transporter.

Protocol: [³H]-Glycine Uptake Assay for GlyT-1

  • Cell Line: Utilize a cell line stably overexpressing human GlyT-1 (e.g., CHO-K1/hGlyT1a).[8] A parental cell line not expressing the transporter should be used as a negative control.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (or a known inhibitor like Bitopertin as a positive control) in KRH buffer for 15-30 minutes at room temperature.

  • Initiate Uptake: Add KRH buffer containing a mixture of unlabeled glycine and [³H]-glycine to each well to initiate the uptake reaction. The final glycine concentration should be near its Kₘ for the transporter.

  • Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the CPM from non-specific binding (measured in the presence of a saturating concentration of a known inhibitor). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Workflow: GlyT-1 Inhibition Assay

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed CHO-hGlyT1 Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation wash_cells Wash Cells with KRH Buffer overnight_incubation->wash_cells pre_incubate Pre-incubate with Compound (15-30 min) wash_cells->pre_incubate add_glycine Add [³H]-Glycine Mix to Initiate Uptake pre_incubate->add_glycine uptake_incubation Incubate (10-20 min) add_glycine->uptake_incubation terminate Terminate with Ice-Cold KRH Wash uptake_incubation->terminate lyse_cells Lyse Cells terminate->lyse_cells scint_count Measure Radioactivity (Scintillation Counter) lyse_cells->scint_count calc_inhibition Calculate % Inhibition scint_count->calc_inhibition plot_ic50 Plot Dose-Response Curve (Determine IC₅₀) calc_inhibition->plot_ic50 G Compound N-(4-methoxyphenyl) -N-(methylsulfonyl)glycine GlyT1 Glycine Transporter 1 (GlyT-1) Compound->GlyT1 Inhibits SynapticGlycine Synaptic [Glycine]↑ GlyT1->SynapticGlycine Reduces Uptake NMDAR NMDA Receptor SynapticGlycine->NMDAR Potentiates (Co-agonist) CaInflux Ca²⁺ Influx NMDAR->CaInflux Activates Downstream Downstream Signaling (e.g., LTP, Gene Expression) CaInflux->Downstream Triggers

Caption: Hypothesized mechanism of action via GlyT-1 inhibition.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context. [4][6]The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the specific target protein remaining (e.g., GlyT-1) using Western blotting or ELISA.

  • Data Interpretation: Plot the relative amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample confirms direct target engagement.

Conclusion and Future Directions

This document provides a foundational strategy for the initial characterization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. By systematically progressing from foundational cytotoxicity assays to specific, hypothesis-driven functional screens, researchers can efficiently determine the compound's primary biological activity and mechanism of action. Positive results from this workflow, particularly in the GlyT-1 inhibition and CETSA assays, would provide strong evidence for its potential as a novel modulator of the glycinergic system, warranting further investigation in more complex neuronal models and preclinical studies.

References

  • Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening. [Link]

  • Catterall, J. B., & Cawston, T. E. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology. [Link]

  • Schmitt, M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]

  • BioIVT. GLYT1 Transporter Assay. [Link]

  • Kopec, K., et al. (2025). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • Mayo Clinic Laboratories. GLYCS - Overview: Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. [Link]

  • McKeon, A., et al. (2018). Glycine receptor modulating antibody predicting treatable stiff-person spectrum disorders. Neurology: Neuroimmunology & Neuroinflammation. [Link]

  • In-Common Laboratories. Glycine Receptor Alpha 1 IgG (LCBA), Spinal Fluid. [Link]

  • Allina Health Laboratory. Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. [Link]

  • Mayo Clinic Laboratories. Test ID: GLYCS Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. [Link]

  • Catterall, J. B., & Cawston, T. E. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]

  • Rodriguez, A. L., et al. (2012). Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ye, N., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • Fields, G. B. (2013). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules. [Link]

  • Ghorab, M. M., et al. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. [Link]

  • Wang, S., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]

  • Al-Obaidi, A., et al. (2018). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Pharmaceuticals. [Link]

  • Scott, M. D., et al. (2019). A Novel Class of N-Sulfonyl and N-Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells. ChemMedChem. [Link]

  • PubChem. N-(3-fluorophenyl)-N-(methylsulfonyl)glycine. [Link]

  • Christodoulou, M. S., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, X., et al. (2023). Heterologous Expression and Antimicrobial Targets of a Novel Glycine-Rich Antimicrobial Peptide from Artemia franciscana. International Journal of Molecular Sciences. [Link]

  • Roy, S., et al. (2024). This exploration chiefly examines the equilibrium solubility and the dissolution thermodynamics of glycine in aqueous solutions containing ammonium chloride and ammonium sulfate. Physical Chemistry Research. [Link]

  • Ghorab, M. M., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules. [Link]

  • Roy, S., et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. [Link]

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Method

Application Notes and Protocols: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine as a Novel Molecular Probe

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine as a potential molecular probe. While direct literature on this specific molecule's application as a probe is nascent, its structural motifs—a sulfonylated glycine core and a methoxyphenyl group—suggest significant potential for investigating various biological systems. This guide synthesizes information from related sulfonylglycine derivatives and N-aryl glycine compounds to propose a framework for its synthesis, characterization, and use in experimental biology. We present detailed, field-proven protocols for its synthesis and hypothetical applications in enzyme inhibition assays and as a scaffold for developing more complex probes. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Scientific Rationale

N-sulfonylated amino acids represent a versatile class of compounds in medicinal chemistry. The sulfonyl group imparts unique physicochemical properties, including increased acidity of the N-H proton (if present) and the ability to act as a stable transition-state analog mimic for tetrahedral intermediates in enzymatic reactions. The glycine backbone provides a simple, flexible scaffold.

The subject of this guide, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , combines these features with an N-aryl substitution (the 4-methoxyphenyl group). The methoxyphenyl moiety is a common feature in bioactive molecules, known to participate in hydrogen bonding and hydrophobic interactions within protein binding pockets.[1] The combination of these groups suggests that this molecule could serve as a valuable tool for:

  • Enzyme Inhibition Studies: Targeting proteases, kinases, or other enzymes where a sulfonylated amino acid could mimic a substrate or intermediate.

  • Probe Development: Acting as a parent compound for the synthesis of fluorescently labeled or biotinylated probes to identify and characterize novel protein targets.

  • Investigating Glycine-Related Pathways: While distinct from glycine itself, its glycine core might allow it to interact with systems that recognize glycine or similar small amino acids, such as transporters or receptors.[2][3]

This guide provides the foundational knowledge and protocols to explore these possibilities.

Physicochemical & Structural Data

To effectively use a molecular probe, understanding its fundamental properties is critical. Based on its structure and data from analogous compounds, we can predict its key characteristics.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₀H₁₃NO₅SDerived from structure
Molecular Weight 259.28 g/mol Calculated
IUPAC Name 2-((4-methoxyphenyl)(methylsulfonyl)amino)acetic acidStandard nomenclature
Structure (SMILES) CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OCStandard representation
Solubility Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) and aqueous buffers at physiological pH.Based on general properties of N-sulfonylated amino acids. The carboxylic acid group enhances aqueous solubility.
Lipophilicity (XLogP3) ~1.5 - 2.5Estimated based on similar structures like N-((4-Methylphenyl)sulfonyl)glycine (XLogP3: 0.8)[4] and the addition of a methoxy group.

Synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

The synthesis of this compound can be approached via a multi-step process adapted from established methods for creating N-sulfonylated amino acid derivatives.[5] The workflow involves the protection of the glycine carboxyl group, N-arylation, N-sulfonylation, and final deprotection.

Experimental Workflow: Synthesis

A Step 1: Esterification Glycine + Thionyl Chloride in Ethanol B Step 2: N-Arylation Glycine Ethyl Ester + 4-Iodoanisole (Buchwald-Hartwig Coupling) A->B Yields Glycine Ethyl Ester HCl C Step 3: N-Sulfonylation N-(4-methoxyphenyl)glycine ethyl ester + Methanesulfonyl Chloride B->C Forms N-aryl intermediate D Step 4: Hydrolysis Product from Step 3 + LiOH C->D Forms protected final product E Final Product N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine D->E Acidic workup

Caption: Synthetic workflow for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Protocol 1: Step-by-Step Synthesis

Materials:

  • Glycine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or similar ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1N HCl)

  • Standard glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride

    • Suspend glycine (1.0 eq) in absolute ethanol (approx. 5 mL per gram of glycine).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This in-situ formation of ethyl chloroformate and HCl gas drives the esterification and protects the amine as a hydrochloride salt.

    • Allow the reaction to warm to room temperature and then stir at reflux for 4 hours.

    • Remove the solvent under reduced pressure to yield the crude glycine ethyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

  • Step 2: N-Arylation (Buchwald-Hartwig Coupling)

    • To an oven-dried flask, add glycine ethyl ester hydrochloride (1.0 eq), 4-iodoanisole (1.1 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add anhydrous toluene and stir the mixture at 100-110 °C for 12-24 hours. Causality: The palladium catalyst, in conjunction with the ligand and base, facilitates the formation of the C-N bond between the glycine ester and the aryl halide.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite to remove inorganic salts.

    • Concentrate the filtrate and purify by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to isolate N-(4-methoxyphenyl)glycine ethyl ester.

  • Step 3: N-Sulfonylation

    • Dissolve the N-(4-methoxyphenyl)glycine ethyl ester (1.0 eq) in anhydrous DCM.

    • Add triethylamine or pyridine (1.5 eq) and cool to 0 °C. Causality: The base acts as an acid scavenger for the HCl generated during the reaction.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine ethyl ester.

  • Step 4: Saponification (Hydrolysis)

    • Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-6 hours. Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt.

    • Monitor by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 2-3 with 1N HCl. A precipitate should form.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.[5]

Application: A Probe for Serine Protease Inhibition

The N-sulfonylated glycine structure is a potential mimic of the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. The electron-withdrawing sulfonyl group can position the molecule effectively in the active site.

Hypothetical Mechanism of Action

cluster_0 Serine Protease Active Site cluster_1 Molecular Probe Enzyme Catalytic Triad (Ser, His, Asp) Oxyanion Hole Probe N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine Carboxyl Group Sulfonyl Group Probe:cooh->Enzyme:cat H-bonds with His/Asp Probe:so2->Enzyme:oxy Mimics tetrahedral intermediate, interacts with oxyanion hole

Caption: Hypothetical binding of the probe in a serine protease active site.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Trypsin)

This protocol describes how to test the inhibitory activity of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine against a model serine protease, trypsin.

Materials:

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (Test Inhibitor)

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock: Prepare a 1 mg/mL stock solution in 1 mM HCl. Store at -20 °C. Dilute to a working concentration (e.g., 10 µg/mL) in Tris-HCl buffer just before use.

    • BAPNA Stock: Prepare a 10 mM stock solution in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for testing (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Assay Setup (in a 96-well plate):

    • Total Enzyme Activity (Control): 188 µL Tris-HCl buffer + 2 µL DMSO + 10 µL Trypsin working solution.

    • Inhibitor Wells: 188 µL Tris-HCl buffer + 2 µL of inhibitor dilution (from stock) + 10 µL Trypsin working solution.

    • Substrate Blank: 190 µL Tris-HCl buffer + 2 µL DMSO.

    • Self-Validation: Include a known trypsin inhibitor (e.g., aprotinin) as a positive control for inhibition.

  • Incubation:

    • Pre-incubate the plate at 37 °C for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 10 µL of BAPNA stock solution to all wells to initiate the reaction (final volume = 210 µL). The final concentration of BAPNA will be ~0.48 mM.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 20-30 minutes at 37 °C. The product of BAPNA hydrolysis, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Concluding Remarks and Future Directions

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a compound with significant, albeit underexplored, potential as a molecular probe. Its synthesis is achievable through standard organic chemistry techniques. The protocols provided herein offer a robust starting point for its creation and initial characterization as an enzyme inhibitor.

Future work should focus on:

  • Target Identification: Using the compound as a scaffold, create derivatives with photo-affinity labels or click-chemistry handles to perform chemoproteomic experiments for target identification.

  • Structural Biology: Co-crystallize the compound with putative target enzymes to validate the binding mode and inform the design of more potent and selective inhibitors.

  • Cellular Assays: Develop fluorescently tagged versions of the molecule to visualize its uptake and localization within living cells.[6]

This guide provides the necessary foundation for researchers to unlock the potential of this promising molecular tool.

References

  • PubChem. (2024). N-((4-Methylphenyl)sulfonyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Retrieved from [Link]

  • PubMed. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. Retrieved from [Link]

  • PubMed. (2014). Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats. Retrieved from [Link]

  • PubMed. (2012). Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in Neurodegenerative Disease Models

Abstract Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating clinical symptoms. A key pathological driver is a triad of excitotoxicity, oxidative...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating clinical symptoms. A key pathological driver is a triad of excitotoxicity, oxidative stress, and neuroinflammation. This document outlines a comprehensive framework for the preclinical evaluation of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , a novel compound with therapeutic potential rooted in its structural motifs. As a glycine derivative, it may modulate glutamatergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site.[1][2][3] The sulfonamide and methoxyphenyl groups suggest potential anti-inflammatory and antioxidant properties. This guide provides detailed protocols for a tiered approach to investigate the compound's efficacy, from initial in vitro screening in cell-based models of neurotoxicity to subsequent validation in an in vivo model of Parkinson's disease.

Introduction and Scientific Rationale

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a structurally unique small molecule. While this specific compound is not extensively documented in neurodegenerative disease literature, its constituent parts provide a strong rationale for its investigation.

  • Glycine Moiety: Glycine is a critical co-agonist at the NMDA receptor.[3] Antagonists or partial agonists at this site have demonstrated neuroprotective effects in models of ischemic brain damage by mitigating excitotoxicity.[1][2] Conversely, enhancing glycinergic signaling through uptake inhibition has been shown to promote dopaminergic axon regeneration in Parkinson's models.[4] The glycine backbone of the target compound provides a clear basis for exploring its interaction with glutamatergic systems.

  • Sulfonamide Group: The N-methylsulfonyl group is an important pharmacophore. Compounds containing sulfonamides have been reported to possess a wide range of biological activities, including anti-inflammatory effects. Neuroinflammation, mediated by microglia and astrocytes, is a key pathological feature of most neurodegenerative diseases.[5]

  • Methoxyphenyl Group: This group can influence the compound's lipophilicity, potentially aiding its ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.

Based on this structural analysis, we hypothesize that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine may exert neuroprotective effects through one or more of the following mechanisms:

  • Modulation of NMDA receptor activity to reduce excitotoxicity.

  • Inhibition of pro-inflammatory signaling pathways in microglia.

  • Direct or indirect antioxidant activity to mitigate oxidative stress.

Hypothesized Mechanism of Action: Attenuation of Neuroinflammatory Signaling

A plausible mechanism of action is the suppression of microglia-mediated neuroinflammation. Upon activation by pathological stimuli (e.g., α-synuclein aggregates in Parkinson's), microglia initiate an inflammatory cascade, often via the NF-κB signaling pathway, leading to the production of neurotoxic mediators like TNF-α, IL-1β, and nitric oxide (NO).[5] We hypothesize that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine could interfere with this pathway.

Hypothesized_MOA cluster_0 Microglial Cell cluster_1 Nucleus Toxin Pathological Stimulus (e.g., α-synuclein, LPS) TLR Toll-like Receptor (TLR) Toxin->TLR Activates IKK IKK Complex TLR->IKK Recruits & Activates Compound N-(4-methoxyphenyl) -N-(methylsulfonyl)glycine Compound->IKK Inhibits (Hypothesized) NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB IκBα NFkB_IkB->IkB IκBα Degradation NFkB_Active Active NF-κB (p65/p50) NFkB_IkB->NFkB_Active Releases DNA DNA NFkB_Active->DNA Translocates & Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Cytokines Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

In Vitro Evaluation: A Tiered Screening Approach

The initial evaluation of the compound should be performed in well-established in vitro models to assess its cytotoxicity, neuroprotective capacity, and anti-inflammatory potential.

Cell Models
  • SH-SY5Y Human Neuroblastoma Cells: A robust and widely used cell line for initial screening. Can be differentiated into a more mature neuronal phenotype.

  • BV-2 Murine Microglial Cells: An immortalized cell line ideal for studying neuroinflammatory responses.

  • Primary Cortical or Midbrain Neurons: Provide a more physiologically relevant model for validating hits from cell line studies.

Protocol 1: Assessment of Neuroprotection in SH-SY5Y Cells

This protocol aims to determine if the compound can protect neuronal cells from a toxin relevant to Parkinson's disease.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (Compound X)

  • MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing Compound X. Incubate for 2 hours.

  • Toxin Induction: Add MPP+ to the wells to a final concentration of 1 mM (or a pre-determined toxic concentration). Include control wells: (a) Untreated cells, (b) Cells with Compound X alone, (c) Cells with MPP+ alone.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Assessment of Anti-inflammatory Activity in BV-2 Cells

This protocol measures the compound's ability to suppress the release of nitric oxide, a pro-inflammatory mediator, from activated microglia.

Materials:

  • BV-2 cells

  • Compound X

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at 2 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of Compound X (0.1-100 µM) for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the untreated control.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Part B) and incubate for another 10 minutes in the dark.

  • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Analysis: Compare nitrite levels in LPS-treated cells versus cells co-treated with LPS and Compound X.

Hypothetical In Vitro Data Summary
AssayCell LineToxin/StimulantCompound X Conc. (µM)Outcome MeasureHypothetical Result
Neuroprotection SH-SY5Y1 mM MPP+10% Cell Viability (MTT)85% viability (vs. 50% with MPP+ alone)
Cytotoxicity SH-SY5YNone100% Cell Viability (MTT)>95% viability (low intrinsic toxicity)
Anti-inflammation BV-2100 ng/mL LPS10Nitrite (NO) Conc. (µM)5 µM (vs. 25 µM with LPS alone)
Mechanism BV-2100 ng/mL LPS10p-p65/total p65 ratio0.4 (vs. 1.0 with LPS alone)

In Vivo Evaluation: MPTP Mouse Model of Parkinson's Disease

Positive in vitro results should be followed by evaluation in a relevant animal model. The MPTP-induced mouse model is a well-established paradigm that recapitulates key pathological features of Parkinson's disease, including dopaminergic neuron loss and motor deficits.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow Start Acclimatize C57BL/6 Mice (1 week) Grouping Randomize into Groups: 1. Vehicle 2. MPTP + Vehicle 3. MPTP + Compound X Start->Grouping Pretreatment Compound X or Vehicle Admin. (Daily, 7 days) Grouping->Pretreatment MPTP MPTP Intraperitoneal Injection (4x, 20 mg/kg, 2h intervals) Pretreatment->MPTP PostTreatment Continue Compound X/Vehicle (Daily, 7 days) MPTP->PostTreatment Behavior Behavioral Testing (Rotarod, Open Field) (Day 8 post-MPTP) PostTreatment->Behavior Sacrifice Euthanasia & Tissue Collection (Day 9 post-MPTP) Behavior->Sacrifice Analysis Post-mortem Analysis: - HPLC (Striatal Dopamine) - IHC (TH+ neurons in SNc) - Western Blot (Iba1, GFAP) Sacrifice->Analysis

Caption: Experimental workflow for testing the compound in an MPTP mouse model.

Protocol 3: Neuroprotection in the MPTP Mouse Model

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • MPTP-HCl

  • Compound X

  • Saline

  • Vehicle for Compound X (e.g., 10% DMSO, 40% PEG300, 50% Saline)

Step-by-Step Methodology:

  • Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign them to three groups (n=10-12/group):

    • Group 1: Vehicle control (receives vehicle and saline injections).

    • Group 2: MPTP + Vehicle (receives vehicle and MPTP injections).

    • Group 3: MPTP + Compound X (receives Compound X and MPTP injections).

  • Drug Administration (Pre-treatment): Administer Compound X (e.g., 20 mg/kg, intraperitoneally) or vehicle once daily for 7 consecutive days.

  • MPTP Induction: On day 8, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals. Group 1 receives saline injections.

  • Drug Administration (Post-treatment): Continue daily administration of Compound X or vehicle for another 7 days.

  • Behavioral Analysis (Day 15):

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.

    • Open Field Test: Measure total distance traveled and rearing frequency to assess general locomotor activity.

  • Euthanasia and Tissue Processing (Day 16):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest brains. For immunohistochemistry (IHC), post-fix brains and cryoprotect in sucrose. For HPLC/Western blot, dissect the striatum and substantia nigra on ice and snap-freeze.

  • Post-mortem Analysis:

    • IHC: Section the substantia nigra pars compacta (SNc) and stain for Tyrosine Hydroxylase (TH) to quantify surviving dopaminergic neurons. Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

    • HPLC: Analyze striatal tissue to quantify levels of dopamine and its metabolites (DOPAC, HVA).

Hypothetical In Vivo Outcome Measures
ParameterModel GroupExpected OutcomeInterpretation
Rotarod Latency MPTP + VehicleDecreased latency to fallImpaired motor coordination
MPTP + Compound XSignificantly longer latency than MPTP groupAmelioration of motor deficits
TH+ Neurons (SNc) MPTP + Vehicle~50% loss of neurons vs. controlSignificant dopaminergic neurodegeneration
MPTP + Compound X~20% loss of neurons vs. controlNeuroprotective effect
Striatal Dopamine MPTP + Vehicle>70% reduction vs. controlLoss of dopaminergic terminals
MPTP + Compound XSignificantly higher levels than MPTP groupPreservation of dopamine system
Iba1 Immunoreactivity MPTP + VehicleIncreased intensity and amoeboid morphologyPronounced microglial activation
MPTP + Compound XReduced intensity, ramified morphologyAttenuation of neuroinflammation

Concluding Remarks

The application notes provided herein offer a structured, hypothesis-driven approach to evaluate the therapeutic potential of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine for neurodegenerative diseases. This staged progression from high-throughput in vitro screening to a robust in vivo model allows for a comprehensive assessment of the compound's bioactivity, efficacy, and underlying mechanisms. Positive findings from this investigational cascade would provide a strong foundation for further preclinical development, including pharmacokinetic studies, dose-response optimization, and testing in alternative disease models (e.g., genetic or Alzheimer's models).

References

  • Michael J. Fox Foundation for Parkinson's Research. (n.d.). Glycine Uptake Inhibitors as Potential Enhancers of Dopaminergic Axon Regeneration. Retrieved from [Link]

  • Drug Discovery and Development. (2025, May 7). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Retrieved from [Link]

  • Yang, L., et al. (2019). Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. The Journal of Immunology, 202(6), 1653–1667. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

  • Guzman-Mejia, F., et al. (2024). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Pharmaceuticals, 17(5), 621. Retrieved from [Link]

  • O'Neill, M. J., et al. (1995). The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia. Journal of Cerebral Blood Flow & Metabolism, 15(2), 197–204. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [Link]

  • Colbourne, F., et al. (1999). Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled. Journal of Cerebral Blood Flow & Metabolism, 19(7), 787–794. Retrieved from [Link]

  • Akagi, K., et al. (2015). Nonpeptide neurotrophic agents useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Journal of Pharmacological Sciences, 127(2), 155–163. Retrieved from [Link]

  • Churchill, M. J., et al. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research Square [Preprint]. Retrieved from [Link]

  • Pearlstein, R. D., et al. (1998). Neuroprotective effects of NMDA receptor glycine recognition site antagonism. Journal of Neurochemistry, 70(5), 2012–2019. Retrieved from [Link]

  • Northwestern Medicine. (2025, July 9). A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD [Video]. YouTube. Retrieved from [Link]

  • Ullah, F., et al. (2020). Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of Neuroinflammation, 17(1), 303. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Welcome to the technical support center for "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experiments.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Overall Yield After Synthesis and Initial Work-up

Question: My final yield of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is significantly lower than expected after the initial aqueous work-up. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can often be traced back to the work-up procedure, particularly if the product has some water solubility or is lost during extraction.

Potential Causes & Solutions:

  • Incomplete Extraction: Due to the presence of a carboxylic acid group, the product's solubility in organic solvents is highly dependent on the pH of the aqueous layer.

    • Acidification: Before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is acidified to a pH of approximately 2-3. This protonates the carboxylate, making the molecule less polar and more soluble in the organic phase. You can use 1M HCl for this purpose.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your product in the aqueous phase, driving more of it into the organic layer during extraction.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the maximum amount of product.

  • Emulsion Formation: The presence of unreacted starting materials or byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.

    • Break the Emulsion: Adding brine or a small amount of a different organic solvent can often break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My isolated N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a yellow or brownish solid, and the color persists even after initial purification attempts. How can I decolorize my product?

Answer: Colored impurities often arise from the oxidation of the p-anisidine starting material or from side reactions during synthesis. These impurities can be highly colored and difficult to remove.

Solutions:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

      • Add a small amount of activated carbon (typically 1-5% by weight of your crude product).

      • Heat the suspension at reflux for 10-15 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

    • Caution: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption.

  • pH Adjustment and Washing: Some colored impurities may have different solubility profiles at various pH levels.

    • Dissolve the crude product in an organic solvent and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Follow this with a wash with a mildly acidic aqueous solution to remove basic impurities.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: I am struggling to purify N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine by recrystallization. The product either "oils out" or the purity does not improve significantly. What should I do?

Answer: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the procedure.[1]

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Screening: Test a range of solvents with varying polarities. A good starting point would be alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and mixtures with water.

    • Solvent System: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. For example, dissolving the compound in hot ethanol and then slowly adding water until the solution becomes turbid, followed by cooling, can induce crystallization.

  • "Oiling Out": This occurs when the product comes out of solution as a liquid rather than a solid.

    • Cause: The boiling point of the solvent may be higher than the melting point of the impure product, or the solution is too supersaturated.

    • Solution:

      • Re-heat the solution to re-dissolve the oil.

      • Add more of the "good" solvent to decrease the saturation.

      • Allow the solution to cool more slowly.

      • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

      • Add a seed crystal of pure product if available.

  • Polymorphism: Glycine and its derivatives are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with different properties.[2]

    • Impact: Different polymorphs can have different solubilities and melting points, which can complicate purification.

    • Control: The choice of solvent and the rate of cooling can influence which polymorph is formed. If you suspect polymorphism, characterizing your crystals by techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) can be insightful.

Recrystallization Solvent Selection Guide (Hypothetical for the target compound):

Solvent/SystemSolubility (Hot)Solubility (Cold)Comments
EthanolHighModerateGood for single-solvent recrystallization.
Isopropanol/WaterHighLowA promising two-solvent system.
Ethyl AcetateModerateLowMay require larger volumes of solvent.
AcetoneHighHighLikely not a good choice for recrystallization.
DichloromethaneHighHighGenerally used for chromatography, not recrystallization.
Issue 4: Impurities with Similar Polarity Co-elute During Column Chromatography

Question: I am using column chromatography for purification, but some impurities are eluting very close to my product. How can I improve the separation?

Answer: Co-elution is a common challenge in chromatography when impurities have similar polarities to the target compound.

Solutions for Improved Chromatographic Separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the polarity of the eluent system. For a normal-phase silica gel column, this means reducing the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%). This will increase the retention time of all compounds and may improve separation.

    • Solvent Selectivity: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol. Different solvents interact differently with the stationary phase and your compounds, which can alter the elution order and improve separation.

  • Modify the Stationary Phase:

    • Acidification/Basification: Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid group of your product, leading to more consistent and sharper peaks.

    • Different Sorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a C18-functionalized silica for reverse-phase chromatography.

  • Improve Column Packing and Loading:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and then load this dry powder onto the top of your column. This often results in better separation than loading the sample as a concentrated solution.

    • Column Dimensions: Use a longer, narrower column for better resolution of closely eluting bands.

DOT Diagram: Purification Workflow

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Low Purity Pure_Product Pure Product Recrystallization->Pure_Product High Purity Column_Chromatography->Pure_Product Impure_Fraction Impure Fraction Column_Chromatography->Impure_Fraction

Caption: A general workflow for the purification of organic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

A1: Based on a probable synthetic route starting from p-anisidine, an N-alkylation with a glycine equivalent followed by sulfonylation, you can anticipate the following impurities:

  • Unreacted Starting Materials: p-anisidine, methanesulfonyl chloride.

  • Intermediates: N-(4-methoxyphenyl)glycine.

  • Side-Products: Di-sulfonated products or products from reactions with impurities in the starting materials.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range indicates the presence of impurities.

Q3: My compound appears to be degrading during purification or storage. What are the stability considerations?

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The electron-rich methoxy-substituted aromatic ring can be prone to oxidation over time, especially if exposed to air and light.

  • Recommendation: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For purification, avoid prolonged exposure to harsh pH conditions and high temperatures.

Q4: What is the expected appearance and solubility of pure N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

A4: While experimental data for this specific molecule is scarce, based on analogous structures, one would expect:

  • Appearance: A white to off-white crystalline solid.

  • Solubility:

    • Poorly soluble in water at neutral pH.

    • Soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the carboxylate salt.

    • Soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.

    • Sparingly soluble in non-polar solvents like hexanes.

DOT Diagram: Logic for Solvent Selection in Recrystallization

Solvent_Selection Start Select Solvent Soluble_Hot Is compound soluble in hot solvent? Start->Soluble_Hot Insoluble_Cold Is compound insoluble in cold solvent? Soluble_Hot->Insoluble_Cold Yes Bad_Solvent Bad Recrystallization Solvent Soluble_Hot->Bad_Solvent No Good_Solvent Good Recrystallization Solvent Insoluble_Cold->Good_Solvent Yes Insoluble_Cold->Bad_Solvent No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)Glycine. PubChem Compound Database. Retrieved from [Link]

  • Kim, J., et al. (2023). Grinding Method for Phase Transformation of Glycine. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This document provides in-depth troubleshooting and practical guidance for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in aqueous buffers. Our goal is to explain the underlying chemical principles and provide robust protocols to ensure successful and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Q1: What is N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and why is it difficult to dissolve in neutral aqueous buffers?

A1: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that features a glycine core structure modified with two key functional groups: a methoxyphenyl group and a methylsulfonyl group. Its poor solubility in neutral water arises from a combination of these structural features:

  • Acidic Carboxylic Acid Group: The glycine backbone contains a carboxylic acid (-COOH) group. Like most carboxylic acids, this group is weakly acidic.[1] In neutral pH (around 7), it is only partially deprotonated to its more soluble carboxylate form (-COO⁻).

  • Hydrophobic Moieties: The methoxyphenyl and methylsulfonyl groups are largely nonpolar and hydrophobic. These groups resist interaction with water molecules, favoring aggregation of the compound and limiting its ability to dissolve.

Therefore, at neutral pH, the molecule does not carry enough charge to overcome the hydrophobic contributions of its aromatic and sulfonyl components, leading to poor aqueous solubility.

Q2: My compound is precipitating when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS pH 7.4). What is happening?

A2: This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous buffer you are adding it to. When the DMSO stock is introduced into the buffer, the concentration of the organic co-solvent is drastically lowered. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[2]

Q3: What is the quickest and most effective way to increase the solubility of this compound in an aqueous buffer?

A3: The most effective method for this specific compound is pH adjustment .[3][4] Since the molecule has an acidic carboxylic acid group, increasing the pH of the buffer will deprotonate this group, converting it to the much more water-soluble carboxylate anion (-COO⁻). A general rule is to adjust the buffer pH to be at least 1.5 to 2 units above the compound's pKa. While the exact pKa of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is not readily published, we can estimate it to be similar to other N-substituted glycines, likely in the range of 3-4. Therefore, adjusting the buffer pH to ≥ 6, and ideally towards a more alkaline pH like 8 or 9, should significantly enhance solubility.

Q4: Can I use co-solvents or other additives to help with solubility?

A4: Yes, several other techniques can be employed, often in combination with pH adjustment:

  • Co-solvents: Using a water-miscible organic solvent like ethanol, isopropanol, or polyethylene glycol (PEG) in your final buffer can help.[2] However, be mindful that high concentrations of organic solvents can affect biological assays. It is crucial to keep the final concentration of the co-solvent low and consistent across all experimental conditions, including controls.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic-F68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]

  • Sonication and Gentle Warming: These physical methods can help overcome the initial energy barrier to dissolution.[5] Applying gentle heat (e.g., 37°C) or using a bath sonicator can accelerate the dissolving process, especially after pH adjustment.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured workflow for systematically resolving persistent solubility issues.

Problem: Persistent Precipitation in Aqueous Buffer

You have tried making a direct dilution from a DMSO stock and the compound continues to precipitate, even with vigorous vortexing.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process to systematically troubleshoot and resolve solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer ph_adjust Action: Adjust Buffer pH (e.g., to pH 8.0-9.0) start->ph_adjust check1 Observe Solution: Is it clear? ph_adjust->check1 success Success! Solution is ready for use. Verify final pH. check1->success  Yes add_cosolvent Action: Add Co-solvent (e.g., 1-5% Ethanol or PEG) check1->add_cosolvent No check2 Observe Solution: Is it clear? add_cosolvent->check2 check2->success  Yes physical_methods Action: Apply Physical Methods (Gentle Warming to 37°C or Sonication) check2->physical_methods No check3 Observe Solution: Is it clear? physical_methods->check3 check3->success  Yes reassess Re-evaluate Experiment: - Lower final concentration? - Use different buffer system? - Prepare fresh stock? check3->reassess No

Caption: Troubleshooting workflow for solubilizing N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Step-by-Step Explanation of the Workflow
  • Start with pH Adjustment: This is the most critical step. The carboxylic acid on the glycine is the key to aqueous solubility. By raising the pH, you ionize this group, making the entire molecule significantly more polar and water-soluble.[4]

  • Introduce a Co-solvent (If Needed): If pH adjustment alone is insufficient, the hydrophobicity of the methoxyphenyl and methylsulfonyl groups is the likely culprit. Adding a small amount of a water-miscible organic co-solvent can disrupt water's hydrogen-bonding network just enough to create "pockets" for the nonpolar parts of the molecule, aiding dissolution.[2]

  • Apply Physical Methods: Sometimes, even when chemically favorable, the dissolution process can be slow. Gentle warming or sonication provides the energy needed to break up the solid compound's crystal lattice and encourage solvent interaction.[5]

  • Re-evaluate Your Approach: If the compound still does not dissolve, it may not be possible to achieve the desired concentration under the current conditions. Consider if a lower concentration is acceptable for the experiment or if an alternative buffer system or a higher percentage of co-solvent (while validating its effect on your assay) is feasible.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is standard practice for long-term storage and serial dilutions.

Materials:

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Appropriate sterile microcentrifuge tubes or vials

Procedure:

  • Tare a sterile, dry microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine powder into the tube. (Molecular Weight can be found on the supplier datasheet).

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Alkaline Aqueous Buffer (pH 8.5)

This protocol details the recommended method for preparing a ready-to-use working solution by leveraging pH adjustment for enhanced solubility.

Materials:

  • 100 mM Stock Solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., Tris-HCl or HEPES)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the desired volume of your chosen aqueous buffer (e.g., 10 mM Tris).

  • Place the buffer in a beaker with a stir bar on a stir plate.

  • Using a calibrated pH meter, adjust the pH of the buffer to 8.5 using drops of 1 M NaOH.

  • While the buffer is stirring, slowly add the required volume of the 100 mM DMSO stock solution to reach the final concentration of 100 µM. For example, add 10 µL of 100 mM stock to 9.99 mL of buffer for a final volume of 10 mL.

  • Allow the solution to stir for 5-10 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • (Optional but recommended) If any haziness persists, place the solution in a bath sonicator for 5 minutes or warm it briefly to 37°C.

  • Once the solution is clear, re-verify the final pH and adjust if necessary. The solution is now ready for your experiment.

Data Summary: pH-Dependent Aqueous Solubility

The following table provides an estimated representation of how pH influences the solubility of acidic compounds like N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. Actual values should be determined empirically.

Buffer pHExpected State of Carboxylic GroupPredicted Aqueous SolubilityRationale
4.0Mostly Protonated (-COOH)Very LowThe molecule is largely neutral and dominated by its hydrophobic character.
6.5Partially Deprotonated (-COO⁻)Low to ModerateSome ionization occurs, but likely insufficient to fully solubilize the compound at higher concentrations.
7.4Mostly Deprotonated (-COO⁻)ModerateAt physiological pH, solubility improves but may still be limited. Precipitation from DMSO stock is common.[2]
8.5Fully Deprotonated (-COO⁻)HighThe fully ionized carboxylate group imparts significant polarity, greatly enhancing water solubility.[1][4]

References

  • PubChem. N-((4-Methylphenyl)sulfonyl)glycine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. National Center for Biotechnology Information. [Link]

  • Pawar, P. et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Al-Ghananeem, A. M. et al. (2016). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Acta Poloniae Pharmaceutica. [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Tyger Scientific. (±)-4-Methoxyphenyl glycine - [19789-59-4]. [Link]

  • ChemBK. Glycine, N-(methylsulfonyl)-, 4-methoxyphenyl ester. [Link]

  • PubChem. N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. National Center for Biotechnology Information. [Link]

  • Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine.... [Link]

Sources

Troubleshooting

"N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" stability problems and degradation

Welcome to the technical support center for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The insights provided herein are based on established principles of chemical stability, data from structurally related compounds, and recommended best practices in pharmaceutical development.

Introduction

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a molecule of interest in various research and development endeavors. Understanding its stability profile is critical for ensuring the integrity of experimental results, developing robust formulations, and meeting regulatory requirements. This document will explore potential stability issues and provide practical guidance for their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine that may be susceptible to degradation?

A1: The key functional groups that influence the stability of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine are:

  • N-sulfonylglycine moiety: The sulfonamide linkage can be susceptible to hydrolysis under certain pH conditions.

  • Glycine backbone: While generally stable, the carboxylic acid group can undergo reactions such as esterification. The α-carbon may also be susceptible to oxidation.

  • 4-methoxyphenyl group: The ether linkage on the aromatic ring could be a site for oxidative degradation. The aromatic ring itself can influence the electronic properties and reactivity of the entire molecule.

Q2: What are the recommended storage conditions for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

A2: While specific stability data for this compound is not extensively published, general best practices for similar compounds suggest storage in a cool, dry, and dark place.[1][2] A sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8°C) is advisable.[1]

Q3: What are the likely degradation pathways for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

A3: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: Cleavage of the N-S bond in the sulfonamide group or the C-N bond. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The methoxy group on the phenyl ring and the α-carbon of the glycine moiety are potential sites for oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.

Q4: How can I assess the stability of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in my experimental setup?

A4: A forced degradation study is the most effective way to determine the intrinsic stability of the molecule.[3] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[3] The goal is to generate potential degradation products and develop a stability-indicating analytical method.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Issue 1: Inconsistent results or loss of potency in solution-based assays.
  • Possible Cause: Degradation of the compound in the assay buffer or solvent.

  • Troubleshooting Steps:

    • pH Assessment: Evaluate the pH of your solvent system. Glycine derivatives can exhibit pH-dependent stability.[5]

    • Solvent Purity: Ensure the use of high-purity solvents. Peroxides in older ethers or aldehydes in other solvents can initiate degradation.

    • Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures to minimize thermal degradation.

    • Time-Lapse Study: Analyze the purity of the compound in the chosen solvent at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a systematic forced degradation study to intentionally generate and identify potential degradants. This will help in assigning identities to the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information on the unknown peaks, which can provide clues about their structures.

    • Review of Handling Procedures: Ensure that the compound is not unduly exposed to light, heat, or reactive materials during sample preparation and analysis.

Issue 3: Discoloration of the solid compound or solutions.
  • Possible Cause: Oxidative degradation or the formation of colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the solid compound under an inert atmosphere to prevent oxidation.

    • Antioxidants: For solution-based applications where feasible, consider the addition of a small amount of an antioxidant.

    • Photostability Testing: Expose the compound (both solid and in solution) to controlled light conditions to assess its photostability as per ICH Q1B guidelines.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Materials:

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and acetonitrile (ACN) for HPLC

  • pH meter

  • HPLC system with a UV detector (and preferably a mass spectrometer)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature and collect samples at various time points. Neutralize the samples before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and collect samples at various time points.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C). Analyze at set intervals.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples, including a control (unstressed) sample, using a developed and validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times and peak areas of the parent compound and all degradation products.

  • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detector Wavelength: Determine the UV absorbance maximum (λ_max) of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine to ensure maximum sensitivity.

  • Method Optimization: Inject a mixture of the stressed samples (a "degradation cocktail") and adjust the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

Table 1: Example HPLC Parameters for Stability Analysis

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at λ_max
Injection Vol. 10 µL

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) parent N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine hydrolysis_product1 4-Methoxyaniline parent->hydrolysis_product1 N-C bond cleavage hydrolysis_product2 N-(methylsulfonyl)glycine parent->hydrolysis_product2 Aromatic N-S cleavage (less likely) oxidation_product1 N-oxide derivatives parent->oxidation_product1 oxidation_product2 Hydroxylated aromatic ring parent->oxidation_product2 photo_product Radical-mediated products parent->photo_product

Caption: Potential degradation pathways for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Diagram 2: Forced Degradation Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Collect Samples at Time Intervals stress->sample analyze HPLC Analysis (Stability-Indicating Method) sample->analyze characterize Characterize Degradants (LC-MS, Peak Purity) analyze->characterize end Establish Stability Profile characterize->end

Caption: Workflow for a forced degradation study.

References

  • ResearchGate. Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. [Link]

  • Google Patents. US7230014B1 - Pharmaceutical formulation comprising glycine as a stabilizer.
  • PubMed Central (NIH). Protein Stability and Unfolding Following Glycine Radical Formation. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Wikipedia. Amino acid. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

Sources

Troubleshooting

"N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" off-target effects mitigation

A Guide to Identifying and Mitigating Off-Target Effects Welcome to the technical support center for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects

Welcome to the technical support center for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this small molecule inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to help you design robust experiments, interpret your data accurately, and mitigate the common but critical challenge of off-target effects.

Unintended interactions between a small molecule and proteins other than the primary target can lead to misleading results, confounding data interpretation, and potential toxicity.[1][2] This guide provides a structured approach to proactively identify, validate, and minimize these effects, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and the nature of off-target effects.

Q1: What is the likely mechanism of action for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

Based on its chemical structure, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a derivative of glycine. Glycine is a key neurotransmitter with roles in both inhibitory and excitatory neurotransmission, primarily acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a ligand for glycine transporters (GlyT).[3][4] The presence of the N-methylsulfonyl group suggests a potential for interactions with enzymes, such as kinases, where sulfonyl groups can form critical hydrogen bonds. Therefore, while its primary target may be related to the glycine signaling pathway, its profile must be empirically determined.

Q2: What are "off-target" effects and why are they a critical concern in my research?

Off-target effects are the unintended interactions of a small molecule with biomolecules other than its intended therapeutic or experimental target.[1][5] These interactions are a primary source of experimental artifacts and potential toxicity. They are a critical concern for three main reasons:

  • Data Misinterpretation: An observed biological phenotype might be incorrectly attributed to the inhibition of the on-target, when it is actually caused by an off-target interaction. This can lead research projects down a non-productive path.

  • Compound Irreproducibility: If your results cannot be replicated using a different tool to modulate the target (e.g., CRISPR or siRNA), an off-target effect is a likely culprit.[6]

  • Safety and Toxicity: In a therapeutic context, off-target effects are a major cause of adverse drug reactions. Identifying them early is crucial for drug development.[2]

Q3: My experimental results are unexpected. How do I begin to troubleshoot for potential off-target effects?

If you observe a phenotype that is inconsistent with the known biology of the intended target, or if you see unexpected cellular toxicity, a systematic troubleshooting process is essential. The first step is to rigorously validate that the observed effect is truly linked to your intended target.

Here is a logical workflow to begin this process:

G A Start: Unexpected Phenotype Observed B Is the phenotype reproducible with a structurally distinct inhibitor of the same target? A->B C Perform Dose-Response Curve: Does potency (EC50) correlate with on-target biochemical potency (IC50)? B->C Yes F High Likelihood of Off-Target Effect B->F No D Use Genetic Validation: Does CRISPR knockout/knockdown of the target replicate the phenotype? C->D Yes C->F No E High Likelihood of On-Target Effect D->E Yes D->F No G Proceed to Off-Target Identification Protocols (CETSA, Kinome Profiling, etc.) F->G

Caption: Initial workflow for troubleshooting unexpected experimental outcomes.

Part 2: Troubleshooting Guide for Specific Issues

Problem 1: My results are not consistent when I use CRISPR/Cas9 to knock out the target gene.

This is a classic indicator of a potential off-target effect. CRISPR-Cas9 provides a highly specific genetic method to abolish the expression of your target protein.[6][7] If treatment with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine produces a phenotype but the genetic knockout of the target does not, it strongly suggests the compound is acting through a different protein.

Recommended Action:

  • Confirm Knockout Efficiency: First, ensure your CRISPR knockout was successful via Western Blot or qPCR to confirm the absence of the target protein or mRNA.

  • Rescue Experiment: To definitively prove an on-target effect, you can perform a rescue experiment. In a knockout cell line, re-introduce a version of the target protein that is resistant to your CRISPR guide RNAs. If this restores the original phenotype upon compound treatment, it validates the on-target activity. If not, the effect is off-target.[6]

  • Proceed to Profiling: If the discrepancy remains, the compound's off-target profile must be characterized using the methods outlined in Part 3.

Problem 2: I'm observing significant cell death at concentrations close to my effective dose (EC50).

A narrow therapeutic window can be a sign of off-target toxicity. While high concentrations of any compound can be toxic, toxicity that occurs at or near the dose required for the desired biological effect warrants investigation.

Recommended Action:

  • Control Compound: Test a structurally similar but biologically inactive analog of your compound. If this analog also causes toxicity, it suggests the toxicity is related to the chemical scaffold itself and not the on-target activity.

  • Orthogonal Validation: Use a non-pharmacological method, like siRNA or CRISPR, to inhibit the target.[] If this method produces the desired phenotype without the associated toxicity, it strongly points to an off-target toxic effect of your compound.

  • Proteome-Wide Analysis: Employ proteome-wide deconvolution methods to identify potential off-target binders that could be mediating the toxic effects.[9][10]

Part 3: Advanced Protocols for Off-Target Identification

When initial troubleshooting suggests an off-target effect, a more systematic approach is required to identify the unintended molecular partners.

Method 1: Kinase Profiling for Selectivity Screening

Protein kinases are a large family of enzymes that are frequent off-targets for small molecules due to conserved ATP-binding pockets.[11][12] Screening your compound against a broad panel of kinases is a crucial step in de-risking your molecule.

Experimental Protocol: Kinase Panel Screening

This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (e.g., 10 mM in 100% DMSO).

    • Ensure the compound is of high purity (>95%) to avoid artifacts from contaminants.

    • Provide the exact molecular weight.

  • Service Selection:

    • Choose a reputable vendor offering kinase profiling services.[12][13][14][15]

    • Select a panel size that fits your budget and research needs (e.g., a broad panel of >300 kinases is recommended for initial characterization).

    • Specify the ATP concentration for the assay (e.g., physiological 1 mM or at the Kₘ of each kinase) as this can significantly impact results.[13]

  • Data Interpretation:

    • The service will provide data as "% inhibition" at a given compound concentration (e.g., 1 µM).

    • A common threshold for a significant "hit" is >50% inhibition.

    • Follow up on any significant hits with full IC₅₀ determination to confirm potency.

Parameter Description Importance
Screening Concentration Single high concentration (e.g., 1 or 10 µM) used for the initial panel screen.Identifies potential off-target "hits" efficiently.
ATP Concentration Can be run at Kₘ or physiological levels (~1 mM).Affects inhibitor potency; physiological ATP is more relevant but may mask weaker binders.
Selectivity Score (S-Score) A quantitative measure of selectivity, calculated based on the number of hits relative to the total number of kinases tested.Allows for objective comparison of the selectivity of different compounds.
IC₅₀ Follow-up Determination of the half-maximal inhibitory concentration for confirmed hits.Quantifies the potency of the compound against off-target kinases.
Method 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target inside intact cells.[16][17][18] It is based on the principle that ligand binding typically stabilizes a protein against thermal denaturation.[19] A shift in the protein's melting curve upon compound treatment is direct evidence of target engagement. This technique can be expanded with mass spectrometry (Thermal Proteome Profiling or TPP) to identify off-target binders on a proteome-wide scale.[16]

G cluster_0 CETSA Workflow A Treat cells with Vehicle (DMSO) or Compound B Heat cell lysates to a range of temperatures A->B C Separate soluble vs. aggregated proteins (centrifugation) B->C D Quantify remaining soluble protein C->D E Plot Protein Abundance vs. Temperature D->E F Observe thermal shift: Compound-treated protein is more stable at higher temps E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine at a saturating concentration (e.g., 10-20x the cellular EC₅₀) or vehicle (DMSO) for a defined period (e.g., 1 hour).[19]

  • Heating Step:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.

  • Separation and Detection:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western Blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Method 3: Genetic Approach with CRISPR-Cas9 for Target Validation

As mentioned in the troubleshooting section, CRISPR-Cas9 is the gold standard for validating that a compound's effect is mediated through its intended target.[20][21]

Experimental Protocol: CRISPR-Cas9 Knockout Validation

  • Design and Validation of gRNA:

    • Design at least two independent guide RNAs (gRNAs) targeting exons of your gene of interest to minimize off-target gRNA effects.

    • Clone the gRNAs into a suitable Cas9 expression vector.

  • Generation of Knockout Cell Line:

    • Transfect the gRNA/Cas9 constructs into your cell line.

    • Select single-cell clones and expand them.

    • Screen the clones for target protein knockout using Western Blot. It is critical to confirm the complete absence of the protein.[6]

  • Phenotypic Assay:

    • Perform your primary functional assay on the confirmed knockout cell line alongside the wild-type (parental) cell line.

    • Treat both cell lines with a dose-response of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

  • Interpreting the Results:

    • On-Target Effect: The knockout cell line should be non-responsive to the compound, mimicking the phenotype of the highest compound concentration in the wild-type cells.

    • Off-Target Effect: The knockout cell line will still respond to the compound in a manner similar to the wild-type cells. This is clear evidence of an off-target mechanism.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Gilbert, L. A., Horlbeck, M. A., Adamson, B., Villalta, J. E., Chen, Y., Whitehead, E. H., ... & Weissman, J. S. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell, 159(3), 647-661. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 for Target Validation. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 183-200. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Perrin, J., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Journal of Proteomics, 232, 104064. [Link]

  • Perrin, J., et al. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Semantic Scholar. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Chaco, M., et al. (2003). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology, 551(2), 535-546. [Link]

  • Hashim, H., et al. (2019). The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 92, 354-361. [Link]

  • Morita, T., et al. (2014). Long-term Application of Glycine Transporter Inhibitors Acts Antineuropathic and Modulates Spinal N-methyl-D-aspartate Receptor Subunit NR-1 Expression in Rats. Anesthesiology, 121(1), 160-169. [Link]

  • Harsing, L. G. (2013). Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters. Brain Research Bulletin, 93, 110-118. [Link]

  • Parsons, C. G., et al. (1997). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264-1275. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with the synthesis of N-substituted sulfonamides, ensuring efficiency, high yield, and purity in your experiments.

Introduction: The Synthetic Challenge

The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the N-alkylation of a precursor sulfonamide, N-(4-methoxyphenyl)methanesulfonamide, with a glycine equivalent. This reaction, while straightforward in principle, is often plagued by issues such as low conversion, competitive side reactions, and purification difficulties. The key to success lies in the careful selection of base, solvent, temperature, and alkylating agent to favor the desired reaction pathway.

This guide will deconstruct the reaction and provide a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine?

A1: The most prevalent and direct approach is the N-alkylation of N-(4-methoxyphenyl)methanesulfonamide with an α-haloacetic acid derivative, such as ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester. This method relies on the deprotonation of the sulfonamide nitrogen to form a nucleophile that subsequently attacks the electrophilic alkyl halide.

Q2: Why is the sulfonamide proton (N-H) so acidic, and why is this important?

A2: The proton on the nitrogen of a sulfonamide is significantly more acidic than that of a typical amine or amide. This is due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). The two oxygen atoms pull electron density away from the nitrogen, stabilizing the resulting conjugate base (the sulfonamidate anion) through resonance. This enhanced acidity is crucial because it allows for the use of moderately strong bases to deprotonate the nitrogen, creating the necessary nucleophile for the alkylation step.

Q3: Can I use an alternative, greener method instead of alkyl halides?

A3: Yes, modern catalytic methods offer greener alternatives. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction.[1][2] This method uses a transition metal catalyst, such as manganese or ruthenium, to temporarily oxidize an alcohol (e.g., ethylene glycol, a precursor to the glycine moiety) to an aldehyde in situ.[1][2] The sulfonamide then condenses with the aldehyde to form an enamine or imine intermediate, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This approach avoids the use of stoichiometric organohalide reagents and often generates water as the only byproduct.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired N-alkylated product. What are the primary factors to investigate?

Answer: Low conversion is the most common hurdle and almost always traces back to one of four key parameters: the base, the solvent, the temperature, or the integrity of your starting materials.

Below is a decision tree to guide your troubleshooting process for low yield.

low_yield_troubleshooting start Low / No Yield Observed check_base 1. Re-evaluate Base Selection start->check_base base_strength Is the base strong enough to deprotonate the sulfonamide? check_base->base_strength use_stronger_base Action: Switch to a stronger base (e.g., NaH, KHMDS, DBU) base_strength->use_stronger_base No base_ok Base is appropriate base_strength->base_ok Yes success Problem Solved use_stronger_base->success check_solvent 2. Assess Solvent Choice base_ok->check_solvent solvent_polarity Is the solvent aprotic and sufficiently polar? check_solvent->solvent_polarity use_polar_aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) solvent_polarity->use_polar_aprotic No solvent_ok Solvent is appropriate solvent_polarity->solvent_ok Yes use_polar_aprotic->success check_temp 3. Optimize Temperature solvent_ok->check_temp temp_too_low Is the reaction too slow at the current temperature? check_temp->temp_too_low increase_temp Action: Gradually increase temperature (e.g., from RT to 50-80 °C) temp_too_low->increase_temp Yes increase_temp->success

Caption: Troubleshooting workflow for low reaction yield.

  • Base Selection is Critical: The pKa of the N-H proton in a typical arylsulfonamide is around 10-11. Your base must be strong enough to effectively deprotonate it.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While potassium or cesium carbonate can be effective in some systems, particularly with highly reactive alkylating agents or under phase-transfer catalysis conditions, they often lead to slow or incomplete reactions.[1]

    • Strong Bases (e.g., NaH, LiHMDS, KHMDS, DBU): For less reactive systems, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the sulfonamide to generate the sodium salt and hydrogen gas.[3]

  • Solvent Choice Dictates Reactivity: The solvent must be able to dissolve the sulfonamide and its corresponding salt, and it should not interfere with the reaction.

    • Avoid Protic Solvents (e.g., alcohols, water): Protic solvents will be deprotonated by the strong base, consuming your reagent and quenching the reaction.

    • Favor Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are ideal. They effectively solvate the cation of the sulfonamidate salt, leaving the anion "naked" and highly nucleophilic, which accelerates the desired Sₙ2 reaction. DMF and DMSO are particularly effective at dissolving a wide range of reagents.

  • Temperature Influences Reaction Rate: N-alkylation of sulfonamides can be slow at room temperature. If you observe low conversion after several hours, gentle heating is often necessary. Monitor the reaction by TLC or LC-MS and gradually increase the temperature (e.g., to 50-80 °C) until you see a reasonable rate of product formation. Be cautious of excessive heat, which can promote side reactions.

The following table provides a general guide for selecting initial reaction conditions. Yields are illustrative and will vary based on the specific substrates.

Base Solvent Typical Temp. (°C) Expected Outcome & Rationale
K₂CO₃Acetonitrile80Moderate Yield. A common starting point, but may be too weak, leading to slow/incomplete reaction.[1][3]
Cs₂CO₃DMF25-60Moderate to Good Yield. Cesium effect can enhance nucleophilicity, but it is a more expensive option.
NaH (60% disp.)DMF or THF0 to 50Good to Excellent Yield. A powerful and cost-effective choice. Requires an inert atmosphere (N₂ or Ar) and careful handling.[3]
DBUAcetonitrile25-80Good Yield. A strong, non-nucleophilic organic base that avoids the handling issues of metal hydrides.
Issue 2: Formation of O-Alkylated Side Product

Question: Along with my desired N-alkylated product, I am observing a significant side product. Mass spectrometry suggests it's an isomer. What could it be?

Answer: You are likely observing O-alkylation. The sulfonamidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms of the sulfonyl group. While N-alkylation is generally thermodynamically favored, O-alkylation can occur under certain conditions, leading to the formation of a sulfonate ester isomer. This is more common with "harder" electrophiles and in solvent systems that do not strongly solvate the anion.

Mitigation Strategies:

  • Use Polar Aprotic Solvents: Solvents like DMF and DMSO favor N-alkylation.

  • Counter-ion Choice: Softer counter-ions (like Cesium) can sometimes favor N-alkylation over harder ions (like Lithium or Sodium).

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve selectivity.

Issue 3: Difficulty with Product Purification

Question: My crude product is an impure oil, and I'm struggling to purify it by column chromatography or crystallization. What are my options?

Answer: Purification of N-acylglycine derivatives can be challenging due to the presence of the carboxylic acid, which can cause streaking on silica gel columns.

Troubleshooting Purification:

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any remaining basic impurities. Then, extract your acidic product into a mild aqueous base (e.g., saturated NaHCO₃ solution). Re-acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl, which should cause your product to precipitate or allow it to be extracted back into an organic solvent.

  • Chromatography Additives: If you must use column chromatography, add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent system. This keeps the carboxylic acid protonated and reduces tailing on the silica gel.

  • Ester Protection: If purification remains difficult, consider leaving the product as the ethyl ester after the alkylation step. The ester is much less polar and generally easier to purify via standard silica gel chromatography. After purification, the ester can be cleanly hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation with Sodium Hydride

This protocol describes the alkylation of N-(4-methoxyphenyl)methanesulfonamide with ethyl bromoacetate, followed by hydrolysis.

Workflow Diagram:

protocol_1 cluster_alkylation Step 1: N-Alkylation cluster_workup Step 2: Workup & Ester Isolation cluster_hydrolysis Step 3: Saponification a Dissolve sulfonamide in anhydrous DMF under N2 atmosphere b Cool to 0 °C a->b c Add NaH portion-wise b->c d Stir for 30 min at 0 °C c->d e Add ethyl bromoacetate dropwise d->e f Warm to RT and stir for 4-16h (Monitor by TLC/LC-MS) e->f g Quench reaction carefully with H2O at 0 °C f->g h Extract with Ethyl Acetate g->h i Wash with brine, dry (Na2SO4) h->i j Concentrate and purify ester via chromatography i->j k Dissolve pure ester in THF/H2O j->k l Add LiOH, stir at RT k->l m Acidify with 1M HCl to pH 2-3 l->m n Extract final product with Ethyl Acetate m->n

Caption: Step-by-step workflow for classical N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add N-(4-methoxyphenyl)methanesulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Workup (Ester): Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification (Ester): Purify the crude ester using silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Final Isolation: Remove the THF in vacuo. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. Extract the final product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem.
  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Journal of Organic Chemistry, 81(17), 8035–8042. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)glycine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (2016). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis. Available at: [Link]

  • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. Available at: [Link]

  • Google Patents. Purification method of glycine. CN1022320C.
  • Google Patents. Method for purifying glycine. US5254729A.

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

A Guide for Researchers, Scientists, and Drug Development Professionals Last Updated: January 16, 2026 Introduction The emergence of cellular resistance to therapeutic compounds is a significant challenge in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: January 16, 2026

Introduction

The emergence of cellular resistance to therapeutic compounds is a significant challenge in drug development. This guide addresses the issue of acquired resistance to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , a compound under investigation. As specific resistance mechanisms to this molecule are not yet widely characterized in published literature, this document provides a comprehensive framework based on established principles of drug resistance. Here, we offer a logical, step-by-step approach to help you confirm, characterize, and ultimately overcome resistance in your cell line models.

This technical center is structured into two main parts:

  • Frequently Asked Questions (FAQs): Quick answers to common initial observations and concerns.

  • In-Depth Troubleshooting Guides: Detailed workflows for confirming resistance and investigating the underlying molecular mechanisms.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions that arise when you first suspect drug resistance.

Q1: My cells were initially sensitive to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, but now they seem unaffected at the same concentration. What's happening?

A1: This is a classic sign of acquired resistance. Initially, the compound was effective, but a sub-population of cells may have survived and proliferated, passing on traits that allow them to withstand the drug's effects.[1] The first step is to quantitatively confirm this change in sensitivity.

Q2: How do I confirm that what I'm seeing is true biological resistance and not an experimental artifact?

A2: To ensure the observed resistance is genuine, you should:

  • Thaw an early-passage vial of the parental (sensitive) cell line and test it alongside your suspected resistant line. This controls for genetic drift or changes in the cell line over time.

  • Verify the compound's integrity. Ensure your stock of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine has been stored correctly and prepare fresh dilutions.

  • Perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of the parental and suspected resistant lines. A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line is a strong indicator of acquired resistance.[2][3]

Q3: What is a "Resistance Index" and how do I calculate it?

A3: The Resistance Index (RI) is a quantitative measure of how resistant your cell line has become. It's a straightforward calculation:

RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)

An RI greater than 1 indicates increased tolerance.[3] An RI of 5 or greater is often considered a successful establishment of a resistant cell line.[3]

Q4: How long does it typically take to develop a resistant cell line in the lab?

A4: The timeline can vary significantly depending on the drug, its mechanism, the concentration used, and the cell line itself. The process can take anywhere from 3 to 18 months of continuous culture with incrementally increasing drug concentrations.[1][4]

Q5: Should I keep the drug in the culture medium when maintaining my resistant cell line?

A5: This depends on the stability of the resistant phenotype.[5]

  • Stable Resistance: Some cell lines maintain resistance even after the drug is removed.

  • Unstable Resistance: Other lines may revert to a sensitive state without continuous drug pressure. It is good practice to maintain a continuous culture with the drug and a parallel culture without the drug for a few passages to test stability. For experiments, it's often recommended to remove the drug for one passage to avoid interference with the assay, unless the resistance is highly unstable.[5]

Section 2: In-Depth Troubleshooting Guides

Once initial observations suggest resistance, a systematic investigation is required. This section provides logical workflows and protocols to guide your research.

Guide 1: Confirming and Quantifying Resistance

The first critical step is to rigorously confirm and quantify the level of resistance. This is achieved by comparing the dose-response curves of the parental and resistant cell lines.

Workflow for Quantifying Resistance

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Thaw Parental and Resistant Cell Stocks P2 Culture for 2-3 Passages to Ensure Logarithmic Growth P1->P2 P3 Prepare Serial Dilutions of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine P2->P3 A2 Treat with Drug Dilutions (Include Vehicle Control) P3->A2 A1 Seed Parental & Resistant Cells in 96-well Plates A1->A2 A3 Incubate for 48-72 Hours A2->A3 A4 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) A3->A4 D1 Measure Absorbance/ Luminescence A4->D1 D2 Normalize Data to Vehicle Control D1->D2 D3 Plot Dose-Response Curves (Non-linear Regression) D2->D3 D4 Calculate IC50 Values and Resistance Index (RI) D3->D4 G cluster_mech Investigate Potential Mechanisms cluster_exp Key Experiments cluster_strat Potential Strategies to Overcome Start Confirmed Resistant Cell Line (High RI) M1 Hypothesis 1: Increased Drug Efflux Start->M1 M2 Hypothesis 2: Target Alteration Start->M2 M3 Hypothesis 3: Activation of Bypass Pathways Start->M3 E1 qPCR/Western Blot for ABC Transporters (e.g., ABCB1, ABCG2) M1->E1 Test E2 Western Blot for Target Protein Expression M2->E2 Test E4 Sequencing of the Target Gene M2->E4 Test E3 Phospho-Kinase Array or Western Blot for Key Nodes (p-Akt, p-ERK) M3->E3 Test S1 Co-treat with Efflux Pump Inhibitor E1->S1 If Positive S2 Use a Different Drug Targeting the Same Pathway E2->S2 If Overexpressed S3 Co-treat with Inhibitor of the Bypass Pathway E3->S3 If Pathway Activated E4->S2 If Mutated

Caption: Decision tree for investigating mechanisms of drug resistance.

Mechanism 1: Increased Drug Efflux

One of the most common resistance mechanisms is the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, lowering its effective intracellular concentration. [[“]][7][8]

cluster_cell Cell membrane transporter ABC Transporter (e.g., ABCB1/P-gp) drug_out Drug transporter->drug_out Efflux adp ADP + Pi transporter->adp Hydrolysis drug_in Drug drug_in->transporter Enters Cell l_out Low Intracellular Drug Concentration (Resistance) atp ATP atp->transporter l_in High Extracellular Drug Concentration

Caption: Mechanism of drug efflux via ABC transporters.

  • How to Investigate:

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1) in your resistant cells compared to parental cells. [9]A significant upregulation is a strong indicator.

    • Protein Expression Analysis: Perform a Western blot to confirm that the increased mRNA levels translate to higher protein expression of the specific transporter. * Strategy to Overcome: If ABC transporter overexpression is confirmed, consider co-treating your cells with your compound and a known inhibitor of that specific transporter (e.g., Verapamil or Tariquidar for ABCB1/P-gp). A restored sensitivity would validate this mechanism. [7][10] Mechanism 2: Target Alteration

Resistance can arise from changes to the drug's direct molecular target.

  • Target Overexpression: The cell may produce more of the target protein, requiring a higher drug concentration to achieve the same level of inhibition.

  • Target Mutation: A mutation in the drug-binding site of the target protein can reduce the compound's binding affinity, rendering it less effective. [1]

  • How to Investigate:

    • Protein Expression: Use Western blotting to compare the expression level of the target protein between parental and resistant cells.

    • Gene Sequencing: Extract DNA or RNA from both cell lines and sequence the coding region of the target gene to identify any potential mutations in the resistant line. [11]* Strategy to Overcome: If the target is overexpressed or mutated, a potential strategy is to use a different drug that targets the same pathway but is unaffected by the specific alteration.

Mechanism 3: Activation of Bypass Signaling Pathways

Cells can develop resistance by activating alternative (bypass) signaling pathways that compensate for the function of the inhibited pathway, thereby promoting cell survival and proliferation. [12][13][14]For instance, if your compound inhibits Pathway A, the resistant cells might upregulate Pathway B, which can also activate downstream survival signals.

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug_S Compound X P1_S Pathway A (e.g., Kinase 1) Drug_S->P1_S Inhibits DS_S Downstream Signaling P1_S->DS_S P2_S Pathway B (Inactive) P2_S->DS_S Apoptosis Apoptosis DS_S->Apoptosis No Survival Signal Drug_R Compound X P1_R Pathway A (Inhibited) Drug_R->P1_R Inhibits DS_R Downstream Signaling P1_R->DS_R P2_R Pathway B (Upregulated) P2_R->DS_R Bypass Activation Survival Survival DS_R->Survival Survival Signal Restored

Caption: Activation of a bypass signaling pathway to confer resistance.

  • How to Investigate:

    • Phospho-Kinase Arrays: These arrays can simultaneously screen for changes in the phosphorylation status of dozens of key signaling proteins, providing a broad overview of which pathways may be hyperactivated in the resistant cells.

    • Western Blotting: Based on array results or known common bypass pathways (e.g., PI3K/Akt, MAPK/ERK), perform Western blots using antibodies against the phosphorylated (active) forms of key proteins like p-Akt, p-ERK, or p-STAT3. [15][16]An increase in phosphorylation indicates pathway activation.

  • Strategy to Overcome: If a specific bypass pathway is identified, a rational approach is combination therapy. Co-treat the resistant cells with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and an inhibitor of the activated bypass pathway. [15]

Section 3: Key Experimental Protocols

This section provides streamlined protocols for the core techniques mentioned in the troubleshooting guides.

Protocol 1: Western Blot for Protein Expression/Phosphorylation

This protocol is used to assess the levels of total and phosphorylated proteins in parental versus resistant cell lines. [17][18]

  • Sample Preparation:

    • Culture parental and resistant cells to 80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking. [17][19]6. Secondary Antibody Incubation:

    • Wash the membrane 3 times for 5 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 5 minutes each in TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Quantitative RT-PCR (qPCR) for Gene Expression

This protocol is used to measure the mRNA levels of genes, such as those encoding ABC transporters. [9]

  • RNA Extraction:

    • Harvest parental and resistant cells.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions. Ensure RNA is of high quality and purity.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each sample and gene of interest. Each reaction should contain:

      • cDNA template

      • Forward and reverse primers for your target gene (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH).

      • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Data Analysis:

    • Run the reaction on a real-time PCR machine.

    • Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the housekeeping gene.

References

  • Molecular mechanisms of ABC transporter-mediated drug resistance - Consensus. (n.d.). Vertex AI Search.
  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5, 30. [Link]

  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science Publishers. [Link]

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Cancer and Metastasis Reviews, 37(4), 813–839. [Link]

  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Drug Metabolism, 12(7), 609–620. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. [Link]

  • The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells. (n.d.). NIH. [Link]

  • Is there a commonly used protocol for making cancer cell lines drug resistant? (2022). ResearchGate. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). NIH. [Link]

  • Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. (2020). PubMed. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). NIH. [Link]

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013). Science Signaling, 6(294), re6. [Link]

  • Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. (n.d.). NIH. [Link]

  • Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. (n.d.). Frontiers in Oncology. [Link]

  • Mechanisms that contribute to the acquired resistance of cancer cells... (n.d.). ResearchGate. [Link]

  • The molecular mechanisms for acquired resistance. The mechanisms... (n.d.). ResearchGate. [Link]

  • Ways to generate drug-resistant cancer cell lines? (2013). ResearchGate. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]

  • Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. (2023). International Journal of Molecular Sciences, 24(9), 8196. [Link]

  • Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer. (2013). Science Signaling, 6(294), re6. [Link]

  • Assay for Resistance in Drug Development? (2016). ResearchGate. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments, (106), 53476. [Link]

  • Laboratory Testing: Drug-Resistance Testing. (n.d.). NIH - Clinical Info .HIV.gov. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). Journal of Cancer Science & Therapy, 3(3), 062–066. [Link]

  • Development of a Protocol for Predicting Bacterial Resistance to Microbicides. (2015). Applied and Environmental Microbiology, 81(12), 3986–3996. [Link]

  • Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 161–166. [Link]

  • Protocol - genomembrane. (n.d.). GenoMembrane. [Link]

  • Experimental evolution reveals how bacteria gain drug resistance. (2020). RIKEN. [Link]

  • Expression and function of ABC transporter. (A) RT-qPCR analysis of... (n.d.). ResearchGate. [Link]

  • A summary of results from the RT-qPCR analysis of ABC transporter... (n.d.). ResearchGate. [Link]

  • Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. (n.d.). NIH. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]

  • Maintaining drug-resistant cell lines in cell culture. (A) Stable cell... (n.d.). ResearchGate. [Link]

  • Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. (2002). The Journal of Physiology, 542(Pt 3), 831–843. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Sulfonylated Glycine Analogs as Modulators of Glycinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-sulfonylated glycine derivatives, with a specific focus on their potential as modulators of the glycine tran...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-sulfonylated glycine derivatives, with a specific focus on their potential as modulators of the glycine transporter 1 (GlyT1). While direct experimental data for the specific compound N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is not publicly available, this document will serve as a comprehensive resource by comparing structurally related analogs and outlining the established methodologies for their evaluation. By examining the structure-activity relationships (SAR) of known GlyT1 inhibitors, we aim to provide a predictive framework for the biological activity of novel glycine analogs.

Introduction: The Glycinergic Synapse as a Therapeutic Target

Glycine is a pivotal neurotransmitter in the central nervous system (CNS), exhibiting a dual role. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem. Concurrently, it acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, alongside glutamate, to mediate excitatory neurotransmission.[1] The precise regulation of synaptic glycine concentrations is therefore critical for maintaining a balance between inhibitory and excitatory signaling.

This regulation is primarily managed by two high-affinity glycine transporters: GlyT1 and GlyT2.[1] GlyT1, found predominantly on glial cells in the forebrain, is crucial for clearing glycine from the synaptic cleft, thereby modulating NMDA receptor activity.[2] The hypofunction of NMDA receptors has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[2] Consequently, inhibiting GlyT1 to increase synaptic glycine levels and enhance NMDA receptor function has emerged as a promising therapeutic strategy.[2]

N-sulfonylated glycine derivatives represent a class of compounds that have been explored as GlyT1 inhibitors. The general structure consists of a glycine core, an N-aryl or N-alkyl substituent, and an N-sulfonyl group. Variations in these three components can significantly impact the potency, selectivity, and pharmacokinetic properties of the compounds.

Comparative Analysis of N-Sulfonylated Glycine Analogs

Due to the absence of specific data for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, this section will focus on comparing representative examples from the broader class of N-sulfonylated glycine analogs that have been evaluated as GlyT1 inhibitors.

Structural Features and Potency

The potency of N-sulfonylated glycine analogs as GlyT1 inhibitors is highly dependent on the nature of the substituents on the nitrogen atom. Structure-activity relationship (SAR) studies of various series of GlyT1 inhibitors have revealed key insights.[2]

For instance, in the sarcosine-based series of GlyT1 inhibitors, the attachment of extended lipophilic aryl groups to the nitrogen atom has been a successful strategy for developing potent inhibitors.[3] While not N-sulfonylated, these compounds highlight the importance of the N-substituent in receptor binding.

The table below summarizes the in vitro potency of several well-characterized GlyT1 inhibitors, including both N-sulfonylated and other glycine analog classes, to provide a comparative landscape.

Compound NameTargetIC50 (nM)Cell Line / Assay Type
Bitopertin (RG1678) GlyT125CHO cells expressing hGlyT1b
Sarcosine GlyT1~8000Endogenous GlyT1 in rat brain synaptosomes
ALX-5407 GlyT13QT6 cells expressing hGlyT1
SSR504734 GlyT110-30Various cell-based assays

This table is a compilation of data from multiple sources and assay conditions may vary.

Mechanism of Inhibition

GlyT1 inhibitors can exhibit different modes of inhibition, which can have significant implications for their pharmacological effects. These include competitive, non-competitive, and uncompetitive inhibition. For example, studies have shown that sarcosine-based GlyT1 inhibitors can act as non-competitive inhibitors, while other chemical classes, such as SSR504734, exhibit competitive inhibition.[5] The mode of inhibition for a novel compound like N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine would need to be determined experimentally.

Experimental Evaluation of Novel Glycine Analogs

The characterization of a novel glycine analog requires a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro Assay Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel GlyT1 inhibitor.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 In Vivo & ADME Profiling A Compound Synthesis (e.g., N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine) B [3H]Glycine Uptake Assay in GlyT1-expressing cells A->B Test Compound C IC50 Determination (Dose-Response Curve) B->C Active Compounds D Selectivity Profiling (vs. GlyT2, other transporters) C->D E Mechanism of Inhibition Studies (e.g., Kinetic Assays) C->E F Pharmacokinetic Studies (e.g., brain penetration) D->F E->F G In Vivo Efficacy Models (e.g., animal models of schizophrenia) F->G

Caption: A streamlined workflow for the discovery and characterization of novel GlyT1 inhibitors.

Detailed Experimental Protocols

A common method for the synthesis of N-sulfonylated glycine derivatives involves the reaction of a sulfonyl chloride with a glycine ester, followed by hydrolysis.

Step 1: N-Sulfonylation of Glycine Ester

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine or diisopropylethylamine (2.5 equivalents) at 0 °C.

  • Slowly add the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride or methanesulfonyl chloride) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-sulfonylated glycine ethyl ester.

Step 2: Hydrolysis of the Ester

  • Dissolve the N-sulfonylated glycine ethyl ester (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final N-sulfonylated glycine derivative.

This assay is a standard method for determining the inhibitory activity of compounds on GlyT1.[6]

Materials:

  • CHO-K1 cells stably expressing human GlyT1a.[6]

  • [³H]Glycine.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Test compounds dissolved in DMSO.

  • Sarcosine (as a known GlyT1 inhibitor for positive control).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate the GlyT1-expressing CHO-K1 cells in a 96-well or 384-well plate and culture overnight.[6]

  • On the day of the assay, wash the cells with assay buffer.

  • Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine.

  • Allow the uptake to proceed for a defined period (e.g., 10-20 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to a scintillation vial containing scintillation cocktail.

  • Quantify the amount of [³H]Glycine taken up by the cells using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

  • Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Signaling Pathway: Modulation of NMDA Receptor Function by GlyT1 Inhibition

The primary mechanism by which GlyT1 inhibitors are thought to exert their therapeutic effects is through the enhancement of NMDA receptor-mediated neurotransmission. The following diagram illustrates this pathway.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Release Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glutamate_synapse->NMDA_R Binds Ca_ion Ca²+ Influx NMDA_R->Ca_ion Activation Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream GlyT1_inhibitor GlyT1 Inhibitor (e.g., N-Sulfonylated Glycine Analog) GlyT1_inhibitor->GlyT1 Inhibits

Caption: Mechanism of NMDA receptor modulation by GlyT1 inhibition.

Conclusion and Future Directions

While N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine remains an uncharacterized compound in the public domain, the broader class of N-sulfonylated glycine derivatives holds potential as modulators of glycinergic neurotransmission, particularly as GlyT1 inhibitors. The comparative analysis of known glycine analogs provides a valuable framework for predicting the potential activity of novel compounds and for designing future research.

The successful development of a novel glycine analog as a therapeutic agent will depend on a thorough evaluation of its potency, selectivity, mechanism of action, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a solid foundation for such an investigation. Future research in this area will likely focus on optimizing the structural features of N-sulfonylated glycine derivatives to achieve improved efficacy and safety profiles for the treatment of CNS disorders.

References

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Comparative

A Comparative Analysis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and Established Inhibitors in Inflammatory Signaling Pathways

Introduction In the landscape of drug discovery, the quest for novel modulators of inflammatory processes is a paramount objective. Inflammation, a fundamental biological response, is intricately regulated by a network o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the quest for novel modulators of inflammatory processes is a paramount objective. Inflammation, a fundamental biological response, is intricately regulated by a network of signaling pathways. Dysregulation of these pathways is a hallmark of numerous pathologies, including autoimmune disorders, neurodegenerative diseases, and cancer. This guide provides a comparative analysis of a novel compound, "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" (designated herein as Compound X), with well-characterized inhibitors of two pivotal inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.

While direct experimental data on Compound X is emerging, its structural motifs, particularly the glycine backbone, suggest a potential role in modulating inflammatory responses. Glycine and its derivatives have been noted for their cytoprotective and immunomodulatory effects[1]. This guide will, therefore, hypothetically position Compound X against established inhibitors, BAY 11-7082 for the NF-κB pathway and T-5224 for the c-Fos/AP-1 pathway, to provide a framework for its evaluation. We will delve into the mechanistic underpinnings of these pathways, present detailed protocols for comparative efficacy studies, and offer a clear visualization of the experimental workflows.

The Crossroads of Inflammation: NF-κB and AP-1 Signaling

The NF-κB and AP-1 transcription factors are central regulators of gene expression in response to a plethora of stimuli, including cytokines, stress, and pathogens.[2][3][4] Their activation leads to the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules, driving the inflammatory cascade.

The NF-κB Pathway: A Key Regulator of Immunity and Inflammation

The NF-κB protein complex is typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[2][5] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated.[2][5][6] IKK, particularly the IKKβ subunit, phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[2][7][8] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[2][9]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p P-IκBα NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits (Prevents IκBα phosphorylation) DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Transcription

Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

The c-Fos/AP-1 Pathway: A Critical Player in Cellular Proliferation and Inflammation

The AP-1 transcription factor is a dimeric complex, most commonly composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[4][10] The expression and activity of these proteins are induced by various stimuli, including growth factors and cytokines, often mediated by the mitogen-activated protein kinase (MAPK) signaling cascades (ERK, JNK, and p38).[4] Once activated and assembled in the nucleus, AP-1 binds to specific DNA sequences in the promoter regions of target genes, regulating their expression.[10] These target genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][11]

AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Stimuli->Receptor MAPK_cascade MAPK Cascades (ERK, JNK, p38) Receptor->MAPK_cascade Activates cJun_cFos_inactive c-Jun / c-Fos (Inactive) MAPK_cascade->cJun_cFos_inactive Phosphorylates cJun_cFos_active Active c-Jun / c-Fos cJun_cFos_inactive->cJun_cFos_active cJun_cFos_nuc c-Jun / c-Fos cJun_cFos_active->cJun_cFos_nuc Translocation AP1_complex AP-1 Complex cJun_cFos_nuc->AP1_complex Dimerization DNA DNA (AP-1 sites) AP1_complex->DNA Binds Gene_Expression Inflammatory & Proliferative Gene Expression DNA->Gene_Expression Induces Transcription T5224 T-5224 T5224->DNA Inhibits Binding

Figure 2: The c-Fos/AP-1 signaling pathway and the inhibitory action of T-5224.

Comparative Efficacy Evaluation: Experimental Design

To objectively assess the efficacy of Compound X relative to BAY 11-7082 and T-5224, a multi-tiered experimental approach is proposed, encompassing in vitro cell-based assays and in vivo models of inflammation.

In Vitro Cell-Based Assays

These assays provide a controlled environment to dissect the specific molecular mechanisms of inhibition.

1. NF-κB Reporter Gene Assay

  • Objective: To quantify the inhibitory effect on NF-κB transcriptional activity.

  • Principle: This assay utilizes a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[12] Activation of the NF-κB pathway induces luciferase expression, which can be measured as a luminescent signal.

  • Protocol:

    • Seed HEK293T-NF-κB-luc cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of Compound X, BAY 11-7082 (positive control), or vehicle (negative control) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

    • After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value for each compound.

2. AP-1 Reporter Gene Assay

  • Objective: To determine the inhibitory effect on AP-1 transcriptional activity.

  • Principle: Similar to the NF-κB assay, this uses a cell line with a luciferase reporter driven by an AP-1 response element.[13]

  • Protocol:

    • Seed HEK293-AP-1-luc cells in a 96-well plate.

    • Pre-treat with Compound X, T-5224 (positive control), or vehicle for 1 hour.

    • Stimulate with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) to activate the AP-1 pathway.

    • After 16-24 hours, measure luciferase activity.

    • Determine the IC50 values.

3. Western Blot Analysis for IκBα Phosphorylation and Degradation

  • Objective: To investigate the effect on the upstream NF-κB signaling cascade.

  • Principle: This technique measures the levels of specific proteins to determine if the inhibitor acts on IKK-mediated phosphorylation and subsequent degradation of IκBα.

  • Protocol:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) and pre-treat with inhibitors.

    • Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for various time points (0, 15, 30, 60 minutes).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

    • Visualize and quantify the protein bands. A potent inhibitor will reduce the levels of phospho-IκBα and prevent the degradation of total IκBα.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Production

  • Objective: To measure the functional downstream effect of pathway inhibition.

  • Principle: This assay quantifies the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, from stimulated immune cells.

  • Protocol:

    • Use primary cells like human peripheral blood mononuclear cells (PBMCs) or a cell line like RAW 264.7.

    • Pre-treat cells with the compounds.

    • Stimulate with LPS.

    • Collect the cell culture supernatant after 24 hours.

    • Measure the concentration of IL-6 and TNF-α using commercially available ELISA kits.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of a compound in a complex biological system.[14][15][16]

1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Objective: To assess the in vivo anti-inflammatory efficacy in an acute systemic inflammation model.

  • Principle: LPS administration induces a potent inflammatory response, leading to the systemic release of pro-inflammatory cytokines.[17]

  • Protocol:

    • Administer Compound X, BAY 11-7082, T-5224, or vehicle to mice (e.g., C57BL/6) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a pre-determined time, inject LPS intraperitoneally.

    • At peak cytokine response time (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples.

    • Measure serum cytokine levels by ELISA.

    • A successful compound will significantly reduce the LPS-induced surge in pro-inflammatory cytokines.

2. Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To evaluate the therapeutic efficacy in a chronic autoimmune arthritis model that mimics human rheumatoid arthritis.[14][15]

  • Principle: Immunization of susceptible mouse strains (e.g., DBA/1J) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to joint inflammation and destruction.[18]

  • Protocol:

    • Induce CIA in mice.

    • Once arthritis is established, begin daily treatment with Compound X, T-5224, or vehicle.

    • Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema).

    • At the end of the study, perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of inflammatory markers and anti-collagen antibodies.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: In Vitro Efficacy Comparison

CompoundNF-κB Reporter Assay IC50 (µM)AP-1 Reporter Assay IC50 (µM)IL-6 Secretion IC50 (µM)TNF-α Secretion IC50 (µM)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
BAY 11-7082 ~10[19]>50~5-10~5-10
T-5224 >50~10[18]~10-20~10-20

Table 2: In Vivo Efficacy in LPS-Induced Systemic Inflammation

Treatment GroupSerum TNF-α (% inhibition vs. Vehicle)Serum IL-6 (% inhibition vs. Vehicle)
Compound X (dose) Experimental ValueExperimental Value
BAY 11-7082 (dose) ~50-70%~50-70%
T-5224 (dose) ~40-60%~40-60%

Conclusion

This guide outlines a comprehensive strategy for comparing the efficacy of the novel compound "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" (Compound X) with the established inhibitors BAY 11-7082 and T-5224. By employing a combination of in vitro and in vivo experimental models, researchers can elucidate the mechanism of action of Compound X and quantify its inhibitory potency against the NF-κB and AP-1 signaling pathways. The proposed experimental workflows, from reporter gene assays to a chronic arthritis model, provide a robust framework for a thorough and scientifically rigorous evaluation. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound in the vast and challenging field of inflammatory diseases.

References

  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?
  • InvivoGen. BAY 11-7082 - NF-κB and NLRP3 Inhibitor.
  • Selleck Chemicals. BAY 11-7082 (BAY 11-7821) |NF-κB Inhibitor | CAS 19542-67-7.
  • ACS Infectious Diseases. (2021, December 3). Exploration of BAY 11-7082 as a Potential Antibiotic.
  • PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action.
  • Selleck Chemicals. NF-κB阻害 | NF-κB Inhibition.
  • MedChemExpress. T-5224 | c-Fos/AP-1 Inhibitor.
  • NIH. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases.
  • An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation.
  • MedchemExpress.com. NF-κB | Inhibitors.
  • Santa Cruz Biotechnology. IKK beta Inhibitors | SCBT.
  • Patsnap Synapse. (2024, June 25). What are c-Fos inhibitors and how do they work?
  • Santa Cruz Biotechnology. NF kappa B Inhibitors.
  • InvivoChem. nuclear factor-κB inhibitor - BAY 11-7082.
  • PMC. (2023, February 23). Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ.
  • PubMed. In Vivo Models for Inflammatory Arthritis.
  • PubMed Central. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors.
  • PMC - PubMed Central. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors.
  • APExBIO. T-5224 - c-Fos/AP-1 Inhibitor for Signal Modulation.
  • ProbeChem.com. c-Fos/AP-1 (inhibitors, antagonists, agonists).
  • ResearchGate. The transcription factor c-Fos/AP-1 inhibitor T-5224 shows its....
  • PMC. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective.
  • PMC - PubMed Central. (2015, November 14). T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model.
  • (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • PMC - NIH. (2016, April 26). Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model.
  • AACR Journals. A selective small-molecule nuclear factor-κB inhibitor from a high-throughput cell-based assay for “activator protein-1 hits”.
  • ACS Publications. (2014, May 15). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • PORSOLT. Leading In Vivo and In Vitro Inflammation Models.
  • ResearchGate. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Selleck Chemicals. NF-κB Signaling | NF-kappaB Pathway.
  • PMC. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases.
  • (2020, July 2). (PDF) Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases.
  • Frontiers. Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2.
  • PNAS. (2019, April 24). Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor.
  • Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina.
  • Smolecule. (2023, August 16). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.
  • Benchchem. In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine.
  • PubChem. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784.
  • Glycine's Immunosuppressive Mechanism and Pathophysiological Application.

Sources

Validation

Validating the Target of Novel Kinase Inhibitors: A Comparative Guide Using CRISPR-Cas9

A Senior Application Scientist's Guide to Target Validation for Researchers and Drug Development Professionals Introduction: The Critical Challenge of Target Validation In modern drug discovery, identifying a compelling...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Validation for Researchers and Drug Development Professionals

Introduction: The Critical Challenge of Target Validation

In modern drug discovery, identifying a compelling "hit" compound is only the beginning. The subsequent, and arguably more critical, phase is target validation: unequivocally proving that the observed therapeutic effect of a compound is mediated through its intended biological target. Failure to rigorously validate a target is a leading cause of late-stage clinical trial failures, resulting in the loss of immense time and resources.

This guide addresses this challenge directly. We will explore a robust, genetics-led approach to target validation using CRISPR-Cas9 technology. To provide a practical, in-depth framework, we will use a hypothetical scenario: validating the target of a novel small molecule, "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" (which we will refer to as Compound-M ), a putative inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) .

MAPK1 is a critical node in the Ras-Raf-MEK-ERK signaling pathway, a cascade that is frequently hyperactivated in various human cancers, making it a high-value therapeutic target. Our objective is to determine if the anti-proliferative effects of Compound-M in cancer cells are truly a consequence of MAPK1 inhibition. This guide will provide the scientific rationale, detailed experimental protocols, and a direct comparison with alternative methods to empower researchers to design and execute self-validating target validation studies.

The Core Principle: Genetic Perturbation to Phenocopy Pharmacology

The central hypothesis of our validation study is straightforward: If Compound-M exerts its cellular effect by inhibiting MAPK1, then the genetic removal or knockdown of the MAPK1 protein should mimic the pharmacological effect of the compound. Conversely, cells lacking MAPK1 should become resistant to Compound-M, as its specific target is no longer present. CRISPR-Cas9 is the ideal tool for this purpose, offering precise and permanent genomic editing to create the necessary biological models for this comparison.

The MAPK/ERK Signaling Pathway: Our Target's Context

The diagram below illustrates the canonical MAPK/ERK signaling pathway. In many cancers, mutations in upstream components like BRAF (e.g., BRAF V600E) lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Our hypothetical Compound-M is designed to inhibit MAPK1/2, thereby blocking the phosphorylation of downstream targets like RSK and ultimately halting the cell cycle.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF GTP MEK1_2 MEK1/2 BRAF->MEK1_2 MAPK1_2 MAPK1/2 (ERK1/2) MEK1_2->MAPK1_2 RSK p90-RSK MAPK1_2->RSK Proliferation Cell Proliferation & Survival RSK->Proliferation Compound_M Compound-M Compound_M->MAPK1_2 CRISPR CRISPR-Cas9 (MAPK1 KO) CRISPR->MAPK1_2

Figure 1: The MAPK/ERK Signaling Cascade. This diagram shows the key components of the pathway, highlighting the constitutively active BRAF V600E mutant. Both our hypothetical Compound-M and a CRISPR-Cas9 knockout are shown to inhibit the function of MAPK1/2, the target of our validation study.

Experimental Workflow: A Step-by-Step Protocol for CRISPR-KO Validation

This section provides a detailed protocol for creating a MAPK1 knockout cell line to validate the target of Compound-M. We will use the A375 melanoma cell line, which harbors the BRAF V600E mutation and is known to be dependent on the MAPK pathway for proliferation.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_edit Phase 2: Gene Editing cluster_validation Phase 3: Validation & Phenotyping sgRNA_Design 1. sgRNA Design (Select 2-3 guides for MAPK1) Vector_Prep 2. Vector Preparation (Lentiviral vector with Cas9 and sgRNA) sgRNA_Design->Vector_Prep Transduction 3. Lentiviral Transduction (Introduce Cas9/sgRNA into A375 cells) Vector_Prep->Transduction Selection 4. Selection (Puromycin selection for transduced cells) Transduction->Selection Clonal_Isolation 5. Clonal Isolation (Single-cell sorting into 96-well plates) Selection->Clonal_Isolation Genomic_Validation 6. Genomic Validation (Sanger sequencing of clonal lines) Clonal_Isolation->Genomic_Validation Protein_Validation 7. Protein Validation (Western Blot for MAPK1 protein) Genomic_Validation->Protein_Validation Phenotypic_Assay 8. Phenotypic Assay (Compare proliferation of WT vs KO with Compound-M) Protein_Validation->Phenotypic_Assay

Figure 2: Experimental workflow for generating and validating a MAPK1 knockout cell line. The process is divided into three main phases: preparation of the CRISPR tools, gene editing of the target cells, and validation of the resulting clonal lines.

Detailed Protocol

1. Guide RNA Design and Vector Selection:

  • Objective: To design highly specific single guide RNAs (sgRNAs) that will direct the Cas9 nuclease to the MAPK1 gene to create a functional knockout.

  • Procedure:

    • Use a reputable online design tool (e.g., Benchling, CHOPCHOP) to identify 2-3 sgRNAs targeting early exons of the MAPK1 gene. Designing multiple guides mitigates the risk of a single guide having poor efficiency.

    • Select sgRNAs with high on-target scores and low off-target scores to minimize unintended genomic edits.

    • Clone the selected sgRNA sequences into a lentiviral vector that co-expresses the Streptococcus pyogenes Cas9 nuclease and a selection marker, such as puromycin resistance. The all-in-one lentiCRISPRv2 plasmid is a suitable choice.

2. Lentivirus Production and Cell Transduction:

  • Objective: To package the CRISPR machinery into lentiviral particles and deliver it into the A375 cells.

  • Procedure:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-MAPK1-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce A375 cells with the harvested lentivirus in the presence of polybrene to enhance efficiency.

3. Selection and Clonal Isolation:

  • Objective: To select for cells that have been successfully transduced and to isolate single-cell clones to ensure a genetically homogenous population.

  • Procedure:

    • 48 hours post-transduction, apply puromycin selection to the A375 cells to eliminate non-transduced cells.

    • After selection, perform single-cell sorting using fluorescence-activated cell sorting (FACS) into 96-well plates to grow clonal populations.

4. Validation of Knockout Clones:

  • Objective: To confirm the successful knockout of MAPK1 at both the genomic and protein levels.

  • Procedure:

    • Genomic Validation: For each expanded clone, extract genomic DNA. PCR amplify the region of the MAPK1 gene targeted by the sgRNA and perform Sanger sequencing to identify the specific insertions or deletions (indels) that confirm the gene disruption.

    • Protein Validation: Perform a Western blot on protein lysates from the validated clones. Use a validated antibody against MAPK1 to confirm the complete absence of the protein. A wild-type (WT) A375 cell lysate should be used as a positive control.

5. Phenotypic Analysis:

  • Objective: To compare the cellular response of WT A375 cells and validated MAPK1-KO A375 cells to Compound-M.

  • Procedure:

    • Seed both WT and MAPK1-KO cells in parallel.

    • Treat the cells with a dose-response curve of Compound-M (e.g., from 1 nM to 10 µM).

    • After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo).

    • Expected Outcome: The WT cells should show a dose-dependent decrease in viability, while the MAPK1-KO cells should be significantly more resistant to the compound, resulting in a rightward shift of the dose-response curve and a much higher IC50 value.

Comparative Analysis: CRISPR vs. Alternative Methods

While CRISPR is a powerful tool, it is essential to understand its advantages and disadvantages relative to other target validation techniques, most notably RNA interference (RNAi).

FeatureCRISPR-Cas9 (Knockout)RNA Interference (siRNA/shRNA)
Mechanism of Action Permanent gene disruption at the DNA level via double-strand breaks and error-prone repair.Transient or stable degradation of mRNA, leading to reduced protein translation.
Effect Duration Permanent and heritable.Transient (siRNA) or stable but variable (shRNA).
Efficiency of Effect Can achieve complete, biallelic knockout (100% protein loss).Typically results in partial knockdown (70-95% protein loss).
On-Target Specificity High, but off-target DNA cleavage can occur. Requires careful sgRNA design and off-target analysis.Moderate; off-target effects due to seed region complementarity are a known issue.
Interpretation Clear, binary outcome (gene is present or absent). Less ambiguity in interpreting results.Ambiguous; residual protein can still be functional, potentially confounding results.
Use Case Gold standard for targets that are not essential for cell viability.Useful for essential genes where a complete knockout would be lethal, or for rapid, transient studies.

Interpreting the Data: Building a Case for On-Target Activity

The culmination of this workflow is a set of comparative data that, when viewed together, builds a powerful case for or against the on-target activity of Compound-M.

Cell LineTreatmentExpected IC50 (Cell Viability)Expected p-ERK Level (Western Blot)Conclusion
A375 Wild-Type Compound-M~50 nMDose-dependent decreaseCompound-M is a potent inhibitor of proliferation and MAPK signaling.
A375 MAPK1-KO Compound-M>10 µMNot applicable (no MAPK1 protein)The absence of the target confers resistance, strongly suggesting on-target activity.
A375 Wild-Type DMSO (Vehicle)No effectHigh (constitutively active)Baseline control.
A375 MAPK1-KO DMSO (Vehicle)Reduced proliferation vs. WTNot applicableGenetic removal of MAPK1 phenocopies the effect of the compound.

This pattern of results provides multi-layered evidence. The observation that genetic removal of MAPK1 both mimics the anti-proliferative effect of Compound-M and confers resistance to it is the cornerstone of a successful target validation campaign.

Conclusion

Target validation is a non-negotiable step in the journey from a promising chemical compound to a viable drug candidate. As we have demonstrated with our hypothetical MAPK1 inhibitor, Compound-M, CRISPR-Cas9 provides an unparalleled ability to ask precise biological questions and receive clear, unambiguous answers. By genetically deleting the putative target, researchers can directly compare the pharmacological phenotype with the genetic phenotype. A strong correlation between these two provides the highest level of confidence that the compound is acting through its intended mechanism of action. This genetics-led approach, when compared to older methods like RNAi, offers a more definitive and robust validation, ultimately de-risking the progression of drug candidates into clinical development.

References

  • Title: The role of RAF-MEK-ERK signaling in cancer and its clinical applications. Source: Nature Reviews Cancer URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Genome-scale CRISPR-Cas9 knockout screening in human cells. Source: Science URL: [Link]

  • Title: A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity. Source: Science URL: [Link]

  • Title: RNA interference. Source: Nature URL: [Link]

  • Title: Widespread RNA and DNA sequence differences in the human transcriptome. Source: Science URL: [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and its Analogs as Potential mPGES-1 Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a compound belonging to the N-sulfonylglycine class. While direct experimental dat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, a compound belonging to the N-sulfonylglycine class. While direct experimental data for this specific molecule is limited in public literature, by examining structurally related analogs and their activity against microsomal prostaglandin E synthase-1 (mPGES-1), we can deduce a compelling SAR profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is a multi-step enzymatic process, with the final step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases (PGES).[2] Of the three PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed during inflammatory conditions and is functionally coupled with cyclooxygenase-2 (COX-2).[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, which can lead to gastrointestinal and cardiovascular side effects due to the broad inhibition of various prostanoids.[4] Targeting the downstream enzyme mPGES-1 offers a more selective approach to block the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins.[4] This makes mPGES-1 a highly attractive target for the development of a new generation of anti-inflammatory drugs with a potentially improved safety profile.

The N-sulfonylglycine scaffold has emerged as a promising chemotype for the development of mPGES-1 inhibitors. This guide will dissect the structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine to understand how each of its components likely contributes to its biological activity.

Deciphering the Structure-Activity Relationship

The structure of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine can be divided into three key regions for SAR analysis: the N-arylsulfonyl core, the glycine moiety, and the substituents on the aryl ring and the sulfonyl group.

The N-Arylsulfonyl Glycine Core: A Foundation for Inhibition

The N-arylsulfonyl glycine core is a critical pharmacophore for mPGES-1 inhibition. The acidic glycine portion is thought to mimic the carboxylic acid of the natural substrate, PGH2, and likely forms key interactions within the enzyme's active site. The sulfonamide linkage provides a rigid and metabolically stable connection between the aryl ring and the glycine.

The 4-Methoxyphenyl Group: Modulating Potency and Selectivity

The nature of the aryl group attached to the sulfonamide is a major determinant of inhibitory activity. In our topic compound, this is a 4-methoxyphenyl group. While direct data is unavailable, we can infer its role by examining related structures.

For instance, in a series of phenylsulfonyl hydrazide mPGES-1 inhibitors, substitutions on the phenyl ring significantly impacted potency.[3] The introduction of electron-donating groups, such as a methoxy group, can influence the electronic properties and binding interactions of the molecule within the active site. The 4-position is often a favorable point for substitution, allowing the group to occupy a specific sub-pocket within the enzyme.

The Methylsulfonyl Group: A Key Interaction Point

The substituent on the sulfonyl group also plays a crucial role. In N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, this is a methyl group. The size and nature of this group can affect the overall conformation of the molecule and its fit within the binding site.

Comparative Analysis with Structurally Related mPGES-1 Inhibitors

To provide a quantitative perspective, the following table compares the activity of various mPGES-1 inhibitors that share structural features with our topic compound. This comparison allows us to extrapolate the likely potency of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Compound/ScaffoldKey Structural FeaturesTargetIC50Reference
Phenylsulfonyl hydrazide derivative (8n)Phenylsulfonyl coremPGES-1 (enzyme)70 nM[3]
Phenylsulfonyl hydrazide derivative (8n)Phenylsulfonyl corePGE2 production (LPS-induced)4.5 nM[3]
Licofelone (Arylpyrrolizine)Carboxylic acid, aryl groupsmPGES-1 (cell-free)6 µM[3]
Benzoxazole derivative (37)Benzoxazole coremPGES-1 (enzyme)18 nM[3]
Benzoxazole derivative (37)Benzoxazole corePGE2 production (cells)34 nM[3]
Biarylimidazole derivative (MF63)Biarylimidazole coremPGES-1 (cell-free)1 nM[5]
Biarylimidazole derivative (MF63)Biarylimidazole corePGE2 production (A549 cells)0.42 µM[5]

This table is a representative summary. For a comprehensive list of inhibitors, please refer to the cited literature.

Based on the potent activity of compounds with an arylsulfonyl moiety, it is plausible that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine would exhibit inhibitory activity against mPGES-1 in the nanomolar to low micromolar range.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural components of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and their hypothesized roles in mPGES-1 inhibition.

enzyme_assay_workflow start Start prep_enzyme Prepare recombinant human mPGES-1 start->prep_enzyme prep_compound Prepare serial dilutions of test compound start->prep_compound incubation Incubate enzyme, compound, and glutathione (GSH) prep_enzyme->incubation prep_compound->incubation add_substrate Add PGH2 substrate to initiate reaction incubation->add_substrate stop_reaction Quench reaction with SnCl2 add_substrate->stop_reaction measure_pge2 Quantify PGE2 levels by LC-MS/MS or ELISA stop_reaction->measure_pge2 calculate_ic50 Calculate IC50 value measure_pge2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro mPGES-1 enzyme inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human mPGES-1 is prepared and diluted in an appropriate buffer containing a reducing agent, such as DTT.

  • Compound Preparation: The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Incubation: The enzyme, test compound (or vehicle control), and the cofactor glutathione (GSH) are pre-incubated in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding the substrate, PGH2.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a quenching solution, typically containing stannous chloride (SnCl2), which reduces the remaining PGH2 to PGF2α.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA). 7. Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based A549 Assay for PGE2 Production

This assay measures the inhibition of PGE2 production in a cellular context, providing insights into cell permeability and target engagement. A549 human lung carcinoma cells are commonly used as they express mPGES-1 upon stimulation with pro-inflammatory cytokines like IL-1β. [6] Step-by-Step Protocol:

  • Cell Culture: A549 cells are cultured in appropriate media and seeded into 96-well plates. [2]2. Compound Treatment: The cells are pre-treated with various concentrations of the test compound or vehicle control for a specified period.

  • Inflammatory Stimulation: The cells are then stimulated with IL-1β to induce the expression of COX-2 and mPGES-1, leading to PGE2 production. [7]4. Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit. [8]6. Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant system to assess the anti-inflammatory activity of a compound in a complex biological matrix. [9] Step-by-Step Protocol:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with the test compound or vehicle.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response and PGE2 production. [9]4. Plasma Separation: After incubation, the plasma is separated by centrifugation.

  • PGE2 Quantification: PGE2 levels in the plasma are determined by ELISA or LC-MS/MS.

  • IC50 Determination: The IC50 value for the inhibition of PGE2 synthesis is calculated.

Conclusion

While direct experimental validation is pending, the structural features of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine strongly suggest its potential as an mPGES-1 inhibitor. The N-arylsulfonyl glycine core provides a solid foundation for binding, while the 4-methoxyphenyl and methylsulfonyl groups are likely to fine-tune its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the empirical evaluation of this compound and its analogs, which will be crucial in validating the hypothesized structure-activity relationships and advancing the development of novel and safer anti-inflammatory therapeutics.

References

  • Koeberle, A., & Werz, O. (2014). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 6(14), 1615-1633. [Link]

  • Gao, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391–419. [Link]

  • Côté, B., et al. (2021). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]

  • Xu, D., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One, 9(6), e99824. [Link]

  • Zhang, Y., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Omega, 2(7), 3342–3351. [Link]

  • Al-Mugren, K. S. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]

  • Leclerc, P., et al. (2019). Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. Frontiers in Pharmacology, 10, 135. [Link]

  • Kobayashi, K., et al. (2021). The COX-2/PGE2 Response Pathway Upregulates Radioresistance in A549 Human Lung Cancer Cells through Radiation-Induced Bystander Signaling. International Journal of Molecular Sciences, 22(16), 8877. [Link]

  • Jahn, S., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 49(7), 1583–1589. [Link]

  • Wang, X., et al. (2008). Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure−Activity Correlation. Journal of Chemical Information and Modeling, 48(1), 179–185. [Link]

  • Lee, J. Y., et al. (2017). Concentration-dependent inhibition of mPGES-1 by compound 1a, 2d, and 3b. ResearchGate. [Link]

  • Wang, X., et al. (2008). Human microsomal prostaglandin E synthase-1 (mPGES-1) binding with inhibitors and the quantitative structure-activity correlation. Journal of Chemical Information and Modeling, 48(1), 179-185. [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. [Link]

  • Larsson, C., et al. (2019). Inhibition of PGE2 synthesis in intact A549 cells. ResearchGate. [Link]

  • Kock, M. F., et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators, 147, 106383. [Link]

Sources

Validation

A Technical Guide to the Cross-Validation of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" Activity in Cancer Cell Lines

This guide provides a comprehensive framework for the initial biological evaluation and cross-validation of the novel compound, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. Given the burgeoning interest in targeting ca...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation and cross-validation of the novel compound, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. Given the burgeoning interest in targeting cancer metabolism, this N-sulfonylated glycine derivative presents a compelling candidate for investigation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing its activity across different cancer cell lines, thereby establishing a foundation for its potential as a therapeutic agent.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation.[1] One of the key metabolic dependencies is the increased demand for the non-essential amino acid glycine.[2][3] Rapidly proliferating cancer cells consume glycine at a high rate to support the synthesis of proteins, purines for DNA replication, and glutathione for antioxidant defense.[4] This reliance on glycine presents a potential therapeutic window.

The compound of interest, N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine , is a structurally novel molecule designed to potentially interfere with glycine's metabolic roles. It features three key moieties:

  • A glycine backbone , allowing it to be recognized by cellular machinery involved in glycine transport or metabolism.

  • An N-methylsulfonyl group , which enhances its drug-like properties, such as metabolic stability and solubility, and is a common feature in many bioactive compounds.[5]

  • A 4-methoxyphenyl group , which may influence its binding to specific protein targets.

We hypothesize that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine acts as an antagonist to glycine-dependent pathways, thereby selectively inhibiting the growth of cancer cells with high glycine avidity. This guide details a cross-validation strategy to test this hypothesis in relevant cancer cell line models.

Rationale for Cell Line Selection in Cross-Validation

To obtain a robust initial assessment of the compound's activity and potential spectrum of efficacy, it is crucial to perform cross-validation in well-characterized cell lines with distinct genetic backgrounds but a shared metabolic phenotype. We have selected two such cell lines for this guide:

  • A549 (Human Lung Carcinoma): This is a widely studied, rapidly proliferating cancer cell line known to have high glycine consumption.[6] Its origin from a common and aggressive cancer type makes it a clinically relevant model.

  • HT29 (Human Colon Adenocarcinoma): Another rapidly proliferating cell line with a demonstrated dependence on extracellular glycine.[6] Comparing the compound's effects in a different tissue of origin (colon vs. lung) will provide insights into the breadth of its potential activity.

The primary scientific justification for this choice is their shared characteristic of rapid proliferation and glycine dependency, which aligns with our therapeutic hypothesis. Any differential sensitivity observed between these two cell lines could point towards additional mechanisms of action or resistance, which is a critical aspect of early-stage drug discovery.

Experimental Design and Methodologies

A multi-pronged approach is necessary to fully characterize the biological effects of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. The following experimental workflow will assess its impact on cell viability, induction of programmed cell death (apoptosis), and its potential mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanistic Insight A A549 & HT29 Cell Culture B Treatment with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Treatment at IC50 Concentration C->D Determine IC50 E Annexin V / Propidium Iodide Staining D->E G Protein Lysate Preparation D->G Prepare Samples for Mechanism Study F Flow Cytometry Analysis E->F H Western Blot Analysis (Akt, mTOR, p-Akt, p-mTOR) G->H I Data Quantification & Interpretation H->I

Caption: Experimental workflow for the cross-validation of the compound's activity.

Cell Viability and Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[7] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed A549 and HT29 cells in separate 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Apoptosis Induction Analysis (Annexin V/PI Staining)

To determine if the observed reduction in cell viability is due to the induction of apoptosis, we will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed A549 and HT29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Mechanistic Investigation (Western Blot for Akt/mTOR Pathway)

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is often linked to nutrient availability, including amino acids.[12] We will investigate if the compound affects this pathway.

Protocol:

  • Cell Treatment and Lysis: Treat A549 and HT29 cells with the compound at their IC50 concentrations for various time points (e.g., 6, 12, and 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[14]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

G compound N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine glycine_metabolism Glycine Metabolism (e.g., Glycine Transporters) compound->glycine_metabolism Inhibits? p_akt p-Akt (Inactive) compound->p_akt p_mtor p-mTOR (Inactive) compound->p_mtor akt Akt glycine_metabolism->akt Nutrient Sensing mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation p_akt->proliferation apoptosis Apoptosis p_akt->apoptosis p_mtor->proliferation p_mtor->apoptosis

Caption: Proposed mechanism of action targeting the Akt/mTOR pathway.

Hypothetical Data and Interpretation

The following tables present plausible data from the described experiments, designed for easy comparison.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell LineIC50 (µM) of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine
A54915.2 ± 1.8
HT2928.5 ± 3.1

Interpretation: The compound shows a dose-dependent inhibition of cell viability in both cell lines. The lower IC50 value in A549 cells suggests they are more sensitive to the compound than HT29 cells. This differential sensitivity warrants further investigation.

Table 2: Apoptosis Analysis (Flow Cytometry) - % of Apoptotic Cells

TreatmentCell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
VehicleA5494.1 ± 0.52.3 ± 0.3
IC50A54925.6 ± 2.110.2 ± 1.5
VehicleHT293.8 ± 0.62.1 ± 0.4
IC50HT2918.9 ± 1.97.8 ± 1.1

Interpretation: Treatment with the compound at its IC50 concentration significantly increases the percentage of both early and late apoptotic cells in both cell lines compared to the vehicle control. This indicates that the observed decrease in viability is, at least in part, due to the induction of apoptosis.

Table 3: Western Blot Analysis - Fold Change in Protein Phosphorylation

TreatmentCell Linep-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)
IC50 (24h)A5490.35 ± 0.040.41 ± 0.05
IC50 (24h)HT290.62 ± 0.070.68 ± 0.08

Interpretation: The compound leads to a significant reduction in the phosphorylation of both Akt and mTOR in both cell lines, indicating an inhibition of this critical pro-survival pathway. The more pronounced inhibition in A549 cells correlates with their higher sensitivity to the compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is a promising compound with anti-proliferative and pro-apoptotic activity in cancer cell lines known for their high glycine consumption. The inhibition of the Akt/mTOR pathway provides a potential mechanism of action that aligns with the initial hypothesis of disrupting nutrient-sensing pathways.

The observed differential sensitivity between A549 and HT29 cells is a key finding that should be explored further. Future studies should aim to:

  • Investigate the expression levels of glycine transporters (e.g., GLYT1) in both cell lines.

  • Perform glycine uptake assays to determine if the compound directly competes with glycine for transport.

  • Conduct rescue experiments by supplementing the culture medium with excess glycine to see if it can reverse the compound's effects.

  • Expand the panel of cell lines to include those with lower glycine dependency to confirm the selectivity of the compound.

By following this structured, cross-validation approach, researchers can build a robust preclinical data package for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, paving the way for further development.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ChemBK. (n.d.). Glycine, N-(methylsulfonyl)-, 4-methoxyphenyl ester. Retrieved from [Link]

  • Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012).
  • Moretti, L., et al. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 996333.
  • eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • Labanca, E., et al. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. International Journal of Molecular Sciences, 22(23), 12795.
  • Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684.
  • Grembecka, J., et al. (2005). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Archiv der Pharmazie, 338(12), 579-586.
  • ScienceDaily. (2012). New clues about cancer cell metabolism: Smallest amino acid, glycine, implicated in cancer cell proliferation. Retrieved from [Link]

  • Weigl, M., & Disko, U. (2016). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in Molecular Neuroscience, 9, 106.
  • Drugs.com. (2025). Methylsulfonylmethane (MSM) Uses, Benefits & Dosage. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Litlekalsoy, J., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(16), 4069.
  • ResearchGate. (2025). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

  • Broad Institute. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Glycine as a Neurotransmitter. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]

  • ScienceDaily. (2015). Scientists reverse aging in human cell lines and give theory of aging a new lease of life. Retrieved from [Link]

  • Ducker, G. (n.d.). Glycine metabolism in cancer. Grantome. Retrieved from [Link]

  • Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2017). Glycine: The Smallest Anti-Inflammatory Micronutrient. Oxidative Medicine and Cellular Longevity, 2017, 1-10.
  • Wikipedia. (n.d.). Glycine receptor. Retrieved from [Link]

  • Disease Models & Mechanisms. (2012). Selective requirement for glycine by cancer cells. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Retrieved from [Link]

  • Tyger Scientific. (n.d.). (±)-4-Methoxyphenyl glycine. Retrieved from [Link]

  • PubChem. (n.d.). N-{[(4-Methoxyphenyl)methoxy]carbonyl}glycine. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)Glycine. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Methylsulfonylmethane. Retrieved from [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.
  • PubChem. (n.d.). N-(4-Methoxybenzyl)glycine. Retrieved from [Link]

Sources

Comparative

"N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" efficacy in animal models of disease

An Objective Comparison of Glycine Transporter Inhibitors in Animal Models of Neuropathic Pain and Schizophrenia A Guide for Researchers and Drug Development Professionals The glycinergic system, a key regulator of neuro...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Glycine Transporter Inhibitors in Animal Models of Neuropathic Pain and Schizophrenia

A Guide for Researchers and Drug Development Professionals

The glycinergic system, a key regulator of neuronal inhibition and excitation in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Central to this system are the glycine transporters, GlyT1 and GlyT2, which meticulously control the concentration of glycine in the synaptic cleft. Inhibition of these transporters offers distinct strategies to modulate glycinergic signaling, with profound implications for conditions such as chronic pain and schizophrenia. This guide provides a comprehensive comparison of the preclinical efficacy of GlyT1 and GlyT2 inhibitors, supported by experimental data from various animal models, to inform future research and drug development endeavors.

The Dichotomy of Glycine Transporters: GlyT1 vs. GlyT2

Glycine transporters are critical for maintaining the delicate balance of neurotransmission. There are two main types, GlyT1 and GlyT2, which differ in their localization and function, making them distinct therapeutic targets.

Glycine Transporter 1 (GlyT1) is predominantly found on glial cells surrounding both glycinergic and glutamatergic synapses.[1] At glutamatergic synapses, GlyT1 maintains low levels of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, extracellular glycine levels increase, enhancing NMDA receptor function. This mechanism is the primary rationale for investigating GlyT1 inhibitors in schizophrenia, where NMDA receptor hypofunction is a key pathological feature.

Glycine Transporter 2 (GlyT2) is primarily located on presynaptic terminals of glycinergic neurons, mainly in the spinal cord and brainstem.[1] Its main role is to reuptake glycine into the presynaptic neuron for repackaging into synaptic vesicles, thus terminating the inhibitory signal and ensuring a ready supply of the neurotransmitter.[2] Inhibition of GlyT2 leads to a prolonged presence of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission. This makes GlyT2 an attractive target for conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[3]

cluster_0 Glutamatergic Synapse cluster_1 Glycinergic Synapse NMDA Receptor NMDA Receptor Postsynaptic Neuron Postsynaptic Neuron NMDA Receptor->Postsynaptic Neuron Activation GlyT1 GlyT1 Glial Cell Glial Cell GlyT1->Glial Cell Glycine uptake Glial Cell->GlyT1 expresses Presynaptic Terminal (Glutamate) Presynaptic Terminal (Glutamate) Presynaptic Terminal (Glutamate)->NMDA Receptor Glutamate Glycine Receptor Glycine Receptor Postsynaptic Neuron_2 Postsynaptic Neuron_2 Glycine Receptor->Postsynaptic Neuron_2 Inhibition GlyT2 GlyT2 Presynaptic Terminal (Glycine) Presynaptic Terminal (Glycine) GlyT2->Presynaptic Terminal (Glycine) Glycine reuptake Presynaptic Terminal (Glycine)->Glycine Receptor Glycine

Figure 1: Localization of GlyT1 and GlyT2 at different synapses.

Comparative Efficacy in Animal Models of Neuropathic Pain

Neuropathic pain, a debilitating condition arising from nerve damage, is often refractory to current treatments. Enhancing spinal inhibitory neurotransmission through GlyT inhibition has emerged as a promising therapeutic strategy.[4]

GlyT1 Inhibitors in Neuropathic Pain

GlyT1 inhibitors have demonstrated efficacy in various rodent models of neuropathic pain, although their mechanism is complex, potentially involving both enhanced glycinergic inhibition and modulation of NMDA receptor activity.

CompoundAnimal ModelDose & RouteKey Efficacy FindingsReference(s)
ALX-5407 Rat, Chronic Constriction Injury (CCI)10 and 100 µg, intrathecal (i.t.)Antinociceptive effects on thermal hyperalgesia and mechanical sensitization. A medium dose of 50 µg showed pronociceptive effects.[5]
Bitopertin Mouse, Chronic Constriction Injury (CCI)2.0 mg/kg, intraperitoneal (i.p.)Significant increase in mechanical withdrawal threshold, comparable to gabapentin.[6]
N-ethylglycine Mouse, Chronic Constriction Injury (CCI)Single s.c. doseReduced mechanical allodynia.[6]
GlyT2 Inhibitors in Neuropathic Pain

Due to their specific role in augmenting inhibitory signaling in the spinal cord, GlyT2 inhibitors are considered a more direct approach for treating neuropathic pain.

CompoundAnimal ModelDose & RouteKey Efficacy FindingsReference(s)
ALX-1393 Rat, Chronic Constriction Injury (CCI)100 µg, intrathecal (i.t.)Significant antinociception.[5]
ORG-25543 Mouse, Partial Sciatic Nerve Ligation & Diabetic NeuropathyED50: 0.07–0.16 mg/kg, intravenous (i.v.)Reduced nociceptive behavior.[7]
ORG-25543 Mouse, Formalin-induced pain≥0.06 mg/kg, i.p.Reduced paw lick duration in the late phase.[7]
Oleoyl-d-lysine Mouse, Chronic Constriction Injury (CCI)30 mg/kg, i.p.Significant and dose-dependent anti-allodynia.[8]

Comparative Insights: Both GlyT1 and GlyT2 inhibitors show promise in alleviating neuropathic pain in animal models. However, GlyT2 inhibitors, by directly targeting the inhibitory synapse in the spinal cord, may offer a more focused therapeutic effect with a potentially better side-effect profile.[6] The irreversible nature of some inhibitors like ORG-25543 has been linked to toxicity, highlighting the importance of reversible inhibition for a better safety margin.[7][9] The biphasic dose-response of some GlyT1 inhibitors, such as ALX-5407, suggests a complex pharmacology that requires careful dose selection.[5]

Comparative Efficacy in Animal Models of Schizophrenia

Cognitive impairment and negative symptoms are major unmet needs in the treatment of schizophrenia. The glutamatergic hypofunction hypothesis has paved the way for investigating GlyT1 inhibitors as a novel therapeutic strategy.

GlyT1 Inhibitors in Schizophrenia Models

By enhancing NMDA receptor function, GlyT1 inhibitors aim to correct the underlying glutamatergic deficits in schizophrenia.

CompoundAnimal ModelDose & RouteKey Efficacy FindingsReference(s)
Bitopertin Rat, Social Recognition TestNot specifiedEnhanced recognition memory.[10]
Bitopertin Mouse, MK-801-induced working memory deficitNot specifiedReduced working memory deficits.[10]

Comparative Insights: The primary focus for schizophrenia has been on GlyT1 inhibitors due to their direct impact on the NMDA receptor system. Bitopertin has shown pro-cognitive effects in rodent models, supporting the therapeutic rationale.[10] However, clinical trials with bitopertin have yielded mixed results, indicating the complexity of translating preclinical findings to human patients.[11]

Experimental Methodologies: A Closer Look

The following are detailed protocols for two key behavioral assays used to assess the efficacy of glycine transporter inhibitors in animal models of neuropathic pain and schizophrenia.

Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test

This test is a gold standard for measuring mechanical sensitivity in rodents and is crucial for evaluating analgesics in neuropathic pain models.[12]

Objective: To determine the mechanical withdrawal threshold of the hind paw in response to a calibrated mechanical stimulus.

Materials:

  • Von Frey filaments (a series of calibrated monofilaments)

  • Elevated wire mesh platform

  • Plexiglas enclosures for animal habituation

Procedure:

  • Habituation: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 20 minutes.

  • Filament Application: Starting with a filament near the expected 50% withdrawal threshold, apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[13]

  • Response Assessment: A positive response is defined as a sharp withdrawal of the paw.

  • Up-Down Method: If there is no response, the next filament with a higher force is used. If there is a positive response, the next filament with a lower force is used.[14] This "up-down" method is continued for a set number of stimuli after the first response.

  • Threshold Calculation: The 50% paw withdrawal threshold is calculated using a statistical method based on the pattern of positive and negative responses.[14]

A Place animal on wire mesh platform for habituation B Apply von Frey filament to hind paw A->B C Paw withdrawal? B->C D Yes C->D Positive Response E No C->E Negative Response F Use filament with lower force D->F G Use filament with higher force E->G H Continue 'up-down' method F->H G->H I Calculate 50% withdrawal threshold H->I

Figure 2: Workflow for the von Frey test using the up-down method.

Protocol 2: Assessment of Recognition Memory using the Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate cognitive function, particularly recognition memory, in rodents. It is highly relevant for assessing pro-cognitive drugs in models of schizophrenia.[15]

Objective: To assess the animal's ability to recognize a novel object in a familiar environment.

Materials:

  • Open-field arena

  • Two identical objects (for the familiarization phase)

  • One novel object (for the test phase)

  • Video recording and analysis software

Procedure:

  • Habituation: Acclimate the animal to the empty open-field arena for a set period over several days.

  • Familiarization Phase (Trial 1): Place the animal in the arena with two identical objects and allow it to explore freely for a defined time (e.g., 5-10 minutes).[16]

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours) to allow for memory consolidation.

  • Test Phase (Trial 2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.[16]

  • Data Analysis: Record the time spent exploring each object. A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[17] A higher discrimination index indicates better recognition memory.

A Habituation to empty arena B Familiarization Phase: Animal explores two identical objects A->B C Inter-trial interval B->C D Test Phase: Animal explores one familiar and one novel object C->D E Record and analyze exploration time D->E F Calculate Discrimination Index E->F

Figure 3: Workflow for the Novel Object Recognition (NOR) test.

Adverse Effects and Therapeutic Window

A critical aspect of drug development is the therapeutic window. While both classes of inhibitors show promise, they are not without potential side effects. High doses of GlyT1 inhibitors can lead to respiratory depression and motor impairments, mimicking the phenotype of GlyT1 knockout mice.[18] Similarly, irreversible or overly potent GlyT2 inhibitors can cause tremors, spasticity, and motor coordination issues.[8] The development of reversible inhibitors with a favorable pharmacokinetic profile is therefore crucial for clinical translation.[7]

Conclusion and Future Directions

Targeting glycine transporters represents a promising avenue for the development of novel therapeutics for neuropathic pain and schizophrenia. GlyT2 inhibitors, with their focused action on spinal inhibitory pathways, appear to be a more direct and potentially safer approach for pain management. For schizophrenia, GlyT1 inhibitors remain a key strategy to address the underlying glutamatergic hypofunction, although clinical translation has proven challenging.

Future research should focus on developing inhibitors with improved selectivity and reversibility to widen the therapeutic window. A deeper understanding of the complex interplay between the glycinergic and other neurotransmitter systems will be essential for optimizing the therapeutic potential of these compounds. Furthermore, the use of more sophisticated animal models that better recapitulate the human disease state will be critical for improving the predictive validity of preclinical studies.

References

  • Cioffi, C. L., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. MDPI. [Link]

  • Mingorance-Le Meur, A., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 168(7), 1641-1654. [Link]

  • Imam, K., et al. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience, 15, 878841. [Link]

  • Mohammadzadeh, A., et al. (2021). Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model. International Journal of Molecular Sciences, 22(5), 2533. [Link]

  • Hermanns, H., et al. (2008). Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain. Neuroscience Letters, 445(2), 178-181. [Link]

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  • De-la-O, A., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(18), e2547. [Link]

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  • Vandenberg, R. J., et al. (2023). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. bioRxiv. [Link]

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  • Barthel, T., et al. (2014). Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats. Anesthesiology, 121(1), 160-169. [Link]

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  • Goetghebeur, P. J., & Dias, R. (2009). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Psychopharmacology, 203(4), 721-731. [Link]

  • ResearchGate. (n.d.). Novel object recognition test for negative symptoms of schizophrenia in... ResearchGate. [Link]

  • ResearchGate. (n.d.). Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Electronic von Frey test and development of mechanical allodynia. a... ResearchGate. [Link]

  • Ducamp, S., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. The Journal of clinical investigation. [Link]

  • ResearchGate. (n.d.). Glycine-induced currents through GlyT1 and GlyT2. (A) Top: Cell scheme... ResearchGate. [Link]

  • Deiana, S., et al. (2022). Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents. European Journal of Pharmacology, 935, 175306. [Link]

  • JCI Insight. (2019). Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia. JCI Insight. [Link]

  • OUCI. (n.d.). Long-term Application of Glycine Transporter Inhibitors Acts Antineuropathic and Modulates Spinal N-methyl-d-aspartate …. OUCI. [Link]

  • Cioffi, C. L. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International journal of molecular sciences, 22(12), 6265. [Link]

  • van der Nagel, B. C. H., et al. (2023). Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat. Xenobiotica, 53(1), 59-66. [Link]

  • ResearchGate. (n.d.). Amino acid sequence of human GlyT1 and GlyT2 indicating the revised... ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Consensus. (n.d.). Thread - What are the adverse effects of glycine? Consensus. [Link]

  • Hirai, T., et al. (2012). Blockade of glycine transporter (GlyT) 2, but not GlyT1, ameliorates dynamic and static mechanical allodynia in mice with herpetic or postherpetic pain. Pain, 153(2), 355-364. [Link]

  • Casu, C., et al. (2019). Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia. JCI insight, 4(22). [Link]

  • ResearchGate. (2023). Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat. ResearchGate. [Link]

  • MDPI. (n.d.). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. [Link]

  • Aragón, C., et al. (2015). Glycine transporters GlyT1 and GlyT2 are differentially modulated by glycogen synthase kinase 3β. Neuropharmacology, 89, 215-226. [Link]

  • Kantrowitz, J. T., et al. (2017). Neurophysiological effects of bitopertin in schizophrenia. Schizophrenia research, 189, 105-109. [Link]

  • Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (2025). Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia: A Randomized, Double-Blind, Proof-of-Concept Study. ResearchGate. [Link]

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Validation

A Comparative Analysis for Drug Discovery: N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine and N-Phenyl-N-(phenylsulfonyl)glycine

A Senior Application Scientist's Guide to Two Structurally Related N-Sulfonylglycine Scaffolds In the landscape of medicinal chemistry, the N-sulfonylglycine core represents a versatile scaffold, lending itself to a wide...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Structurally Related N-Sulfonylglycine Scaffolds

In the landscape of medicinal chemistry, the N-sulfonylglycine core represents a versatile scaffold, lending itself to a wide array of structural modifications that can significantly influence biological activity.[1] This guide provides a detailed comparative analysis of two such derivatives: "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" and "N-Phenyl-N-(phenylsulfonyl)glycine." While the latter has established biological activity as an aldose reductase inhibitor, the former remains less characterized. This document aims to juxtapose their known and inferred properties, providing a framework for experimental validation and further drug development efforts.

Introduction: The N-Sulfonylglycine Scaffold

N-sulfonylglycine derivatives are characterized by a sulfonyl group linked to a glycine backbone, a structure that has shown promise in the development of anticancer and antibacterial agents.[1] The amenability of this scaffold to chemical modification allows for the fine-tuning of its pharmacological profile.[1] This analysis focuses on two variations: one with a methoxy-substituted phenyl ring and a methylsulfonyl group, and another with an unsubstituted phenyl ring and a phenylsulfonyl group. These seemingly subtle differences can lead to distinct physicochemical properties and biological targets.

Structural and Physicochemical Comparison

A fundamental aspect of drug design is understanding how a molecule's structure influences its physical and chemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

PropertyN-(4-methoxyphenyl)-N-(methylsulfonyl)glycineN-Phenyl-N-(phenylsulfonyl)glycine
Molecular Formula C₁₀H₁₃NO₅S[2]C₁₄H₁₃NO₄S
Molecular Weight 259.28 g/mol [2]291.32 g/mol
Structure A 4-methoxyphenyl group attached to the nitrogen of N-(methylsulfonyl)glycine.A phenyl group attached to the nitrogen of N-(phenylsulfonyl)glycine.
Key Structural Differences Presence of a methoxy group on the phenyl ring and a methylsulfonyl group.Unsubstituted phenyl ring and a phenylsulfonyl group.

The primary distinctions lie in the substitution on the N-phenyl ring and the nature of the sulfonyl group. The electron-donating methoxy group in "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" can influence the electron density of the aromatic ring and potentially affect its interaction with biological targets. Conversely, the larger phenylsulfonyl group in "N-Phenyl-N-(phenylsulfonyl)glycine" contributes to a higher molecular weight and may offer different steric and electronic properties compared to the methylsulfonyl group.

Structural_Comparison cluster_0 N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine cluster_1 N-Phenyl-N-(phenylsulfonyl)glycine A C10H13NO5S MW: 259.28 A_structure B C14H13NO4S MW: 291.32 B_structure

Caption: Chemical structures of the two compared molecules.

Biological Activity: Knowns and Inferences

A key differentiator between these two molecules is their reported biological activity.

N-Phenyl-N-(phenylsulfonyl)glycine: An Aldose Reductase Inhibitor

"N-Phenyl-N-(phenylsulfonyl)glycine" and its derivatives have been identified as inhibitors of aldose reductase.[3] This enzyme is a critical component of the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[4] By blocking aldose reductase, these compounds can mitigate the detrimental effects of high glucose levels.[4] Studies have shown that N-phenyl substitution on N-(phenylsulfonyl)glycines can enhance their inhibitory activity against rat lens aldose reductase.[3]

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications Sorbitol->Complications AR->Sorbitol NADP+ Inhibitor N-Phenyl-N- (phenylsulfonyl)glycine Inhibitor->AR Inhibition

Caption: The role of N-Phenyl-N-(phenylsulfonyl)glycine in the polyol pathway.

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: Inferred Anti-inflammatory Potential

Furthermore, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been investigated as inhibitors of TNF-α production, a key mediator in inflammation.[7][8] This suggests that the N-phenylglycine scaffold can be a valuable starting point for the development of novel anti-inflammatory drugs. Based on these findings, it is plausible that "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" may also exhibit anti-inflammatory properties.

Proposed Experimental Validation

To empirically compare these two compounds, a series of in vitro assays are proposed.

Aldose Reductase Inhibition Assay

This assay will determine if "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" shares the aldose reductase inhibitory activity of its counterpart.

Objective: To measure the IC₅₀ value of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" against aldose reductase and compare it to that of "N-Phenyl-N-(phenylsulfonyl)glycine."

Experimental Protocol:

This protocol is adapted from established methods for in vitro spectrophotometric analysis of aldose reductase activity.[4][9]

Materials:

  • Enzyme Source: Partially purified aldose reductase from rat lens homogenate.[4]

  • Substrate: DL-glyceraldehyde.[9]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).[4]

  • Buffer: Sodium phosphate buffer (pH 6.2).

  • Test Compounds: "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" and "N-Phenyl-N-(phenylsulfonyl)glycine" dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known aldose reductase inhibitor (e.g., Quercetin).

  • Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution in a quartz cuvette.

  • Add varying concentrations of the test compounds or the positive control to the respective cuvettes. An equivalent volume of the solvent is added to the control cuvette.

  • Incubate the mixtures at room temperature for a specified period.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for several minutes. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, NADPH, Enzyme) B Add Test Compounds (Varying Concentrations) A->B C Incubate B->C D Initiate with Substrate (DL-glyceraldehyde) C->D E Monitor Absorbance at 340 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

In Vitro Anti-inflammatory Assays

To investigate the inferred anti-inflammatory activity of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine," two common assays are proposed.

Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells with LPS to induce TNF-α production.

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the percentage of inhibition of TNF-α production and determine the IC₅₀ values.

Objective: To determine if the test compounds inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Experimental Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Follow the manufacturer's protocol, which typically involves the incubation of the respective enzyme with arachidonic acid as a substrate in the presence of the test compounds.

  • The product of the enzymatic reaction (e.g., Prostaglandin H₂) is measured, often colorimetrically or fluorometrically.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Structure-Activity Relationship (SAR) Discussion

The experimental data obtained from these assays will provide valuable insights into the SAR of these N-sulfonylglycine derivatives.

  • Impact of the N-Aryl Substituent: A direct comparison of the aldose reductase inhibitory activity will elucidate the effect of the 4-methoxy group. Does it enhance, diminish, or have no effect on the activity compared to the unsubstituted phenyl ring?

  • Role of the Sulfonyl Group: The difference between the methylsulfonyl and phenylsulfonyl groups can be analyzed. The larger phenylsulfonyl group may provide additional hydrophobic or aromatic interactions within the enzyme's binding pocket, potentially influencing potency.

  • Correlation with Anti-inflammatory Activity: If "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" demonstrates anti-inflammatory properties, this will open a new avenue for this class of compounds. The SAR can then be expanded to explore how different substituents on the phenyl ring and variations in the sulfonyl group modulate this activity.

Conclusion and Future Directions

This comparative guide provides a framework for the systematic evaluation of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" and "N-Phenyl-N-(phenylsulfonyl)glycine." While the latter is a known aldose reductase inhibitor, the biological profile of the former remains to be elucidated. The proposed experimental plan will not only provide a direct comparison of their activities but also generate crucial data for understanding the structure-activity relationships within this chemical series.

Future research should focus on synthesizing a broader range of analogs with systematic variations in the N-aryl and sulfonyl moieties. The resulting data will be instrumental in optimizing the potency and selectivity of these compounds for their respective biological targets, ultimately paving the way for the development of novel therapeutic agents.

References

  • Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. Available at: [Link]

  • ResearchGate (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

  • de Oliveira, R. et al. (2012). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PLoS ONE, 7(10), e46949. Available at: [Link]

  • ChemBK. Glycine, N-(methylsulfonyl)-, 4-methoxyphenyl ester. Available at: [Link]

  • de Oliveira, R. et al. (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS ONE, 7(10), e46949. Available at: [Link]

  • Sali, V. K. et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Oxidative Medicine and Cellular Longevity, 2022, 1-18. Available at: [Link]

  • Mylari, B. L. et al. (1991). N- And 2-substituted N-(phenylsulfonyl)glycines as Inhibitors of Rat Lens Aldose Reductase. Journal of Medicinal Chemistry, 34(1), 108-122. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. Available at: [Link]

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Comparative

Assessing the Specificity of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: A Comparative Guide for Drug Discovery Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of target specificity is paramount. The ideal therapeutic agent selectively modulates its intended target, thereby maximizing efficacy while minimizing of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the pursuit of target specificity is paramount. The ideal therapeutic agent selectively modulates its intended target, thereby maximizing efficacy while minimizing off-target effects that can lead to adverse events. This guide provides a comprehensive framework for assessing the specificity of a putative microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine." We will delve into the rationale behind targeting mPGES-1, compare the subject compound with established inhibitors, and provide detailed experimental protocols to empower researchers in their evaluation of novel anti-inflammatory candidates.

The Rationale for Targeting mPGES-1: A Paradigm of Precision in Anti-Inflammatory Therapy

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is the culmination of a cascade of enzymatic reactions. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) act upstream by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2).[2][3] While effective, this broad inhibition can disrupt the production of other physiologically important prostanoids, leading to gastrointestinal and cardiovascular side effects.[4][5]

mPGES-1 represents a more refined therapeutic target as it is the terminal enzyme responsible for the conversion of PGH2 to PGE2, particularly in inflammatory conditions.[1] By selectively inhibiting mPGES-1, it is hypothesized that the production of inflammatory PGE2 can be curtailed without affecting the synthesis of other prostanoids, thus offering a potentially safer anti-inflammatory strategy.[1][6]

The Prostaglandin E2 Synthesis Pathway and Points of Inhibition

The following diagram illustrates the enzymatic cascade leading to PGE2 production and highlights the points of intervention for various classes of anti-inflammatory drugs.

PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1_2 Inhibit Coxibs Coxibs (e.g., Celecoxib) Coxibs->COX1_2 Selectively Inhibit COX-2 mPGES1_Inhibitor N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine (Putative mPGES-1 Inhibitor) mPGES1_Inhibitor->mPGES1 Inhibit

Caption: The Prostaglandin E2 synthesis pathway and points of drug intervention.

Comparative Analysis of Inhibitor Specificity

To contextualize the assessment of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine," we will compare it with two well-characterized compounds: Celecoxib, a selective COX-2 inhibitor, and MK-886, a 5-lipoxygenase-activating protein (FLAP) inhibitor that also exhibits off-target inhibition of mPGES-1.[1][7]

CompoundPrimary Target(s)Mechanism of ActionKnown Off-Target EffectsRationale for Comparison
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine Putative: mPGES-1Hypothesized: Selective inhibition of PGE2 synthesis.To be determined through specificity profiling.The subject of this guide; its specificity is under investigation.
Celecoxib COX-2Selective inhibition of the conversion of arachidonic acid to PGH2.[8][9][10]Weak inhibition of COX-1 at higher concentrations.[8] Potential for cardiovascular adverse effects.[1]Represents a clinically successful, upstream selective inhibitor.
MK-886 FLAPInhibition of leukotriene biosynthesis.[7]Known to inhibit mPGES-1.[1]A valuable tool compound to study dual FLAP/mPGES-1 inhibition and to highlight the importance of specificity.

Experimental Protocols for Assessing Specificity

A multi-tiered approach is essential for a thorough assessment of inhibitor specificity, progressing from in vitro biochemical assays to more complex cellular models.

In Vitro Biochemical Specificity Profiling

This initial step aims to determine the direct inhibitory activity of the compound against the primary target and a panel of related enzymes.

Workflow Diagram:

Biochemical_Assay_Workflow start Start compound N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine start->compound recombinant_mPGES1 Recombinant human mPGES-1 compound->recombinant_mPGES1 recombinant_COX1 Recombinant human COX-1 compound->recombinant_COX1 recombinant_COX2 Recombinant human COX-2 compound->recombinant_COX2 recombinant_mPGES2 Recombinant human mPGES-2 compound->recombinant_mPGES2 recombinant_cPGES Recombinant human cPGES compound->recombinant_cPGES incubation Incubate with Substrate (PGH2 for mPGES-1, Arachidonic Acid for COX) recombinant_mPGES1->incubation recombinant_COX1->incubation recombinant_COX2->incubation recombinant_mPGES2->incubation recombinant_cPGES->incubation detection Quantify Product Formation (PGE2 for mPGES-1, PGH2 for COX) via LC-MS/MS or ELISA incubation->detection IC50 Determine IC50 values detection->IC50 selectivity Calculate Selectivity Index IC50->selectivity end End selectivity->end

Caption: Workflow for in vitro biochemical specificity profiling.

Detailed Protocol: mPGES-1 Inhibition Assay

  • Enzyme Preparation: Utilize recombinant human mPGES-1 expressed in a suitable system (e.g., baculovirus-infected insect cells).[11]

  • Compound Preparation: Prepare a serial dilution of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine" in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the recombinant mPGES-1 enzyme, glutathione (a required cofactor), and the test compound or vehicle control.

  • Initiation: Initiate the reaction by adding the substrate, PGH2. Due to the instability of PGH2, this step should be performed on ice and quickly.

  • Termination: After a short incubation period (e.g., 1 minute), terminate the reaction with a stop solution (e.g., containing a reducing agent like stannous chloride).

  • Detection: Quantify the amount of PGE2 produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Specificity Profiling

Cell-based assays provide a more physiologically relevant context to assess the compound's activity, taking into account cell permeability, metabolism, and engagement with the target in its native environment.

Workflow Diagram:

Cellular_Assay_Workflow start Start cell_culture Culture relevant cells (e.g., A549 lung carcinoma cells, primary synoviocytes) start->cell_culture stimulation Stimulate with pro-inflammatory agent (e.g., Interleukin-1β) to induce mPGES-1 and COX-2 expression cell_culture->stimulation compound_treatment Treat cells with 'N-(4-methoxyphenyl)-N- (methylsulfonyl)glycine' stimulation->compound_treatment incubation Incubate for a defined period compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection prostanoid_profiling Quantify multiple prostanoids (PGE2, PGI2 metabolite, TXA2 metabolite) using LC-MS/MS supernatant_collection->prostanoid_profiling IC50_cellular Determine cellular IC50 for PGE2 inhibition prostanoid_profiling->IC50_cellular selectivity_assessment Assess impact on other prostanoids prostanoid_profiling->selectivity_assessment end End IC50_cellular->end selectivity_assessment->end

Caption: Workflow for cellular specificity profiling.

Detailed Protocol: Prostanoid Profiling in A549 Cells

  • Cell Culture: Culture A549 human lung carcinoma cells, which are known to express mPGES-1 upon stimulation.

  • Stimulation: Treat the cells with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β), for a sufficient duration to induce the expression of both COX-2 and mPGES-1.

  • Compound Treatment: Add serial dilutions of "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine," Celecoxib, and MK-886 to the stimulated cells.

  • Incubation: Incubate the cells for a period that allows for the production and accumulation of prostanoids in the culture medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Prostanoid Analysis: Perform a comprehensive analysis of multiple prostanoids (e.g., PGE2, 6-keto-PGF1α as a stable metabolite of PGI2, and thromboxane B2 as a stable metabolite of TXA2) using a validated LC-MS/MS method.

  • Data Interpretation: A selective mPGES-1 inhibitor is expected to decrease PGE2 levels without significantly affecting the levels of other prostanoids.[12] In contrast, a COX-2 inhibitor like Celecoxib will reduce the levels of all measured prostanoids.

Hypothetical Data and Interpretation

The following table presents a hypothetical data set to illustrate the expected outcomes from the described specificity assays.

CompoundmPGES-1 IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)Cellular PGE2 Inhibition IC50 (µM)Cellular 6-keto-PGF1α Inhibition IC50 (µM)Cellular TXB2 Inhibition IC50 (µM)
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine 15>10,000>10,0000.5>50>50
Celecoxib >10,000>5,000500.81.21.0
MK-886 1,600[1]>10,000>10,0005.0>50>50

Interpretation of Hypothetical Data:

  • N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine: The hypothetical data suggests that this compound is a potent and highly selective inhibitor of mPGES-1 in biochemical assays. This selectivity is maintained in a cellular context, where it effectively reduces PGE2 production without impacting the synthesis of other prostanoids. This profile is indicative of a promising candidate for a selective anti-inflammatory agent.

  • Celecoxib: As expected, Celecoxib demonstrates potent inhibition of COX-2 and, consequently, reduces the production of all measured prostanoids in the cellular assay.

  • MK-886: The data for MK-886 would show moderate inhibition of mPGES-1, consistent with its known off-target activity, and a corresponding decrease in cellular PGE2 levels. Its primary activity against FLAP would need to be assessed in a separate assay.

Conclusion

The rigorous assessment of inhibitor specificity is a cornerstone of modern drug discovery. For a novel compound like "N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine," a systematic evaluation, beginning with biochemical assays and progressing to cellular prostanoid profiling, is essential to validate its proposed mechanism of action and to differentiate it from less selective anti-inflammatory agents. The experimental frameworks provided in this guide offer a robust starting point for researchers to generate the critical data needed to advance promising mPGES-1 inhibitors towards clinical development. By prioritizing specificity, the field can move closer to developing safer and more effective treatments for inflammatory diseases.

References

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  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

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  • Identification and development of mPGES-1 inhibitors: where we are at? - PMC. Available from: [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC - PubMed Central. Available from: [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC. Available from: [Link]

  • Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed. Available from: [Link]

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  • Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC - PubMed Central. Available from: [Link]

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  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases - UTHSC Digital Commons - University of Tennessee Health Science Center. Available from: [Link]

  • Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PubMed Central. Available from: [Link]

  • Inhibition of mPGES-1 by compounds 1a-f, 2a-f, and MK-886 (10 μM) in a... - ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. As a novel compound, specific sa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling analogous chemical structures and powdered reagents to ensure the highest degree of safety and operational integrity. The protocols herein are designed to be self-validating, emphasizing a proactive approach to laboratory safety.

Hazard Assessment and Triage: Understanding the Compound

Key Considerations:

  • Physical Form: As a powdered solid, the primary routes of exposure are inhalation and dermal contact.[2][3]

  • Reactivity: The compound is expected to be stable under standard laboratory conditions.[4] However, it is prudent to avoid strong oxidizing agents.[5]

  • Toxicity: Assume the compound may be an irritant and potentially harmful if ingested or inhaled, based on data from similar structures.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

Activity Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves (double-gloving recommended).[2]Laboratory coat.N95 respirator if weighing outside a certified chemical fume hood.[6]
Solution Preparation Chemical splash goggles.Nitrile gloves.Laboratory coat.Not generally required if performed in a fume hood.
General Handling Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.[7]N95 or higher respirator, depending on the scale of the spill.

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following step-by-step procedures provide a framework for managing N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard information.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5][8]

Handling and Weighing
  • Designated Area: Conduct all manipulations of the powdered compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[3]

  • Engineering Controls: Utilize engineering controls like fume hoods to maintain low airborne concentrations.[1]

  • Dispensing: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust.[3]

  • Containment: Work on a disposable bench liner to contain any minor spills.[3]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Spill Management
  • Alert: Immediately alert personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Contain: For small spills, use an appropriate absorbent material to gently cover the powder and prevent it from becoming airborne.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.[6][9]

  • Waste Characterization: While N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine is not currently listed as a hazardous waste by the Environmental Protection Agency (EPA), it is prudent to manage it as such due to its unknown toxicological profile.[6]

  • Containerization: Collect all waste material (including contaminated PPE and spill cleanup debris) in a dedicated, clearly labeled, and sealed container.[9] The container must be compatible with the chemical.[9]

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(4-Hydroxyphenyl)-Glycine, 99%. Retrieved from [Link]

  • GEO Specialty Chemicals. (2025). Safety Data Sheet: Glycine - All Grades. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Stanford University. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Tyger Scientific Inc. (n.d.). (±)-4-Methoxyphenyl glycine. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

Sources

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